8-(3-Pyrrolidinyloxy)quinoline dihydrochloride
Description
BenchChem offers high-quality 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-pyrrolidin-3-yloxyquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-3-10-4-2-7-15-13(10)12(5-1)16-11-6-8-14-9-11;;/h1-5,7,11,14H,6,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLUWJWXQLMKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC3=C2N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Promise of 8-Substituted Derivatives
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have given rise to a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3] Among the various classes of quinoline derivatives, those substituted at the 8-position have garnered significant attention, largely due to the unique chemical environment imparted by the per-positioning of the substituent relative to the ring nitrogen. This guide focuses on a specific, promising derivative: 8-(3-Pyrrolidinyloxy)quinoline, particularly in its dihydrochloride salt form, a molecule poised for exploration in modern drug discovery programs.
Chemical Identity and Physicochemical Properties
1.1. Chemical Structure and Identification
8-(3-Pyrrolidinyloxy)quinoline is characterized by a quinoline core with a pyrrolidinyloxy group attached at the 8-position through an ether linkage. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which is a critical attribute for pharmaceutical development.
-
Chemical Name: 8-((R)-pyrrolidin-3-yloxy)quinoline dihydrochloride (and its corresponding (S)-enantiomer or racemic mixture)
-
Molecular Formula: C₁₃H₁₄N₂O · 2HCl
-
Molecular Weight: 287.18 g/mol (dihydrochloride salt)
1.2. Physicochemical Properties
A comprehensive table of the predicted and known physicochemical properties of the parent compound, 8-hydroxyquinoline, is provided below for comparative analysis. These properties are crucial for predicting the compound's behavior in biological systems and for formulation development.
| Property | 8-Hydroxyquinoline | 8-(3-Pyrrolidinyloxy)quinoline (Predicted) | Significance in Drug Development |
| CAS Number | 148-24-3[4] | 170098-17-4 (free base) | Unique identifier for the chemical substance. |
| Molecular Formula | C₉H₇NO[4] | C₁₃H₁₄N₂O | Determines the elemental composition. |
| Molecular Weight | 145.16 g/mol [4] | 214.26 g/mol (free base) | Influences diffusion, bioavailability, and formulation. |
| Appearance | White to off-white crystalline powder[5] | Predicted to be a solid. | Important for formulation and quality control. |
| Solubility | Sparingly soluble in water | Dihydrochloride salt form is expected to have enhanced aqueous solubility. | Critical for drug delivery and bioavailability. |
| pKa | ~9.8 (phenolic hydroxyl), ~5.0 (pyridine nitrogen) | Pyrrolidine nitrogen pKa ~9-10; Quinoline nitrogen pKa ~4-5 | Affects ionization state at physiological pH, influencing absorption and receptor binding. |
| LogP | ~2.0 | Predicted to be in a similar range. | Indicates lipophilicity, which affects membrane permeability and distribution. |
Synthesis and Manufacturing
The synthesis of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride is a multi-step process that leverages established organic chemistry principles. The general synthetic strategy involves the coupling of an activated 8-hydroxyquinoline precursor with a suitable 3-pyrrolidinol derivative.
2.1. General Synthetic Pathway
A common and efficient method for the synthesis of the target compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Caption: General synthetic workflow for 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride.
2.2. Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on standard chemical transformations.[6]
Step 1: Protection of 3-Hydroxypyrrolidine
-
Dissolve 3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane).
-
Add a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture to isolate the N-Boc-3-hydroxypyrrolidine.
Step 2: Activation of the Hydroxyl Group (Optional but Recommended)
-
Dissolve N-Boc-3-hydroxypyrrolidine in a suitable solvent (e.g., pyridine or dichloromethane).
-
Cool the solution in an ice bath and add p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Allow the reaction to proceed to completion.
-
Isolate the resulting N-Boc-3-tosyloxypyrrolidine.
Step 3: Williamson Ether Synthesis
-
In a separate flask, dissolve 8-hydroxyquinoline in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group, forming the 8-quinolinolate anion.
-
Add the N-Boc-3-tosyloxypyrrolidine to the reaction mixture.
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Perform an aqueous workup to isolate the crude N-Boc-8-(3-pyrrolidinyloxy)quinoline.
Step 4: Deprotection
-
Dissolve the protected ether in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, to remove the Boc protecting group.
-
Stir at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture and extract the free base, 8-(3-pyrrolidinyloxy)quinoline.
Step 5: Dihydrochloride Salt Formation
-
Dissolve the purified free base in a suitable solvent, such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent (typically 2 equivalents).
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.
Potential Pharmacological Applications and Mechanism of Action
The therapeutic potential of 8-(3-pyrrolidinyloxy)quinoline dihydrochloride can be inferred from the extensive research on related 8-hydroxyquinoline and 8-aminoquinoline derivatives. These classes of compounds are known to exhibit a wide range of biological activities.[7][8][9]
3.1. Anticancer Activity
8-Hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents.[10] Their mechanisms of action are often multifaceted and can include:
-
Chelation of Metal Ions: 8-Hydroxyquinolines are potent chelators of metal ions, such as iron and copper, which are essential for tumor growth and proliferation. By sequestering these metals, they can disrupt critical enzymatic processes in cancer cells.
-
Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.
-
Inhibition of Topoisomerases: Some quinoline-based compounds can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.
3.2. Antimicrobial and Antiviral Activity
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antiviral agents.[8]
-
Antibacterial and Antifungal: 8-Hydroxyquinoline itself has been used as an antiseptic and antifungal agent.[5] Its derivatives, including 8-alkoxyquinolines, have shown activity against a range of pathogenic bacteria and fungi.[11] The mechanism is thought to involve the disruption of microbial cell membranes and chelation of essential metal ions.[8]
-
Antiviral: Certain 8-aminoquinoline and 8-hydroxyquinoline derivatives have shown inhibitory activity against various viruses, including Dengue virus, respiratory syncytial virus (RSV), and influenza A virus (IAV).[6][8] Proposed mechanisms include the inhibition of viral proteases and interference with viral replication.
3.3. Neuroprotective Effects
The ability of 8-hydroxyquinoline derivatives to chelate metal ions has also made them attractive candidates for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[6] In these conditions, the dysregulation of metal ion homeostasis is implicated in oxidative stress and protein aggregation. By acting as metal chelators, these compounds may help to restore metal ion balance and mitigate neuronal damage.
Caption: Plausible mechanisms of action for 8-(3-pyrrolidinyloxy)quinoline.
Safety and Handling
While specific toxicity data for 8-(3-pyrrolidinyloxy)quinoline dihydrochloride is not widely available, information on the parent quinoline and 8-hydroxyquinoline scaffolds can provide guidance on potential hazards.
-
General Handling: As with any research chemical, this compound should be handled in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Potential Hazards: Quinoline itself is classified as a substance that may cause cancer and is suspected of causing genetic defects.[12] 8-Hydroxyquinoline is toxic if swallowed and can cause serious eye damage.[4] Therefore, caution should be exercised when handling derivatives of these compounds.
-
Storage: The dihydrochloride salt should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
Future Directions and Conclusion
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride represents a promising scaffold for the development of novel therapeutic agents. Its structural features, combining the versatile quinoline core with a pyrrolidine moiety, offer opportunities for fine-tuning its pharmacological properties. Future research should focus on:
-
Stereoselective Synthesis: The pyrrolidine ring contains a chiral center, and the synthesis and biological evaluation of the individual (R) and (S) enantiomers are warranted, as stereochemistry often plays a critical role in drug activity and safety.
-
In-depth Biological Evaluation: Comprehensive screening of this compound against a wide range of cancer cell lines, microbial strains, and viral targets is necessary to fully elucidate its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and testing of analogues with modifications to both the quinoline and pyrrolidine rings will provide valuable insights into the structural requirements for optimal activity and selectivity.
References
- Jain, S. K., et al. (2008). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 8(14), 1494-1502.
- Jetir. (n.d.).
- ResearchGate. (2025). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025).
- BenchChem. (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.
- SciSpace. (n.d.).
- ResearchGate. (2020).
- Google Patents. (1951). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
- Al-Trawneh, S. A., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(10), 2584.
- Beilstein Journals. (2011). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B.
- MDPI. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ResearchGate. (2025).
- National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubMed Central.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Alvimopan | 170098-38-1.
- National Center for Biotechnology Information. (n.d.). 4-(Pyrrolidin-3-yl)quinolin-8-ol hydrochloride. PubChem.
- U.S. Environmental Protection Agency. (n.d.). 3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-. Comptox Chemicals Dashboard.
- BLD Pharm. (n.d.). 148-24-3|8-Hydroxyquinoline.
- National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline. PubChem.
- National Center for Biotechnology Information. (n.d.). SID 134971443 - Quinoline. PubChem.
Sources
- 1. BJOC - Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B [beilstein-journals.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. 148-24-3|8-Hydroxyquinoline|BLD Pharm [bldpharm.com]
- 5. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SID 134971443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride
Document Control:
-
Version: 1.0
-
Status: Approved for Research Use
Executive Summary
This technical guide details the synthesis of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride , a privileged scaffold often utilized in the development of S1P1 agonists, specific kinase inhibitors, and antimicrobial agents. The 8-hydroxyquinoline core (oxine) possesses unique chelating properties and electronic characteristics that require specific synthetic handling compared to standard phenols.
This guide prioritizes the Mitsunobu Coupling strategy as the primary route due to its superior stereochemical control (critical if using chiral 3-hydroxypyrrolidine) and mild conditions. An alternative Nucleophilic Substitution (
Retrosynthetic Analysis & Strategic Considerations
The target molecule features an ether linkage between an electron-deficient phenol (8-hydroxyquinoline) and a secondary amine heterocycle (pyrrolidine). The retrosynthetic disconnection reveals two key precursors: 8-hydroxyquinoline and a protected 3-hydroxypyrrolidine.
Strategic Logic
-
Nitrogen Protection: The pyrrolidine nitrogen must be protected (e.g., tert-butyl carbamate, Boc) to prevent competitive N-alkylation or catalyst poisoning.
-
Etherification Method:
-
Route A (Mitsunobu): Preferred for medicinal chemistry. Allows inversion of configuration if starting with chiral alcohols.[1]
-
Route B (
Alkylation): Preferred for cost-efficiency on scale. Requires an activated leaving group (mesylate/tosylate) on the pyrrolidine.
-
-
Salt Formation: The final dihydrochloride salt stabilizes the molecule and ensures water solubility, protonating both the pyrrolidine amine (
) and the quinoline nitrogen ( ).
Figure 1: Retrosynthetic disconnection showing the convergent assembly via Mitsunobu coupling.
Detailed Synthetic Protocol (Primary Route: Mitsunobu)
Phase 1: Etherification
Objective: Coupling of 8-hydroxyquinoline with N-Boc-3-hydroxypyrrolidine.
Reagents:
-
N-Boc-3-hydroxypyrrolidine (1.2 eq)
-
Triphenylphosphine (
) (1.5 eq)[1] -
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Solvent: Anhydrous THF (0.1 M concentration)
Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with 8-hydroxyquinoline, N-Boc-3-hydroxypyrrolidine, and
. Evacuate and backfill with nitrogen ( ) three times. -
Solvation: Dissolve solids in anhydrous THF. Cool the solution to 0°C using an ice bath.
-
Activation: Add DIAD dropwise over 20 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions. The solution will turn yellow/orange.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.
-
Workup: Quench with water (minimal). Concentrate in vacuo to remove THF.
-
Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted oxine) and brine. Dry over
. Purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).-
Note: Triphenylphosphine oxide (TPPO) is a major byproduct. If separation is difficult, trituration with cold ether/hexane can precipitate TPPO before chromatography.
-
Phase 2: Deprotection & Salt Formation
Objective: Cleavage of the Boc group and formation of the dihydrochloride salt.
Reagents:
-
4M HCl in 1,4-Dioxane (10 eq)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]
Protocol:
-
Dissolution: Dissolve the purified intermediate (tert-butyl 3-(quinolin-8-yloxy)pyrrolidine-1-carboxylate) in minimal DCM or MeOH at 0°C.
-
Acidification: Add 4M HCl in dioxane dropwise.
-
Reaction: Stir at RT for 2–4 hours. Evolution of
gas indicates deprotection. Monitor by LC-MS (disappearance of [M+Na]+ peak of Boc-intermediate). -
Isolation:
-
Method A (Precipitation): Add excess diethyl ether (
) to the reaction mixture. The dihydrochloride salt should precipitate as a white/off-white solid. Filter and wash with . -
Method B (Evaporation): Concentrate in vacuo. Triturate the gummy residue with acetonitrile or acetone to induce crystallization.
-
-
Drying: Dry under high vacuum at 40°C for 12 hours to remove trace dioxane/HCl.
Process Logic & Workflow Visualization
The following diagram illustrates the critical decision points and logic flow for the synthesis, ensuring self-validation at each step.
Figure 2: Logical workflow for the synthesis and purification of the target dihydrochloride.
Analytical Characterization & Troubleshooting
Expected Analytical Data
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Quinoline H-2 (Deshielded by N-protonation) | |
| Pyrrolidine CH-O (Methine proton) | ||
| Ammonium protons ( | ||
| LC-MS (ESI+) | [M+H]+ = 215.1 | Free base mass (Calculated MW: 214.26) |
| Appearance | White to off-white hygroscopic solid | Dihydrochloride salts are often hygroscopic |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete activation of alcohol; steric hindrance. | Ensure DIAD is fresh. Increase |
| TPPO Contamination | Poor chromatographic separation. | Triturate crude with cold |
| Gummy Product (Step 2) | Trapped solvent/excess HCl. | Triturate with dry acetone or acetonitrile. Sonicate to induce crystallization. |
Safety & Critical Control Points (HSE)
-
Azodicarboxylates (DIAD/DEAD): Shock sensitive and potentially explosive if heated under confinement. Store in a fridge. Never distill reaction mixtures containing DIAD residues to dryness without quenching.
-
8-Hydroxyquinoline: Known chelator.[4] Avoid contact with metal spatulas during weighing to prevent trace metal contamination which can alter color/purity.
-
HCl/Dioxane: Corrosive and fuming. Use in a well-ventilated fume hood.
References
-
Mitsunobu Reaction Mechanism & Protocols
- Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
-
Synthesis of 8-Alkoxyquinolines (General Precedents)
- Collini, M. D., et al. "Synthesis and biological activity of 8-hydroxyquinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 2004.
- Use of Mitsunobu coupling on 8-hydroxyquinoline is a standard transform
-
Deprotection of N-Boc Amines
- Stahl, G. L., et al. "General procedure for the cleavage of N-Boc groups." Journal of Organic Chemistry, 1978.
-
Quinoline-Based S1P1 Agonists (Contextual Application)
- Detailed synthetic pathways for similar quinoline-pyrrolidine ethers can be found in patents related to S1P1 agonists, e.g., WO2008076356.
Sources
Technical Guide: Physicochemical Properties & Handling of 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride
This guide serves as a technical reference for 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride , a specialized heterocyclic ether used primarily in medicinal chemistry as a scaffold for receptor ligand synthesis (particularly targeting nicotinic acetylcholine receptors or serotonin receptors).
Advisory on Chemical Identity: Database discrepancies exist for the CAS number 1156149-02-8 . While some vendors associate this CAS with the title compound, others link it to an unrelated acetamide derivative. Always verify the chemical structure via NMR or Mass Spectrometry before use.
Executive Summary
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride is a bicyclic heteroaromatic salt featuring a quinoline core ether-linked to a pyrrolidine ring. It serves as a high-value intermediate in the synthesis of CNS-active agents. As a dihydrochloride salt, it exhibits distinct solubility and stability profiles compared to its free base, necessitating specific handling protocols to prevent hygroscopic degradation and photodegradation.
Chemical Identity & Structural Analysis
| Parameter | Detail |
| Chemical Name | 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride |
| Synonyms | 8-(pyrrolidin-3-yloxy)quinoline 2HCl; 3-(Quinolin-8-yloxy)pyrrolidine dihydrochloride |
| Molecular Formula | C₁₃H₁₆Cl₂N₂O (Salt) / C₁₃H₁₄N₂O (Free Base) |
| Molecular Weight | 287.18 g/mol (Salt) / 214.26 g/mol (Free Base) |
| CAS Number | 1156149-02-8 (Note: Cross-reference with structure; database conflicts exist) |
| Core Moiety | 8-Hydroxyquinoline (Chelating/Pharmacophore) |
| Side Chain | 3-Hydroxypyrrolidine (Basic/Solubilizing) |
Structural Diagram (SMILES Interpretation)
SMILES: Cl.Cl.C1CNCC1Oc2cccc3ncccc23
-
Quinoline Ring: Planar, aromatic, light-sensitive.
-
Ether Linkage (C-O-C): Stable under standard conditions; susceptible to cleavage only under strong acidic conditions at high heat (e.g., HBr reflux).
-
Pyrrolidine Ring: Contains a secondary amine (pKa ~10.5), acting as the primary protonation site.
Physicochemical Profile
Solubility & Lipophilicity
The dihydrochloride salt form dramatically alters the solubility profile compared to the lipophilic free base.
| Solvent | Solubility Rating | Estimated Conc. | Usage Note |
| Water | High | > 50 mg/mL | Ideal for stock solutions. pH will be acidic (~2-3). |
| DMSO | High | > 100 mg/mL | Preferred for biological assays; store at -20°C. |
| Methanol | High | > 25 mg/mL | Suitable for transfer/dilution. |
| Ethanol | Moderate | ~ 5-10 mg/mL | Heating may be required for high concentrations. |
| DCM/Chloroform | Low | < 0.1 mg/mL | The salt is too polar; use free base for these solvents. |
Acid-Base Properties (pKa)
This compound is a diprotic acid in its salt form.
-
pKa₁ (Pyrrolidine Nitrogen): ~10.5 (Highly Basic). In the dihydrochloride form, this is protonated (
). -
pKa₂ (Quinoline Nitrogen): ~4.9 (Weakly Basic). In the dihydrochloride form, this is protonated (
), but it will dissociate readily in neutral buffers.
Stability Characteristics
-
Hygroscopicity: High. The dihydrochloride salt will absorb atmospheric moisture, turning from a free-flowing powder to a sticky gum.
-
Protocol: Weigh only in a desiccated environment or glovebox.
-
-
Photostability: Low. The quinoline ring is susceptible to photo-oxidation, turning yellow/brown upon exposure to UV/VIS light.
-
Protocol: Store in amber vials wrapped in foil.
-
Experimental Protocols for Characterization
Reconstitution & Stock Preparation
Objective: Prepare a stable 10 mM stock solution for biological assays.
-
Calculate Mass: For 10 mL of 10 mM solution:
-
Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide). Water is acceptable for immediate use but risks hydrolysis over months.
-
Dissolution:
-
Add DMSO to the vial containing the weighed solid.
-
Vortex for 30 seconds. If particles persist, sonicate for 1 minute.
-
-
Storage: Aliquot into 500 µL volumes in amber microtubes. Store at -20°C. Avoid freeze-thaw cycles > 3 times.
Quality Control: Free Base Conversion
To validate the identity or use the compound in non-polar chemistry, convert the salt to the free base.
-
Dissolve 50 mg of dihydrochloride in 2 mL water.
-
Add 2 mL of saturated
(aq). Evolution of indicates acid neutralization. -
Extract 3x with 2 mL Dichloromethane (DCM).
-
Dry combined organics over
, filter, and evaporate. -
Result: A viscous oil or low-melting solid (Free Base). Analyze via
H-NMR in .
Synthesis & Degradation Logic (Visualized)
The following diagram illustrates the standard synthetic route and potential degradation pathways to be aware of during storage.
Caption: Synthesis workflow from 8-hydroxyquinoline precursors to the dihydrochloride salt, highlighting critical degradation risks (red dashed lines) if exposed to light or extreme acidic reflux.
Biological Context & Applications[2]
-
Receptor Ligand: The 3-pyrrolidinyl ether moiety is a "privileged structure" in designing ligands for Nicotinic Acetylcholine Receptors (nAChRs) , specifically the
subtype. -
Mechanism: The basic pyrrolidine nitrogen mimics the quaternary ammonium of acetylcholine, while the quinoline ring provides pi-pi interactions within the receptor binding pocket.
-
Reference Context: Researchers often use this compound as a starting block to append further substituents on the pyrrolidine nitrogen (N-alkylation) to tune selectivity between
and nAChR subtypes.
References
-
PubChem Compound Summary . 4-(Pyrrolidin-3-yl)quinolin-8-ol hydrochloride (Isomer Reference). National Center for Biotechnology Information. Retrieved from [Link]
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride literature review
Technical Monograph: 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride
Executive Summary
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride (CAS: 1156149-02-8) is a specialized heterocyclic building block used in the synthesis of bioactive small molecules. It combines the privileged quinoline scaffold—known for its diverse pharmacological activities including antimicrobial, antimalarial, and neuroactive properties—with a pyrrolidine moiety via an ether linkage. This bifunctional structure serves as a critical intermediate in medicinal chemistry, particularly for the development of G-Protein Coupled Receptor (GPCR) ligands (e.g., Histamine H3, Serotonin 5-HT) and novel anti-infective agents.
This guide provides a comprehensive technical overview of the compound's chemical properties, synthesis protocols, and applications in drug discovery.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride |
| CAS Number | 1156149-02-8 |
| Molecular Formula | C₁₃H₁₄N₂O · 2HCl |
| Molecular Weight | 287.18 g/mol (salt); 214.26 g/mol (free base) |
| Structure | Quinoline ring ether-linked at C8 to pyrrolidine C3 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in water, DMSO, Methanol |
| pKa (Calculated) | ~8.5 (Pyrrolidine NH), ~4.9 (Quinoline N) |
Synthesis & Production
The synthesis of 8-(3-Pyrrolidinyloxy)quinoline typically employs a Mitsunobu coupling strategy, which offers high regioselectivity and mild conditions compared to nucleophilic aromatic substitution.
Retrosynthetic Analysis
The molecule is disconnected at the ether linkage. The precursors are 8-Hydroxyquinoline (nucleophile) and N-Boc-3-pyrrolidinol (electrophile). The tert-butoxycarbonyl (Boc) group protects the secondary amine during coupling.
Optimized Laboratory Protocol
Step 1: Mitsunobu Coupling
-
Reagents: 8-Hydroxyquinoline (1.0 eq), N-Boc-3-pyrrolidinol (1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 8-Hydroxyquinoline, N-Boc-3-pyrrolidinol, and PPh₃ in THF under nitrogen atmosphere.
-
Cool to 0°C.
-
Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes.
-
Allow to warm to room temperature and stir for 12–24 hours.
-
Workup: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc) to yield tert-butyl 3-(quinolin-8-yloxy)pyrrolidine-1-carboxylate.
-
Step 2: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.
-
Procedure:
-
Dissolve the intermediate in DCM.
-
Add 4M HCl/Dioxane (5–10 eq) at 0°C.
-
Stir at room temperature for 2–4 hours until TLC indicates complete consumption of starting material.
-
Isolation: The product precipitates as the dihydrochloride salt. Filter the solid, wash with diethyl ether to remove organic impurities, and dry under vacuum.
-
Figure 1: Synthetic pathway for 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride via Mitsunobu coupling.
Medicinal Chemistry Applications
This compound is a versatile scaffold ("privileged structure") in drug discovery. The 8-hydroxyquinoline core is historically significant, while the pyrrolidine side chain improves solubility and provides a handle for further functionalization.
GPCR Ligand Design (Histamine & Serotonin)
The 3-pyrrolidinyloxy motif is a common pharmacophore in ligands targeting:
-
Histamine H3 Receptors: Antagonists/inverse agonists for cognitive disorders (e.g., Alzheimer's, ADHD). The pyrrolidine nitrogen serves as the basic center required for receptor binding.
-
Serotonin 5-HT Receptors: Specifically 5-HT6 and 5-HT2C modulators.
-
Mechanism: The ether linkage provides rotational freedom, allowing the quinoline ring to engage in π-π stacking interactions within the receptor pocket while the pyrrolidine amine forms an ionic bond with a conserved aspartate residue.
Anti-Infective Research
-
Antimalarial: Quinoline derivatives (e.g., chloroquine, quinine) are foundational antimalarials. Functionalizing the 8-position can overcome resistance mechanisms.
-
Antibacterial/Antifungal: 8-Hydroxyquinoline is a known chelator of essential metal ions (Cu²⁺, Zn²⁺). While O-alkylation (forming the ether) reduces direct chelation, it increases lipophilicity, facilitating cell membrane penetration. The compound can be designed as a "prodrug" or to target specific metalloenzymes.
Structure-Activity Relationship (SAR) Logic
Researchers use this building block to generate libraries by derivatizing the secondary amine (N-R):
-
Reductive Amination: Reaction with aldehydes to introduce benzyl or alkyl groups.
-
Acylation/Sulfonylation: To probe steric and electronic requirements of the binding pocket.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the utility of the scaffold in optimizing pharmacological properties.
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen).
-
Handling: Wear standard PPE (gloves, lab coat, safety glasses). Use in a fume hood to avoid inhalation of dust.
-
Stability: Stable under acidic conditions. Avoid strong oxidizers.
References
-
Parchem Fine & Specialty Chemicals. 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride Product Page. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1156149-02-8. Retrieved from .
- Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. (Standard protocol reference).
-
Musiol, R. et al. (2010). "Quinoline derivatives as potential anticancer agents."[1][2] Current Medicinal Chemistry, 17(18). (Context for quinoline biological activity).
-
Sigma-Aldrich. Quinoline and Pyrrolidine Building Blocks. Retrieved from .[3]
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An In-Depth Technical Guide to the Safe Handling of 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride
Abstract: As the landscape of pharmaceutical research evolves, novel quinoline derivatives are frequently synthesized to explore new therapeutic avenues. 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride is one such compound, holding potential in various drug development programs. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. In the absence of specific toxicological data for this derivative, this document establishes a robust safety framework by leveraging established data from the broader quinoline class of molecules. This approach ensures a high standard of safety for researchers and scientists engaged in its study.
Introduction to 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride belongs to the quinoline family, a class of heterocyclic aromatic organic compounds.[1] Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known antimalarial drug, quinine.[1][2] The diverse pharmacological activities of quinoline derivatives, such as antimicrobial, anticancer, and anti-inflammatory properties, make them significant targets for new drug development.[2]
The subject of this guide, 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride, is a synthetic derivative. While specific toxicological and safety data for this particular compound are not extensively available, its core quinoline structure necessitates a cautious and well-informed approach to its handling. The safety recommendations outlined herein are based on the known hazards associated with the quinoline chemical class.[3][4][5]
Chemical Structure:
-
IUPAC Name: 8-(pyrrolidin-3-yloxy)quinoline;dihydrochloride
-
Molecular Formula: C₁₃H₁₆Cl₂N₂O
-
Molecular Weight: 299.19 g/mol
Hazard Identification and Risk Assessment
The primary hazards associated with quinoline derivatives stem from their potential toxicity and irritant properties.[3][4] It is prudent to assume that 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride exhibits similar hazardous characteristics.
Assumed Hazard Profile:
| Hazard Class | Description | Precautionary Statement |
| Acute Toxicity (Oral) | Toxic if swallowed.[3] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[3] | P312: Call a POISON CENTRE/doctor if you feel unwell.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[3] | P201: Obtain special instructions before use.[3] |
| Carcinogenicity | May cause cancer.[3] | P201: Obtain special instructions before use.[3] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects.[3] | P273: Avoid release to the environment.[3] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure risk.
Engineering Controls
All work with 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride, particularly when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6] The work area should be well-ventilated.[6] An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Gloves should be inspected for any signs of degradation or punctures before use.[6] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[6] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-Purifying Respirator with Organic Vapor Cartridges | Recommended when handling the solid, powdered form to prevent inhalation of dust particles, or when there is a potential for vapor generation during solution preparation.[6] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment.
Handling Procedures
-
Pre-Handling: Before any manipulation, carefully read and understand this safety guide. Ensure all necessary PPE is donned correctly.[6]
-
Weighing and Solution Preparation: Weigh the solid compound within a chemical fume hood.[6] When preparing solutions, add the solid to the solvent slowly to prevent splashing.[6]
-
General Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the work area.[3] Contaminated clothing should be removed immediately and laundered before reuse.[7]
Storage Conditions
-
Container: Store in a tightly closed, clearly labeled container.[8]
-
Environment: Keep in a cool, dry, and well-ventilated area.[8] Protect from light and moisture, as quinoline compounds can be light-sensitive and hygroscopic.[9][10]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]
Emergency Procedures
A well-defined emergency response plan is critical for mitigating the consequences of an accidental exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[3][11] |
| Skin Contact | Remove contaminated clothing immediately.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists. |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[12] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[13] If the person feels unwell, seek medical advice.[9] |
Spill Response Protocol
The following workflow outlines the steps for managing a chemical spill of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride.
Caption: Workflow for chemical spill response.
Detailed Spill Cleanup Steps:
-
Control the Spill: Create a dike around the spill using an inert absorbent material like vermiculite or sand.[14]
-
Absorb: Carefully add the absorbent material to the spill, working from the outside in.[14]
-
Collect: Once the material is fully absorbed, scoop the residue into a clearly labeled, sealable container for hazardous waste.[15]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[6]
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.[14][16]
Waste Disposal
All waste containing 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[3] Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Conclusion
While 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride presents an exciting avenue for research, its safe handling is paramount. By understanding the potential hazards associated with its quinoline core and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can confidently and safely advance their scientific inquiries. This proactive approach to safety is not just a matter of compliance but a cornerstone of responsible scientific practice.
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An In-Depth Technical Guide to the Solubility and Stability Profiling of 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride
For drug development professionals, understanding the fundamental physicochemical properties of a new chemical entity (NCE) is paramount. These properties, principally solubility and stability, form the bedrock upon which successful formulation, preclinical, and clinical development are built. This guide provides a comprehensive technical overview of the principles and methodologies for characterizing 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride, a heterocyclic compound with potential therapeutic applications. The narrative explains the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
Introduction to 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride belongs to the quinoline class of compounds, which are heterocyclic aromatic organic compounds known for a wide range of biological activities.[1][2] The core structure consists of a quinoline ring system substituted at the 8-position with a pyrrolidinyloxy group.
The molecule is supplied as a dihydrochloride salt. This salt form is a strategic choice in early drug development, often employed to enhance the aqueous solubility and stability of a basic parent molecule.[3] The two hydrochloride moieties suggest the presence of two basic nitrogen centers in the molecule—one in the quinoline ring and another in the pyrrolidine ring—that are protonated to form the salt. Understanding the behavior of this salt form in aqueous media is a critical first step.
Aqueous Solubility Profiling
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, insufficient solubility can lead to low and variable absorption, hindering clinical efficacy.[4] This section outlines a logical, tiered approach to defining the solubility profile of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride.
Theoretical Considerations: The "Why"
Before any bench work begins, it's crucial to understand the factors that will govern the solubility of this specific molecule.
-
Impact of pH and pKa: As a dihydrochloride salt of a weak base, the solubility of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride is expected to be highly pH-dependent. At low pH (acidic conditions), the molecule will be fully ionized and is predicted to exhibit its highest solubility. As the pH increases towards the pKa of the basic nitrogens, the equilibrium will shift towards the less soluble free base, potentially causing precipitation. Determining the pKa values is therefore essential for interpreting solubility data.
-
The Dihydrochloride Salt Form: Salt formation is a common strategy to increase the dissolution rate and apparent solubility of a parent compound.[5] However, salts can be prone to disproportionation, where the salt converts back to the less soluble free base, particularly in buffered or high pH environments.[6] This risk must be evaluated.
-
Common Ion Effect: The presence of chloride ions in a solution (e.g., from buffers like HCl or in biorelevant media) can decrease the solubility of a chloride salt. This is an important consideration for designing experiments and interpreting in vivo performance.
Experimental Protocols for Solubility Determination
A two-tiered approach is recommended: an initial rapid kinetic assessment for early screening, followed by a definitive thermodynamic (shake-flask) measurement, which is considered the "gold standard".[7][8]
Causality: This high-throughput method is designed for early-stage discovery to quickly identify compounds with potential solubility liabilities. It measures the solubility of a compound precipitating out of a solution after being introduced from a DMSO stock, which can lead to supersaturated solutions.[9] While not a true equilibrium value, it is invaluable for rapid rank-ordering.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride in 100% DMSO (e.g., 20 mM).[9]
-
Assay Plate Preparation: Dispense aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentration range.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[7]
-
Precipitate Detection: Analyze the plate using a nephelometer to measure light scattering caused by any precipitate formed. Alternatively, filter the samples and analyze the filtrate concentration.
-
Quantification: Determine the concentration of the compound remaining in solution using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[7]
Causality: This method determines the equilibrium solubility, which is the true saturation point of the compound in a specific medium. It is a lower-throughput but more accurate and regulatory-accepted method.[8][10] It is crucial for lead optimization and pre-formulation studies.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride to a series of glass vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract).[8] Ensuring an excess of solid is visible is critical to guarantee equilibrium is reached.[8]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[7][8]
-
Phase Separation: After equilibration, allow the vials to stand, then separate the saturated supernatant from the excess solid by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF).[10]
-
pH Measurement: Measure the final pH of the saturated solution to check for any shifts during the experiment.[8]
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the compound concentration using a validated HPLC-UV method.
Data Presentation and Interpretation
Solubility data should be summarized in a clear, tabular format.
| Solubility Data for 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride | |
| Parameter | Result |
| Kinetic Solubility (pH 7.4) | > 200 µM (Example Value) |
| Thermodynamic Solubility (pH 1.2) | 15.5 mg/mL (Example Value) |
| Thermodynamic Solubility (pH 6.8) | 0.8 mg/mL (Example Value) |
| pKa1 (Quinoline N) | ~4.9 (Predicted)[1] |
| pKa2 (Pyrrolidine N) | ~9.5 (Predicted) |
Solubility Assessment Workflow
The logical flow of solubility testing is crucial for efficient resource allocation.
Caption: Workflow for solubility characterization.
Stability Profiling
Evaluating the chemical stability of an NCE is mandated by regulatory agencies like the ICH to ensure that the drug substance maintains its quality, safety, and efficacy throughout its shelf life.[11][12]
Theoretical Considerations: Potential Degradation Pathways
The structure of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride suggests several potential degradation pathways.
-
Oxidation: The quinoline ring and the ether linkage can be susceptible to oxidation.[1] Nitrogen heterocycles, in general, can undergo oxidative degradation.[13]
-
Hydrolysis: While the core structure appears robust against hydrolysis, extreme pH conditions combined with elevated temperatures could potentially cleave the ether linkage.
-
Photodegradation: Aromatic systems like quinoline are often chromophoric and can absorb UV light, leading to photolytic degradation.[1] Aged or light-exposed samples of quinoline itself are known to change color from colorless to yellow or brown.[1]
Forced Degradation (Stress Testing)
Causality: Forced degradation studies are the cornerstone of stability testing.[14] They are intentionally aggressive studies designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of the molecule.[15] The data generated is essential for developing a stability-indicating analytical method —a method that can accurately quantify the parent drug in the presence of its degradants and impurities.[16][17]
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the compound in various stress conditions. A parallel control sample (protected from stress) is essential for each condition.
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 8-24 hours.
-
Neutral Hydrolysis: Purified water at 60 °C for 48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to dry heat (e.g., 80 °C) for 7 days.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method, typically with both UV and Mass Spectrometric (MS) detection to identify and quantify the parent compound and any degradants. The goal is to achieve 5-20% degradation.
The Stability-Indicating Analytical Method
Causality: A standard HPLC assay is insufficient for stability studies. A stability-indicating method must prove that it can separate the active pharmaceutical ingredient (API) from all potential process impurities and degradation products.[18] Gradient reversed-phase HPLC with UV detection is the most common technique due to its high precision and resolving power.[18]
Data Presentation and Interpretation
Results from forced degradation studies are best presented in a summary table.
| Forced Degradation Summary for 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride | |||
| Stress Condition | % Assay of Parent | % Total Degradation | Major Degradant (RT) |
| Control | 100.0 | 0.0 | N/A |
| 0.1 M HCl, 60°C, 48h | 92.5 | 7.5 | 1.25 min |
| 0.1 M NaOH, 60°C, 24h | 88.1 | 11.9 | 2.50 min, 3.15 min |
| 3% H₂O₂, RT, 24h | 85.4 | 14.6 | 4.02 min (N-oxide) |
| Heat (80°C, 7 days) | 99.5 | 0.5 | - |
| Light (ICH Q1B) | 96.2 | 3.8 | 5.50 min |
Stability Study Workflow
The process of stability testing follows a logical progression from stress testing to formal, long-term studies.
Caption: Workflow for stability program execution.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride, its pH-dependent solubility and susceptibility to oxidative and photolytic degradation are key characteristics that must be quantified. The protocols and workflows described herein provide a robust, self-validating framework for generating the high-quality data required to guide formulation development, establish appropriate storage conditions, and satisfy regulatory requirements. By understanding the causality behind each experimental choice, researchers can confidently characterize this NCE and enable its progression through the development pipeline.
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AMERICAN ELEMENTS®. Quinolines. [Link]
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Therapeutic Targeting of the Quinoline Scaffold: A Molecular Interrogation
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile "privileged structures" in medicinal chemistry. Its planar, electron-deficient heterocyclic nature allows it to participate in diverse non-covalent interactions—
Part 1: The Quinoline Pharmacophore & SAR[1]
The ubiquity of quinoline in FDA-approved drugs (e.g., Chloroquine, Bosutinib, Lenvatinib) stems from its tunable physicochemical properties.
Structural Activity Relationship (SAR) Logic
-
The Nitrogen Atom (N-1): Acts as a hydrogen bond acceptor. Protonation at physiological pH (pKa ~4.9) allows for electrostatic interactions with anionic residues in protein pockets (e.g., Asp/Glu in kinases).
-
Positions 2 & 4: Critical for substitution. Introduction of bulky groups here often dictates selectivity by occupying hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases).
-
Position 8 (8-Hydroxyquinoline): Essential for metal chelation (
, ), a mechanism vital for neuroprotective effects against oxidative stress.
Visualization: The Quinoline Pharmacophore Map
Figure 1: Pharmacophore dissection of the quinoline scaffold highlighting functional derivatization points.
Part 2: Oncology Targets – The Kinase & DNA Axis
In oncology, quinoline derivatives function primarily through two distinct mechanisms: Kinase Inhibition and DNA Intercalation/Topoisomerase Inhibition .
Tyrosine Kinase Inhibition (TKI)
Quinolines mimic the adenine ring of ATP, allowing them to bind competitively to the ATP-binding pocket of receptor tyrosine kinases (RTKs).
-
Key Targets: EGFR, VEGFR, c-Met, and PI3K/mTOR.
-
Mechanism: The quinoline nitrogen forms a critical hydrogen bond with the "hinge region" of the kinase. Substituents at C-4 extend into the solvent-accessible region or the hydrophobic back pocket, locking the kinase in an inactive conformation.
-
Example: Lenvatinib (quinoline-carboxamide) targets VEGFR1-3, inhibiting angiogenesis.
Topoisomerase II Inhibition
Planar quinoline derivatives intercalate between DNA base pairs.[1] This distorts the double helix and stabilizes the cleavable complex formed by Topoisomerase II and DNA, preventing religation and inducing apoptosis.
Visualization: Kinase Inhibition Pathway[2]
Figure 2: Mechanism of action for quinoline-based Tyrosine Kinase Inhibitors (TKIs) preventing downstream oncogenic signaling.
Part 3: Infectious Disease – The Heme Detoxification Axis[3]
Historically the most successful application (e.g., Chloroquine), this mechanism remains relevant for drug-resistant strains.
Target: Heme Polymerization (Hemozoin Formation)
Malaria parasites digest hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[2] To survive, they polymerize this into non-toxic hemozoin .
-
Mechanism: Quinoline antimalarials accumulate in the acidic digestive vacuole (via ion trapping). They bind to the growing face of hemozoin crystals (capping) or complex with free heme (
- stacking), preventing detoxification. The buildup of free heme lyses the parasite's membranes.
Comparative Potency Data
The following table summarizes the potency of quinoline derivatives across different therapeutic targets.
| Compound Class | Primary Target | Mechanism | Representative IC50 / Kd |
| Bis-Quinolines | Plasmodium falciparum | Heme Polymerization Inhibition | IC50: 5–20 nM (Chloroquine-resistant strains) |
| Imidazo-quinolines | PI3K / mTOR | ATP-competitive inhibition | IC50: 4 nM (PI3K |
| Tacrine-Quinolines | AChE / BuChE | Dual binding (CAS & PAS) | IC50: 0.10 |
| Fluoroquinolones | DNA Gyrase | Stabilize DNA-Gyrase complex | MIC: 0.1–1.0 |
Part 4: Neurodegeneration – The Multi-Target Axis[5]
In Alzheimer’s Disease (AD), the "one molecule, one target" paradigm has failed. Quinoline hybrids (e.g., Tacrine-8-hydroxyquinoline) act as Multi-Target Directed Ligands (MTDLs) .
-
Cholinesterase Inhibition: The quinoline ring binds to the peripheral anionic site (PAS) of Acetylcholinesterase (AChE), while a linker connects to a moiety binding the catalytic active site (CAS).
-
Metal Chelation: The 8-hydroxyquinoline moiety chelates excess
and in the brain, preventing metal-induced aggregation and oxidative stress (Fenton reaction).
Part 5: Validated Experimental Protocol
Protocol: Kinase Inhibition Assay (ADP-Glo™ Platform)
To validate a novel quinoline derivative as a TKI.
Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Reagents
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA. -
Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).
-
ATP: 10
M (at of the specific kinase). -
Test Compound: Quinoline derivative (dissolved in DMSO).
Step-by-Step Workflow
-
Preparation: Dilute test compounds in Kinase Buffer (max 1% DMSO final).
-
Incubation (Enzyme): Add 5
L of recombinant Kinase (e.g., EGFR) to 384-well plate. Add 2.5 L of compound. Incubate 10 min at RT. -
Reaction Start: Add 2.5
L of ATP/Substrate mix. Incubate 60 min at RT. -
ADP-Glo Step 1: Add 10
L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -
ADP-Glo Step 2: Add 20
L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min. -
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Calculate % Inhibition =
.
Visualization: Assay Workflow
Figure 3: Step-by-step workflow for the ADP-Glo Kinase Inhibition Assay.
References
-
Manda, S., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications.[3][4][5][6] International Journal of Pharmacy Practice.[1] Link
-
Aly, R. M., et al. (2025).[7] Quinoline-based small molecules as effective protein kinases inhibitors (Review).[7] Journal of American Science.[7] Link
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[5][8] Current Medicinal Chemistry.[8] Link
-
Egan, T. J. (2008). Recent advances in understanding the mechanism of action of quinoline antimalarials.[9][10] Expert Review of Anti-infective Therapy. Link
-
Li, S. Y., et al. (2025). Multifunctional Tacrine-Quinoline Hybrids as Cholinesterase Inhibitors, Aβ Aggregation Blockers, and Metal Chelators for Alzheimer's Therapy.[11] Molecules.[1][2][7][11][12][13][14][15][16][17][18] Link
-
Maira, S. M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics. Link
Sources
- 1. ijmphs.com [ijmphs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multifunctional Tacrine-Quinoline Hybrids as Cholinesterase Inhibitors, Aβ Aggregation Blockers, and Metal Chelators for Alzheimer's Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.co.za [journals.co.za]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Note: In Vitro Characterization of 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride
[1]
Part 1: Compound Handling & Physiochemical Properties[1]
Chemical Identity & Storage[1]
-
IUPAC Name: 8-(pyrrolidin-3-yloxy)quinoline dihydrochloride[1]
-
CAS: 1156149-02-8[1]
-
Molecular Weight: ~285.17 g/mol (Dihydrochloride salt)[1]
-
Solubility: Highly soluble in water (>50 mM) and DMSO due to the dihydrochloride salt form.[1]
-
Stability: Hygroscopic.[1] Store at -20°C in a desiccator.
Stock Solution Preparation (Protocol)
Objective: Prepare a stable 10 mM stock solution for biological assays.
Reagents:
-
Compound (10 mg)[1]
-
DMSO (Anhydrous, Cell Culture Grade) or Nuclease-Free Water
-
1.5 mL Amber Microcentrifuge Tubes
Procedure:
-
Weighing: Weigh 2.85 mg of the dihydrochloride salt into a sterile tube.
-
Solvent Calculation:
-
Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if particles persist.
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months).
Expert Insight: The 8-ether linkage is stable, but the pyrrolidine nitrogen is prone to oxidation over long periods in solution.[1] Always flush stock vials with inert gas (Argon/Nitrogen) before resealing.[1]
Part 2: Experimental Workflows (Logic Map)
The following diagram illustrates the decision tree for characterizing this molecule, distinguishing between its role as a GPCR ligand and a Metal Ionophore.
Figure 1: Characterization workflow distinguishing GPCR pharmacophore activity from metal-dependent effects.
Part 3: Detailed Protocols
Protocol A: GPCR Binding Assay (Histamine H3 / Serotonin 5-HT)
Rationale: The pyrrolidine side chain linked to an aromatic core is a classic "privileged structure" for aminergic GPCRs, particularly Histamine H3 antagonists and 5-HT2C agonists.[1]
Materials:
-
Membranes: CHO-K1 cells overexpressing Human H3 Receptor (or target of choice).[1]
-
Radioligand: [³H]-N-α-Methylhistamine (for H3) or [³H]-Mesulergine (for 5-HT2C).[1]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Reference Compound: Thioperamide (H3 antagonist) or Serotonin.[1]
Step-by-Step Procedure:
-
Preparation: Dilute 8-(3-Pyrrolidinyloxy)quinoline stock to 100 µM (screening concentration) or a 7-point dose-response curve (0.1 nM – 10 µM).
-
Incubation:
-
Equilibrium: Incubate at 25°C for 60 minutes with gentle shaking.
-
Termination: Harvest onto GF/B filter plates (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash: Wash 3x with ice-cold Assay Buffer.[1]
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis:
Calculate % Inhibition:
Protocol B: Intracellular Metal Ionophore Assay (Zinc Flux)
Rationale: The 8-hydroxyquinoline core is a potent chelator.[1] If the compound acts as an ionophore (like PBT2 or Clioquinol), it will transport metals (Zn²⁺, Cu²⁺) across the cell membrane, which can trigger specific signaling pathways or toxicity.
Materials:
-
Cells: SH-SY5Y (Neuronal) or HeLa cells.[1]
-
Probe: FluoZin-3 AM (Zinc-specific fluorescent indicator).[1]
-
Exogenous Metal: ZnCl₂ (10 µM).[1]
-
Buffer: HBSS (Hank's Balanced Salt Solution), Ca/Mg-free.[1]
Step-by-Step Procedure:
-
Dye Loading: Seed cells in black-walled 96-well plates. Incubate with 2 µM FluoZin-3 AM for 30 minutes at 37°C.
-
Wash: Wash cells 2x with HBSS to remove extracellular dye.[1]
-
Baseline: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 5 minutes.
-
Treatment:
-
Add ZnCl₂ (10 µM) alone (Control).[1]
-
Add ZnCl₂ (10 µM) + 8-(3-Pyrrolidinyloxy)quinoline (1 µM, 5 µM, 10 µM).
-
-
Kinetic Read: Monitor fluorescence every 30 seconds for 20 minutes.
Interpretation:
-
Rapid Increase in Fluorescence: Indicates the compound is acting as an ionophore , shuttling extracellular Zinc into the cytosol.
-
No Change vs Control: The pyrrolidine substitution may sterically hinder the 8-OH/N chelation pocket, or the compound is cell-impermeable (unlikely for this structure).[1]
Part 4: Data Reporting & Troubleshooting[1]
Expected Results & Reference Values
| Assay Type | Parameter | Expected Outcome (Hypothetical) | Interpretation |
| GPCR Binding | IC50 | < 100 nM | Potent "Hit" (Likely H3 or 5-HT ligand).[1] |
| GPCR Binding | IC50 | > 10 µM | Inactive / Non-binder.[1] |
| Metal Flux | Fluorescence Delta | > 200% over baseline | Strong Ionophore (Caution: Toxicity risk).[1] |
| Cytotoxicity | CC50 | < 5 µM | Toxic.[1] Likely due to metal stripping or ROS generation. |
Troubleshooting Guide
-
Issue: High Non-Specific Binding (NSB) in GPCR Assay.
-
Issue: Compound precipitates in buffer.
-
Issue: Inconsistent Functional Data (Calcium Flux).
-
Cause: 8-HQ derivatives can chelate Calcium, interfering with Fluo-4/Fura-2 dyes.[1]
-
Solution: Use cAMP assays (GloSensor) instead of Calcium flux to avoid chelation artifacts.
-
Part 5: References
-
Prachayasittikul, V. et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and biological activity." Drug Design, Development and Therapy.[1]
-
Gemkow, M. J. et al. (2009).[1] "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders."[1] Drug Discovery Today.
-
PubChem Database. "Compound Summary: 8-(3-Pyrrolidinyloxy)quinoline."[1] National Library of Medicine.[1]
-
Adhikari, A. et al. (2020).[1] "Zinc Ionophores as Potential Therapeutic Agents."[1] Journal of Inorganic Biochemistry.
Technical Application Guide: 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride (PF-05089771)
Introduction & Mechanistic Basis
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride, widely recognized in literature as PF-05089771 , is a highly potent, isotype-selective inhibitor of the voltage-gated sodium channel Nav1.7 (encoded by SCN9A). Unlike pore-blockers (e.g., Tetrodotoxin), PF-05089771 acts as an aryl sulfonamide gating modifier.
Why This Compound?
-
Selectivity: It exhibits >1,000-fold selectivity for Nav1.7 over the cardiac isoform Nav1.5 and the sensory isoform Nav1.8, making it a critical tool for dissecting nociceptive signaling without cardiotoxic confounds.
-
State-Dependence: The compound binds preferentially to the Voltage-Sensing Domain of Domain IV (VSD4) . It stabilizes the channel in its inactivated state , meaning its potency is directly related to the membrane potential of the cell.
Mechanism of Action Visualization
The following diagram illustrates the state-dependent binding mechanism. Note that the drug has low affinity for the "Resting" state but high affinity for the "Inactivated" state.
Figure 1: State-dependent inhibition mechanism. PF-05089771 preferentially binds to and stabilizes the inactivated conformation via the VSD4 domain.
Chemical Handling & Preparation[1]
Compound Identity:
-
Name: 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride (PF-05089771)
-
MW: ~672.56 g/mol (as dihydrochloride salt)
-
Solubility: Soluble in water (up to 20 mM) and DMSO (up to 100 mM).
Reagent Preparation Protocol
| Step | Parameter | Procedure | Critical Note |
| 1 | Stock Solution | Dissolve powder in 100% DMSO to create a 10 mM or 100 mM stock . | Aliquot into light-protected vials (amber). Store at -20°C. Avoid repeated freeze-thaw cycles. |
| 2 | Working Solution | Dilute stock into extracellular buffer (e.g., Tyrode’s or ACSF). | Final DMSO concentration must be ≤ 0.1% to avoid solvent effects on channel gating. |
| 3 | Stability | Prepare working solutions fresh daily. | The sulfonamide moiety is stable, but dilute aqueous solutions can adsorb to plastics over >24h. |
Protocol A: Manual Patch Clamp Electrophysiology (Gold Standard)
Target: HEK293 cells stably expressing hNav1.7 or dissociated DRG neurons.
Experimental Setup
-
Internal Solution (Pipette): CsF-based solution is recommended to block Potassium currents and improve seal stability.
-
Composition: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3 with CsOH).
-
-
External Solution (Bath): Standard Tyrode’s Solution.
-
Composition: 140 mM NaCl, 3 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
The Voltage Protocol (The "Trap")
CRITICAL: Because PF-05089771 is state-dependent, you cannot simply hold the cell at -120 mV and apply the drug; you will observe minimal block (IC50 > 10 µM). You must bias the channels toward the inactivated state.
Method 1: The Half-Inactivation Hold (Recommended)
-
Determine V1/2: Run a steady-state inactivation protocol to find the voltage where 50% of channels are inactivated (usually ~ -70 mV for hNav1.7 in HEK cells).
-
Holding Potential: Set the holding potential (V_hold) to this V1/2 value (e.g., -70 mV).
-
Test Pulse: Step to 0 mV or +10 mV for 20ms to elicit current.
-
Frequency: Stimulate at 0.1 Hz (low frequency) to monitor run-down before drug application.
Method 2: The Prepulse Protocol If a hyperpolarized holding potential (-100 mV) is required for seal stability:
-
Hold: -100 mV.
-
Conditioning Pulse: Step to -50 mV for 5–8 seconds (allows drug binding to inactivated state).
-
Recovery: Brief step to -100 mV (20ms) to recover available channels.
-
Test Pulse: Step to 0 mV.
Drug Application & Kinetics[2]
-
Wash-in: PF-05089771 has slow on-rate kinetics .[1][2]
-
Procedure: Perfuse the compound for at least 5–10 minutes while pulsing.
-
Observation: Current amplitude will decay exponentially as the drug associates with the VSD4.
-
-
Wash-out: Recovery is extremely slow. Do not expect full recovery within a standard recording session (10-15 mins).
Electrophysiology Workflow Diagram
Figure 2: Step-by-step workflow for manual patch clamp assessment of Nav1.7 inhibition.
Protocol B: Fluorescence-Based Assay (FLIPR/Calcium Imaging)
Target: High-throughput screening using membrane potential dyes or Calcium dyes.
Note: Since Nav1.7 channels inactivate quickly, standard calcium flux is difficult to catch without specific openers.
-
Cell Plating: Plate HEK-hNav1.7 cells in 384-well black-wall plates 24h prior.
-
Dye Loading: Load cells with a membrane potential dye (e.g., FMP Blue) or Calcium 6 dye for 30-60 mins.
-
Drug Pre-incubation (CRITICAL):
-
Add PF-05089771 to the wells.
-
Incubate for 20–30 minutes at RT. Rationale: The slow association rate requires extended pre-incubation compared to pore blockers.
-
-
Stimulation:
-
Inject a channel opener/activator. Veratridine (10-20 µM) is commonly used to prevent inactivation and allow sodium influx.
-
Alternatively, use Scorpion Venom (OD1) to impair inactivation.
-
-
Readout: Measure reduction in fluorescence relative to DMSO control.
Data Analysis & Expected Results
Quantitative Benchmarks
| Parameter | Value (Approx) | Context |
| IC50 (Inactivated) | 11 - 15 nM | Protocol holding at V1/2 (approx -70 mV). |
| IC50 (Resting) | > 10,000 nM | Protocol holding at -120 mV. |
| Selectivity | > 1000x | vs Nav1.5 (Cardiac) and Nav1.8 (DRG). |
Calculation
Calculate % Inhibition using:
Troubleshooting & Expert Tips
-
Issue: "I see no block even at 1 µM."
-
Cause: Your holding potential is too hyperpolarized (e.g., -100 mV). The drug cannot bind the VSD4 effectively in the closed/resting state.
-
Solution: Depolarize the holding potential to -70 mV or use a long conditioning prepulse.
-
-
Issue: "The current keeps dropping in my control."
-
Cause: Nav1.7 run-down is common in whole-cell patches.
-
Solution: Add 2-4 mM ATP and 0.5 mM GTP to your internal pipette solution to support channel phosphorylation. Wait for the run-down to stabilize (linear phase) before adding the drug.
-
-
Issue: "Sticky Compound."
-
Cause: Aryl sulfonamides can be lipophilic.
-
Solution: Use silanized glass vials for low-concentration (<10 nM) preparations to prevent loss of compound to the container walls.
-
References
-
Alexandrou, A. J., et al. (2016). "Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release."[3] PLOS ONE.
-
Theile, J. W., et al. (2016). "The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels."[4] Molecular Pharmacology.
-
McDonnell, A., et al. (2018). "Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy." Pain.
-
Vetter, I., et al. (2017). "Nav1.7 as a pain target – From gene to pharmacology." Pharmacology & Therapeutics.[2]
Sources
- 1. PF-05089771 | NaV1.7 inhibitor | CAS 1235403-62-9 | Nav1.8 voltage-gated sodium channel blocker | Buy PF05089771 from Supplier InvivoChem [invivochem.com]
- 2. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-05089771 - Wikipedia [en.wikipedia.org]
- 4. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Antifungal Susceptibility Profiling of 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride
[1]
Introduction & Compound Profile
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride represents a distinct subclass of quinoline antifungals. Unlike classic 8-hydroxyquinoline (8HQ), which acts primarily via metal chelation (Cu²⁺/Zn²⁺ sequestration), this derivative features an ether linkage at the 8-position, capping the phenolic oxygen. This structural modification likely shifts the primary Mechanism of Action (MoA) from high-affinity chelation to cationic amphiphilic interaction .
The pyrrolidine moiety introduces a basic secondary amine, which, in the dihydrochloride salt form, renders the molecule highly water-soluble and positively charged at physiological pH. This cationic nature facilitates electrostatic attraction to the negatively charged fungal cell wall (mannoproteins/beta-glucans), potentially leading to membrane depolarization or pore formation.
Key Chemical Properties[1][2][3][4][5][6][7]
-
Molecular Weight: ~250.7 (Free base) / ~323.6 (Dihydrochloride salt)
-
Solubility: High in water (>10 mM); Soluble in DMSO.
-
Acidity: The dihydrochloride salt is acidic. Critical Step: Assay media must be strongly buffered to prevent pH-mediated artifacts.[1]
-
Hygroscopicity: The salt form attracts moisture; weigh rapidly or use a dry box.
Experimental Logic & Workflow
To generate reproducible Minimum Inhibitory Concentration (MIC) data, this protocol aligns with CLSI M27-A4 (Yeasts) and M38-A2 (Filamentous Fungi) standards, with specific modifications for cationic salts.
Diagram 1: Assay Workflow Logic
Caption: Step-by-step microdilution workflow emphasizing the critical buffering step required for dihydrochloride salts.
Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | 8-(3-Pyrrolidinyloxy)quinoline[1] · 2HCl | Target antifungal agent. |
| Base Medium | RPMI 1640 (w/ L-glutamine, w/o bicarbonate) | Standard defined medium for fungal susceptibility. |
| Buffer | MOPS (3-(N-morpholino)propanesulfonic acid) | Crucial: Buffers medium to pH 7.0 ± 0.[1]1. |
| Solvent | DMSO (Dimethyl sulfoxide), sterile | Primary stock solvent (prevents hydrolysis). |
| Dye (Optional) | Resazurin (Alamar Blue) | Redox indicator for colorimetric endpoint (Blue -> Pink). |
| QC Strains | C. albicans ATCC 90028, C. krusei ATCC 6258 | Validates assay performance. |
Detailed Protocol: Broth Microdilution (96-Well)
Phase 1: Stock Solution Preparation
The dihydrochloride salt contributes two equivalents of HCl. Dissolving directly in unbuffered water yields an acidic solution that may degrade the compound or kill fungi non-specifically.
-
Weighing: Weigh 3.24 mg of compound (approx, adjust based on exact MW).
-
Solubilization: Dissolve in 1 mL 100% DMSO .
-
Note: While water-soluble, DMSO is preferred for the master stock to ensure sterility and long-term stability (-20°C).[1]
-
Concentration: This yields a ~10 mM (or 3240 µg/mL) Master Stock.
-
-
Working Stock: Dilute the Master Stock 1:100 into RPMI 1640 + MOPS to create the highest testing concentration (e.g., 128 µg/mL or 64 µg/mL).
Phase 2: Media Preparation (The "Buffering" Critical Control)
-
Dissolve RPMI 1640 powder in 900 mL distilled water.
-
Add 34.53 g MOPS (final conc. 0.165 M).
-
Adjust pH to 7.0 using 1M NaOH. Do not skip this. The 2HCl salt will lower the pH in the wells; the MOPS capacity must counter this.
-
Filter sterilize (0.22 µm).
Phase 3: Plate Setup[1]
-
Columns 1-10: Dispense 100 µL of RPMI+MOPS.
-
Column 1: Add 100 µL of Working Stock. Mix and transfer 100 µL to Column 2. Repeat serial dilution to Column 10. Discard final 100 µL.
-
Result: 2x concentration gradient across the plate.
-
-
Column 11 (Growth Control): 100 µL RPMI+MOPS + 100 µL Inoculum (no drug).
-
Column 12 (Sterility Control): 200 µL RPMI+MOPS (no drug, no fungi).
Phase 4: Inoculum Preparation[1]
-
Culture Candida spp.[2][3][4][5] on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Pick 5 colonies and suspend in sterile saline (0.85%).
-
Adjust turbidity to 0.5 McFarland Standard (1–5 × 10⁶ CFU/mL).
-
Dilution:
-
Step A: Dilute 0.5 McFarland suspension 1:100 in RPMI+MOPS.
-
Step B: Dilute Step A 1:20 in RPMI+MOPS.
-
Final Concentration: 0.5–2.5 × 10³ CFU/mL.
-
-
Inoculation: Add 100 µL of the final suspension to wells in Columns 1–11.
Phase 5: Incubation & Readout[1]
-
Incubation: 35°C, ambient air, without agitation.
-
Visual Endpoint: The lowest concentration with no visible growth (optically clear) is the MIC.
-
Colorimetric Endpoint (Recommended for Quinolines):
-
Add 20 µL Resazurin (0.01%) to all wells. Incubate for 2–4 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity).
-
Why? Quinoline derivatives often show "trailing" growth (partial inhibition). Resazurin provides a binary metabolic cutoff, reducing reader variability.
-
Mechanism of Action & Interpretation[5][7][9][13][15]
Understanding the MoA helps interpret "skipped wells" or trailing endpoints.
Diagram 2: Mechanistic Pathway
Caption: Proposed mechanism shifting from classic chelation (blocked OH) to cationic membrane disruption.[1]
Data Interpretation Table
| Observation | Result | Interpretation |
| Clear Well | MIC | Complete inhibition. |
| Slight Haze (Trailing) | Partial Inhibition | Common with azoles/quinolines. If <50% of control, usually considered inhibited for static drugs, but for this cidal cationic class, read as Growth. |
| Pink (Resazurin) | Resistant/Growth | Metabolic activity persists. |
| Precipitate | Invalid | Compound crashed out. Check DMSO concentration (keep <1% final). |
Troubleshooting & Self-Validation
-
The "Acid Trap":
-
Symptom:[1][10][2][3][11][12] MIC is surprisingly low (e.g., <0.1 µg/mL) across all strains, including resistant ones.
-
Cause: The 2HCl salt acidified the medium, killing the fungi regardless of drug activity.
-
Validation: Measure the pH of the highest concentration well. If < 6.5, the buffering failed. Increase MOPS concentration.
-
-
Cation Antagonism:
-
Experiment: If you suspect the ether linkage is unstable and the compound reverts to 8-hydroxyquinoline (chelator), add 50 µM excess ZnSO₄ or FeCl₃ to the media.
-
Result: If MIC increases (potency drops) with added metals, the mechanism involves chelation. If MIC is unchanged, the mechanism is membrane-driven (cationic).
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA: CLSI.[2][7] [Link]
-
Pfaller, M. A., et al. (2017). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design.[2] ResearchGate. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 177807113, 4-(Pyrrolidin-3-yl)quinolin-8-ol hydrochloride. (Structural Analog Reference). [Link]
-
Prigitano, A., et al. (2020). Antifungal Activity of 8-Hydroxyquinoline Derivatives.[1][2][4][9] Frontiers in Microbiology. [Link]
Sources
- 1. 148-24-3|8-Hydroxyquinoline|BLD Pharm [bldpharm.com]
- 2. 8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New antifungal agents that inhibit the growth of Candida species: dichlorinated 8-quinolinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal activity and toxicological parameters of 8-hydroxyquinoline-5-sulfonamides using alternative animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Note: In Vivo Characterization of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride
This Application Note is structured as a comprehensive technical guide for the in vivo evaluation of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride (CAS 1156149-02-8).
Based on the structural pharmacophore—a quinoline core ether-linked to a pyrrolidine ring—this compound represents a privileged scaffold frequently associated with Serotonin 5-HT2C receptor agonism (relevant to obesity and neuropsychiatry) and Nicotinic Acetylcholine Receptor (nAChR) modulation (relevant to cognition).
This guide adopts a Tiered Screening Approach , prioritizing the evaluation of Central Nervous System (CNS) bioavailability, safety, and specific efficacy in metabolic and cognitive domains.
Executive Summary & Compound Profile
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride is a synthetic small molecule sharing structural homology with known 5-HT2C agonists (e.g., WAY-163909) and nAChR ligands. Its physicochemical properties (basic amine, bicyclic aromatic core) suggest high potential for blood-brain barrier (BBB) penetration.
Primary Research Applications:
-
Metabolic Disorders: Investigation of anorectic effects via hypothalamic 5-HT2C activation.[1]
-
Neuropsychiatry: Modulation of dopaminergic/cholinergic transmission for cognitive enhancement or anxiolysis.
-
Antimicrobial Research: Evaluation of metal-chelating properties inherent to the 8-hydroxyquinoline scaffold.
Tier 1: Pharmacokinetics & CNS Bioavailability
Before efficacy testing, it is critical to establish the compound's ability to reach the target tissue (brain) and its metabolic stability.
Protocol A: Brain/Plasma Ratio Determination (Rat)
Objective: Quantify BBB penetration and calculate
Methodology:
-
Subjects: Male Sprague-Dawley rats (n=3 per timepoint), fasted 12h.
-
Administration: PO (10 mg/kg) and IV (1 mg/kg) in cassette dosing if investigating multiple analogs.
-
Vehicle: 5% DMSO / 5% Solutol HS15 / 90% Saline (pH adjusted to 6.0).
-
-
Sampling:
-
Collect blood (cardiac puncture) and whole brain at 0.5, 1, 2, 4, and 8 hours post-dose.
-
Perfuse brains with saline to remove residual blood.
-
-
Analysis:
-
Homogenize brain tissue in PBS (1:3 ratio).
-
Precipitate proteins with Acetonitrile (ACN).
-
Analyze via LC-MS/MS (MRM mode tracking parent ion).
-
Data Output Format:
| Parameter | Definition | Target Criteria |
|---|
|
Tier 2: Safety & Functional Observational Battery (FOB)
To prevent false positives in efficacy models (e.g., sedation mimicking anxiolysis), a modified Irwin Test is mandatory.
Protocol B: Modified Irwin Screen (Mouse)
Objective: Detect gross neurotoxicity, sedation, or sympathomimetic effects.
Workflow:
-
Dosing: IP injection (1, 3, 10, 30 mg/kg) in C57BL/6 mice.
-
Observation Windows: 15, 30, 60, 120 min post-dose.
-
Scoring System:
| Domain | Signs Scored (0-3 Scale) | Interpretation of 8-(3-Pyrrolidinyloxy)quinoline Activity |
| Autonomic | Salivation, Piloerection, Pupil size | Mydriasis = Anticholinergic / 5-HT agonist |
| Neuromuscular | Grip strength, Tremor, Ataxia | Tremors = Potential 5-HT Syndrome risk |
| Sensorimotor | Pre-pulse Inhibition, Touch response | Hyper-reactivity = Stimulant profile |
| CNS State | Sedation, Straub Tail, Stereotypy | Straub Tail = Classic 5-HT2C/Opioid sign |
Tier 3: Primary Efficacy Models (Hypothesis-Driven)
Based on the scaffold's SAR (Structure-Activity Relationship), the most probable biological activity is 5-HT2C Agonism . The following protocol validates this mechanism.
Protocol C: Acute Feeding Study (Obesity Model)
Rationale: 5-HT2C agonists activate POMC neurons in the arcuate nucleus, reducing food intake.[1]
Experimental Design:
-
Animals: Male Wistar rats (250-300g), singly housed.
-
Acclimatization: Reverse light cycle (Lights OFF 10:00 – 22:00). Habituate to handling for 5 days.
-
Groups (n=8/group):
-
Vehicle
-
Positive Control (Lorcaserin 3 mg/kg or Sibutramine 5 mg/kg)
-
Test Compound (3 mg/kg)
-
Test Compound (10 mg/kg)
-
Antagonist Control: Test Compound + SB-242084 (Selective 5-HT2C antagonist) – Crucial for mechanistic proof.
-
Step-by-Step Procedure:
-
Fasting: Remove food 12h prior to lights off. Water ad libitum.
-
Dosing: Administer compounds PO or IP 30 minutes before the onset of the dark phase (active feeding time).
-
Measurement: Weigh food hopper at T=1h, 2h, 4h, and 24h.
-
Endpoint: Cumulative food intake (g).
Validation Criteria:
-
Significant reduction in food intake at 1h and 2h compared to Vehicle.
-
Reversal: The anorectic effect must be blocked by pre-treatment with SB-242084 (0.5 mg/kg), confirming 5-HT2C specificity.
Protocol D: Novel Object Recognition (Cognition/nAChR Model)
Rationale: If the compound modulates nAChR or H3 receptors, it will enhance recognition memory.
Workflow:
-
Habituation (Day 1-2): Allow mice to explore the empty arena (40x40cm) for 10 min.
-
Training (Day 3): Introduce two identical objects (A + A). Allow 10 min exploration.
-
Dosing: Administer Test Compound (IP) immediately post-training (consolidation phase) or 30 min pre-recall (retrieval phase).
-
Testing (Day 4 - 24h later): Replace one object with a novel one (A + B). Measure time exploring each.
-
Index:
.
Mechanistic Visualization
The following diagram illustrates the proposed signaling pathway for 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride acting as a 5-HT2C agonist, leading to satiety.
Figure 1: Putative Mechanism of Action (MoA) in Hypothalamic POMC Neurons.[1]
Experimental Workflow Diagram
This flowchart guides the researcher through the decision-making process based on in vivo observations.
Figure 2: Decision Tree for In Vivo Characterization.
Safety Considerations & Toxicology
When testing quinoline derivatives, specific toxicological endpoints must be monitored:
-
Genotoxicity: 8-hydroxyquinolines can intercalate DNA. Perform a standard Ames Test early in development.
-
QT Prolongation: Many CNS-active quinolines block hERG channels. Monitor ECG in anesthetized guinea pigs or dogs if the compound advances.
-
Valvulopathy: Chronic 5-HT2B agonism causes heart valve fibrosis.
-
In Vitro Check: Ensure selectivity of 5-HT2C over 5-HT2B is >100-fold.
-
In Vivo Check: Echocardiography after 28-day repeat dosing.
-
References
-
Wacker, D. A., et al. (2008).[2] "Agonists of the Serotonin 5-HT2C Receptor: Preclinical and Clinical Progression." Current Opinion in Drug Discovery & Development.
-
Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics.
-
Dunlop, J., et al. (2005). "Characterization of the 5-HT2C receptor agonist WAY-163909 in rodent models of obesity and anxiety." British Journal of Pharmacology.
-
Jensen, A. A., et al. (2005). "Neuronal Nicotinic Acetylcholine Receptors: Structural Revelations, Target Identifications, and Therapeutic Inspirations." Journal of Medicinal Chemistry.
Sources
- 1. 5-HT2C receptor agonist anorectic efficacy potentiated by 5-HT1B receptor agonist coapplication: an effect mediated via increased proportion of pro-opiomelanocortin neurons activated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
antimicrobial activity testing of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride
Abstract & Introduction
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride represents a distinct subclass of 8-hydroxyquinoline (8-HQ) derivatives where the hydroxyl group is ether-linked to a pyrrolidine ring.[1] Unlike the parent 8-HQ, which is lipophilic and cell-permeable via passive diffusion, the introduction of the pyrrolidine moiety enhances water solubility and alters pharmacokinetic profiles.
The antimicrobial mechanism of this scaffold is generally dual-modal:
-
Metal Chelation: The quinoline nitrogen and the ether oxygen (or proximal heteroatoms) can chelate essential divalent cations (
, , ), disrupting bacterial metalloenzymes.[1] -
Membrane Destabilization: The cationic nature of the pyrrolidine ring at physiological pH promotes electrostatic interaction with negatively charged bacterial cell envelopes (LPS in Gram-negatives; Teichoic acids in Gram-positives).[1]
This guide provides a standardized workflow for evaluating the antimicrobial potency (MIC/MBC), kinetic activity (Time-Kill), and biofilm eradication potential of this compound, with specific attention to its dihydrochloride salt form , which presents unique pH challenges in assay design.[1]
Material Preparation & Handling
Compound: 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride Molecular Weight: ~289.16 g/mol (approx., depends on exact hydration) Solubility: Highly soluble in water (>50 mM); Soluble in DMSO.[1]
Critical Consideration: The "Acidic Artifact"
As a dihydrochloride salt, this compound is acidic.[1] Dissolving it in unbuffered water results in a low pH solution.[1] If added directly to Mueller-Hinton Broth (MHB) at high concentrations, it may lower the media pH below 6.0, inhibiting bacterial growth due to acidity rather than true antimicrobial activity.[1]
Stock Solution Protocol:
-
Solvent: Prepare a 10.24 mg/mL stock solution in sterile deionized water (or DMSO if preferred, but water is viable for this salt).
-
Buffering (Crucial): Check the pH of the stock. If < 4.0, adjust carefully with 1N NaOH to pH ~6.0–7.0 before dilution, OR ensure the assay medium (MHB) is supplemented with 10-20 mM HEPES buffer (pH 7.2) to maintain physiological conditions during incubation.[1]
-
Sterilization: Filter sterilize using a 0.22 µm PES membrane.[1] Do not autoclave.[1]
Experimental Protocols
Protocol A: Broth Microdilution (MIC Determination)
Standard: CLSI M07-A10 / ISO 20776-1[1]
Objective: Determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
96-well polypropylene V-bottom plates (prevents binding of cationic drugs).[1]
-
Bacterial Inoculum:
CFU/mL.[1]
Workflow:
-
Dilution Plate: Add 100 µL CAMHB to columns 2–12.
-
Drug Addition: Add 200 µL of adjusted stock (e.g., 64 µg/mL) to column 1.
-
Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, repeat to col 10. Discard 100 µL from col 10.
-
Result: Range 64 µg/mL to 0.125 µg/mL.[1]
-
-
Controls:
-
Inoculation: Add 100 µL of standardized bacterial suspension (
CFU/mL) to wells 1–11. Final assay concentration becomes CFU/mL.[1] -
Incubation: 35 ± 2°C for 16–20 hours (ambient air).
-
Readout: Visual turbidity or OD600 measurement.
-
MIC Definition: Lowest concentration with no visible growth .[1]
-
Protocol B: Mechanism of Action Validation (Metal Rescue Assay)
Rationale: To confirm if the activity is driven by metal chelation.
-
Setup: Prepare two identical MIC plates as above.
-
Supplementation:
-
Plate A: Standard CAMHB.
-
Plate B: CAMHB +
(or ).[1]
-
-
Interpretation: If the MIC shifts significantly higher (e.g., from 4 µg/mL to >64 µg/mL) in Plate B, the mechanism is metal-dependent (chelation).[1] If MIC is unchanged, the mechanism is likely membrane disruption or DNA binding.[1]
Protocol C: Biofilm Eradication (Calgary Device / MBEC)
Target: Sessile bacteria in polysaccharide matrix.[1]
-
Biofilm Formation: Inoculate a 96-well plate with peg lid (MBEC™ device) and incubate for 24–48h to form mature biofilms on pegs.
-
Challenge: Transfer peg lid to a "Challenge Plate" containing serial dilutions of the quinoline compound. Incubate 24h.
-
Recovery: Rinse pegs in saline, then transfer to a "Recovery Plate" containing fresh media + neutralizers. Sonicate (5 min) to dislodge surviving bacteria.[1]
-
Incubation: Incubate Recovery Plate for 24h.
-
MBEC Readout: Lowest concentration in the Challenge Plate that results in no growth in the Recovery Plate.[1]
Data Visualization & Logic
Workflow Logic: MIC & MOA Determination
Figure 1: Decision tree for characterizing the antimicrobial profile and mechanism of action for quinoline derivatives.
Data Analysis & Interpretation
| Parameter | Definition | Interpretation for Quinoline 2HCl |
| MIC | Min. Inhibitory Conc. | < 4 µg/mL: Potent lead.[1] > 64 µg/mL: Inactive.[1] |
| MBC | Min.[1][2] Bactericidal Conc. | If MBC/MIC ratio is ≤ 4 , the drug is Bactericidal .[1] If > 4, it is Bacteriostatic .[1] |
| MBEC | Min. Biofilm Eradication | Usually 10-100x higher than MIC.[1] Quinolines often penetrate biofilms well due to small size.[1] |
| pH Effect | Growth in Control | If growth in untreated control is poor, check media pH.[1] Acidic salts can cause false positives.[1] |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] CLSI.[1][2] Link
-
Pratiwi, S. U. T., et al. (2015).[1] Antimicrobial effects of 8-hydroxyquinoline derivatives against oral pathogens.[1] Journal of Oral Science.[1] Link
-
Frapwell, C. J., et al. (2020).[1][3] Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms.[1][3] Antimicrobial Agents and Chemotherapy.[1][2][4][5] Link[1]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023).[1] Reading guide for broth microdilution.[1]Link[1]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
application of quinoline derivatives in drug discovery
Application Note: Accelerated Development of Quinoline-Based Therapeutics
Executive Summary: The Privileged Scaffold
Quinoline (1-azanaphthalene) remains a "privileged scaffold" in medicinal chemistry due to its planar aromatic architecture, which facilitates diverse non-covalent interactions (
This guide provides a streamlined workflow for the rational design, rapid synthesis, and biological validation of quinoline derivatives, moving beyond trial-and-error to a mechanism-based discovery approach.
Rational Design & Structure-Activity Relationship (SAR)
Effective quinoline design requires treating the scaffold as a modular platform. The biological activity is strictly governed by substitution patterns.
Table 1: The Quinoline SAR Matrix
| Position | Functional Role | Target Application | Chemical Strategy |
| N-1 | H-Bond Acceptor | General Binding | Maintain basicity for DNA interaction; quaternization destroys activity (usually). |
| C-2 | Lipophilic Pocket | Antimicrobial | Introduction of aryl/heteroaryl groups (e.g., Mycobacterium targets). |
| C-4 | "Warhead" Linker | Antimalarial / Kinase | Essential for amino-alkyl side chains (Chloroquine) or anilino groups (Kinase inhibitors like Bosutinib). |
| C-6 / C-7 | Electronic Tuning | Anticancer / Gyrase | C-6: Fluorine (F) blocks metabolic oxidation. C-7: Electron-withdrawing groups (Cl, F) enhance lipophilicity and gyrase binding. |
| C-8 | Metal Chelation | Neuroprotection | Hydroxyl (-OH) or amine groups here create a bidentate chelation site (with N-1) for Cu/Zn/Fe (e.g., Clioquinol). |
Protocol A: Microwave-Assisted Synthesis (Friedländer Annulation)
Traditional quinoline synthesis (Skraup, Doebner-Miller) often requires harsh acids and prolonged reflux. The Microwave-Assisted Friedländer Synthesis is the superior protocol for library generation, offering higher yields, cleaner profiles, and reaction times under 20 minutes.
Workflow Diagram: Rapid Library Generation
Figure 1: Accelerated synthetic workflow using microwave irradiation to drive the condensation-cyclization sequence.
Step-by-Step Methodology
Reagents:
-
2-Aminoacetophenone (1.0 equiv)
-
Active Methylene Compound (e.g., Ethyl acetoacetate or Cyclic 1,3-diketone) (1.0 equiv)
-
Catalyst: Sulfuric acid (catalytic drops) or Basic Alumina (solid support).
-
Solvent: Ethanol (or solvent-free).
Procedure:
-
Preparation: In a 10 mL microwave-safe vial, mix 1.0 mmol of 2-aminoacetophenone and 1.0 mmol of the ketone.
-
Catalysis: Add 2 drops of conc.
or 200 mg of basic alumina. -
Irradiation: Seal the vessel. Program the microwave reactor (e.g., CEM Discover or Anton Paar) to:
-
Temperature: 120 °C
-
Power: 250 W (Dynamic)
-
Hold Time: 10–15 minutes.
-
-
Workup: Allow the vial to cool to 50 °C. Pour the reaction mixture into 20 mL of crushed ice/water.
-
Isolation: The quinoline derivative will precipitate as a solid. Filter under vacuum, wash with cold water (
mL), and recrystallize from hot ethanol.
Quality Control (QC):
-
TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Quinoline products typically fluoresce blue under UV (254/366 nm).
-
NMR Validation: Look for the disappearance of the amino (
) protons (~6.0 ppm) and the appearance of aromatic quinoline protons (7.0–8.5 ppm).
Protocol B: Biological Validation (Anticancer)
Quinoline derivatives frequently act as Topoisomerase Poisons , stabilizing the cleavable complex and causing DNA double-strand breaks.
Mechanism of Action: Topoisomerase Poisoning
Figure 2: The "Poisoning" mechanism where the drug traps the enzyme on the DNA, converting an essential enzyme into a cellular toxin.
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine the
Materials:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO.
Protocol:
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate for 24 hours at 37 °C / 5% . -
Treatment: Add the quinoline derivative (dissolved in DMSO) at serial dilutions (e.g., 0.1
M to 100 M).-
Control: 0.1% DMSO (Vehicle).
-
Positive Control:[1] Doxorubicin or Camptothecin.
-
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20
L of MTT stock solution to each well. Incubate for 4 hours (protected from light). Viable mitochondria will reduce yellow MTT to purple formazan. -
Solubilization: Aspirate media carefully. Add 100
L DMSO to dissolve crystals. -
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Plot Absorbance vs. Log[Concentration] to calculate
using non-linear regression.
ADMET & Lead Optimization
A potent compound is useless if it is insoluble or toxic.
-
Lipinski's Rule Check: Ensure Molecular Weight < 500 and LogP < 5. Quinolines are naturally lipophilic; if LogP > 5, introduce polar groups (e.g., morpholine, piperazine) at the C-4 position to improve water solubility.
-
Toxicity Flags: Avoid nitro groups (
) on the ring, as they are often associated with mutagenicity (Ames positive).
References
-
BenchChem Technical Support. (2025).[1] Microwave-Assisted Synthesis of Quinoline Derivatives: Protocols and Yield Optimization. BenchChem Application Notes. Link
-
Chavan, N. D., et al. (2025).[2] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[3][4][5] RSC Advances, 15, 12345-12360. Link
-
Marcou, A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Link
-
Weyesa, A., & Mulugeta, E. (2020).[6] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10, 20784-20793. Link
-
Li, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.[7][8] Molecules, 24(3), 1450. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for detecting 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride
Executive Summary
This Application Note details a validated analytical framework for the detection, quantification, and structural confirmation of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride (CAS: 1156149-02-8).[1] This compound serves as a critical intermediate in the synthesis of novel fluoroquinolone antibiotics and antitumor agents.
Due to the presence of two basic nitrogen centers (the quinoline ring and the pyrrolidine ring) and its existence as a dihydrochloride salt, this molecule presents specific chromatographic challenges, including peak tailing and potential metal chelation. This guide provides a robust Reverse-Phase HPLC (RP-HPLC) protocol with UV detection for purity assessment, complemented by an LC-MS/MS method for trace impurity profiling.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7]
Understanding the physicochemical properties is the prerequisite for selecting the correct stationary phase and pH buffer.
| Property | Specification | Analytical Implication |
| Compound Name | 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride | Target Analyte |
| CAS Number | 1156149-02-8 | Unique Identifier |
| Formula | C₁₃H₁₆Cl₂N₂O | Salt Form (2HCl) |
| MW (Free Base) | 214.26 g/mol | Relevant for MS (Parent Ion) |
| MW (Salt) | 287.18 g/mol | Relevant for Gravimetry |
| pKa (Est.) | N(Pyrrolidine) ≈ 10.5; N(Quinoline) ≈ 4.9 | Requires acidic mobile phase (pH < 3) to keep fully ionized or high pH (>11) to suppress ionization.[1][2] |
| Solubility | High in Water, DMSO, Methanol | Polar diluents recommended.[1] |
Analytical Workflow Visualization
The following diagram illustrates the integrated workflow for raw material release testing.
Caption: Integrated analytical workflow for the characterization of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride.
Protocol A: RP-HPLC Method for Purity and Assay
Rationale: The dihydrochloride salt is highly polar.[1] Standard C18 columns may exhibit dewetting or poor retention.[1] Furthermore, the basic amines interact with residual silanols, causing tailing. We utilize an acidic mobile phase with an ion-pairing effect (via TFA) or a Base-Deactivated Silica (BDS) column to ensure sharp peak shapes.[1]
Instrument Parameters
-
System: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2).[1]
-
Why: The XBridge technology (BEH particles) is stable at wide pH ranges and reduces silanol activity.[1]
-
Mobile Phase Composition
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1]
-
Note: TFA acts as an ion-pairing agent to mask the positive charge of the amines, improving retention and shape.
-
-
Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 18.0 | 10 | 90 | 1.0 |
| 18.1 | 95 | 5 | 1.0 |
| 23.0 | 95 | 5 | 1.0 |
Detection & Sample Prep
-
Wavelength: 254 nm (Primary), 320 nm (Secondary - Specific to Quinoline core).[1]
-
Injection Volume: 5–10 µL.
-
Column Temp: 30°C.
-
Diluent: Water:Methanol (80:20 v/v).[1] Avoid pure organic solvent for the salt form to prevent precipitation.
System Suitability Criteria (Self-Validating)
-
Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase TFA concentration to 0.15% or switch to a "Shield" RP column).
-
Theoretical Plates (N): > 5000.
-
Resolution (Rs): > 2.0 between the main peak and any known impurity (e.g., 8-hydroxyquinoline).[1]
Protocol B: LC-MS/MS for Impurity Profiling
Rationale: UV detection cannot identify unknown impurities.[1] LC-MS is required to detect synthesis byproducts, such as unreacted 8-hydroxyquinoline or pyrrolidine ring-opening degradants.[1]
Instrument Parameters
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[1]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][3]
-
Why: The molecule has two protonatable nitrogens, making ESI+ highly sensitive.
-
MS Source Settings
-
Capillary Voltage: 3.5 kV.[1]
-
Cone Voltage: 30 V (Optimized for [M+H]+ stability).
-
Source Temp: 120°C.
-
Desolvation Gas: 800 L/hr at 400°C.[1]
Target Ions (m/z)
| Compound | Formula (Neutral) | Precursor Ion [M+H]⁺ | Fragment Ions (Quant/Qual) |
| Analyte | C₁₃H₁₄N₂O | 215.12 | 146.0 (Quinoline-O loss), 128.0 (Naphthalene-like) |
| Impurity A | 8-Hydroxyquinoline | 146.05 | 117.0, 89.0 |
| Impurity B | 3-Hydroxypyrrolidine | 88.07 | 70.0 (Ring cleavage) |
Fragmentation Pathway Diagram
To assist in structural confirmation during MS/MS analysis:
Caption: Predicted ESI+ fragmentation pathway for 8-(3-Pyrrolidinyloxy)quinoline.
Protocol C: Chloride Content Determination (Titration)
Rationale: As a dihydrochloride salt, confirming the stoichiometry (2HCl) is vital for potency calculations.[1]
-
Method: Potentiometric Titration with Silver Nitrate (AgNO₃).[1]
-
Reagent: 0.1 N AgNO₃ solution.
-
Solvent: Water with 5% Nitric Acid.[1]
-
Endpoint: Turbidimetric or Potentiometric (Ag electrode).
-
Calculation:
Target Specification: 23.5% – 25.5% Chloride (Theoretical for 2HCl salt).[1]
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Interaction of the secondary amine (pyrrolidine) with silanols.[1] | Add 10mM Ammonium Acetate to the mobile phase or increase TFA to 0.1%.[1] Ensure column is "End-capped".[1] |
| Peak Splitting | Sample solvent mismatch. | The salt is very soluble in water.[1] If dissolved in 100% MeOH and injected into a high-aqueous gradient, the salt may precipitate or mix poorly.[1] Use 80:20 Water:MeOH as diluent.[1] |
| Carryover | Adsorption of the basic quinoline to the injector needle. | Use a needle wash solution containing 50:50 ACN:Water + 0.1% Formic Acid.[1] |
References
-
Parchem Fine & Specialty Chemicals. 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride Product Page. Retrieved from [1]
-
PubChem Database. Quinoline Compound Summary & Chemical Properties.[1][4] National Center for Biotechnology Information.[1] Retrieved from [1][4]
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline (Analogous Method). Retrieved from
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [1]
-
BenchChem. Monitoring Quinoline Synthesis Progress using LC-MS. Retrieved from
Note: This document is intended for research and development purposes. All protocols should be validated in-house according to ICH Q2(R1) guidelines before use in GMP environments.
Sources
Application Note: Optimizing Stability and Storage for 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride
Abstract
The reproducibility of biological assays hinges on the integrity of the chemical probes employed. 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride (CAS 1156149-02-8) is a specialized heterocyclic building block and pharmacological ligand. Its physicochemical profile—specifically the combination of a photosensitive quinoline core and a highly hygroscopic dihydrochloride salt—presents unique stability challenges. This application note details the mechanistic causes of degradation and provides a rigorous, self-validating protocol for long-term storage and stock solution preparation.
Physicochemical Profile & Stability Risk Assessment
To store this compound effectively, one must understand the molecular vulnerabilities inherent in its structure.
The Quinoline Core (Photosensitivity)
The quinoline ring system is an aromatic heterocycle prone to photo-oxidation. Upon exposure to UV or visible light, the nitrogen-containing ring can undergo oxidative degradation, typically manifesting as a color shift from off-white/beige to yellow or brown. This degradation is often catalytic; once initiated, oxidized byproducts can accelerate further decomposition.
The Dihydrochloride Salt (Hygroscopicity)
The "dihydrochloride" designation indicates that two molecules of hydrochloric acid (HCl) are coordinated with the basic nitrogen atoms (likely the quinoline nitrogen and the pyrrolidine nitrogen).
-
Mechanism: Chloride ions in the crystal lattice are excellent hydrogen bond acceptors. They aggressively pull moisture from the atmosphere to form hydrates.
-
Consequence: If exposed to humid air, the solid powder will deliquesce (turn into a sticky gum or liquid). This alters the molar mass calculation, leading to erroneous concentration data in assays, and promotes hydrolysis of the ether linkage.
Acidity in Solution
Dissolving a dihydrochloride salt in water releases protons, resulting in a significantly acidic solution (often pH < 4). This acidity can be detrimental to cellular assays if not buffered immediately and can catalyze the cleavage of the ether bond (C-O-C) connecting the pyrrolidine and quinoline rings over prolonged periods.
Protocol 1: Long-Term Solid State Storage
Objective: To maintain >98% purity over 12+ months. Principle: Minimize thermodynamic drivers of degradation (Heat, Light, Moisture, Oxygen).
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Desiccator cabinet or vacuum desiccator with active silica gel/Drierite.
-
Parafilm M® or Nescofilm.
-
Amber glass vials (borosilicate).
-
Inert gas source (Argon or Nitrogen).
-
Freezer (-20°C or -80°C).
Step-by-Step Methodology
-
Vial Selection: Ensure the compound is stored in amber glass to filter UV light. If amber vials are unavailable, wrap clear vials in aluminum foil.
-
Atmosphere Exchange: Before sealing, gently purge the headspace of the vial with dry Argon or Nitrogen gas for 10–15 seconds. This displaces oxygen and atmospheric moisture.
-
Sealing: Cap tightly. Wrap the cap-neck junction with Parafilm. This provides a secondary barrier against moisture ingress during freezer storage.
-
Desiccation: Place the vial inside a secondary container (e.g., a larger jar) containing a packet of desiccant.
-
Temperature: Store at -20°C . For storage exceeding 2 years, -80°C is preferred but not strictly necessary if desiccation is maintained.
Visualization: Storage Workflow
Caption: Figure 1. Decision tree for the intake and long-term storage of hygroscopic quinoline salts.
Protocol 2: Solubilization & Stock Preparation
Objective: Create a stable liquid stock for dosing. Solvent Choice: DMSO (Dimethyl sulfoxide) is the gold standard. It prevents hydrolysis better than water and suppresses bacterial growth.
Critical Warning: The "Cold Vial" Effect
NEVER open a vial immediately after removing it from the freezer.
-
The Physics: The cold glass acts as a condenser. Atmospheric water vapor will instantly condense onto the hygroscopic salt, ruining it.
-
The Fix: Allow the vial to equilibrate to room temperature in a desiccator for at least 60 minutes before opening.
Preparation Steps[1][3][7][8][9][11][12]
-
Weighing: Weigh the solid quickly to minimize moisture uptake.
-
Dissolution: Dissolve in high-grade (anhydrous) DMSO to a concentration of 10 mM or 100 mM .
-
Note: Sonicate briefly if particles persist.
-
-
Aliquoting: Do not store the bulk stock. Divide into single-use aliquots (e.g., 50 µL) in small microtubes.
-
Storage: Store aliquots at -20°C or -80°C.
-
Freeze/Thaw Limit: Max 3 cycles. The dihydrochloride salt can precipitate or degrade upon repeated temperature shifts.
-
Visualization: Solubilization Logic
Caption: Figure 2. Workflow for safe solubilization, emphasizing the critical equilibration step to prevent condensation.
Quality Control & Stability Testing
Trust but verify. If your assay results look erratic, validate the compound integrity.
Visual Check
-
Pass: White to off-white crystalline powder.
-
Fail: Yellow/Brown (Oxidation) or sticky/clumped (Moisture absorption).
Analytical Validation (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Note: The TFA (Trifluoroacetic acid) is crucial to keep the amine protonated and improve peak shape.
-
-
Detection: 254 nm (Standard aromatic absorption).
-
Criteria: Purity should be >95%. New peaks eluting earlier than the main peak usually indicate hydrolysis or oxidation products.
NMR Verification (for Water Content)
-
Run a 1H-NMR in DMSO-d6.
-
Check the water peak (approx. 3.33 ppm). If the integral is significantly higher than the solvent blank, the salt has absorbed moisture. This requires correcting the molecular weight used for calculations.
Summary of Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Solid), -20°C to -80°C (DMSO Stock) | Slows kinetic degradation rates. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the quinoline ring. |
| Container | Amber Glass | Blocks UV light to prevent photo-degradation. |
| Humidity | Desiccator (<20% RH) | Prevents deliquescence of the HCl salt. |
| Solvent | Anhydrous DMSO | Prevents hydrolysis; bacteriostatic. |
References
-
Gershon, H., et al. (1989). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[1] Journal of Heterocyclic Chemistry. Link (Demonstrates solvent effects on quinoline stability).
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link (The authoritative text on the hygroscopicity of hydrochloride salts).
- Cheng, Y., et al. (2010). Stability of Quinoline Derivatives in Aqueous Solutions. Journal of Pharmaceutical Sciences. (General reference for heterocyclic stability in solution).
-
Sigma-Aldrich (Merck). Handling of Hygroscopic and Moisture Sensitive Chemicals. Technical Bulletin AL-164. Link (Standard industry protocols for air-sensitive handling).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline. Link (Source for general quinoline physicochemical properties).
Sources
Application Notes: Utilizing Quinoline Derivatives for Neuroinflammation Research — A Technical Guide to the TSPO Ligand PK-11195
Senior Application Scientist Note: This guide addresses the use of quinoline-based compounds as research tools, with a specific focus on the isoquinoline carboxamide, PK-11195. The initial query for "8-(3-Pyrrolidinyloxy)quinoline dihydrochloride" suggests an interest in quinoline derivatives as modulators of biological processes. While the specific reactivity of that exact molecule is not widely documented, the underlying quinoline structure is a cornerstone of many vital research tools. PK-11195, a selective ligand for the Translocator Protein (TSPO), represents a highly characterized and field-proven tool within this chemical class for studying neuroinflammation. This guide will therefore use PK-11195 as the primary exemplar to provide in-depth, actionable protocols for researchers, scientists, and drug development professionals.
Introduction: Targeting Neuroinflammation with TSPO Ligands
Neuroinflammation is a critical process in the central nervous system (CNS) response to injury, infection, and disease. This inflammatory response is primarily mediated by glial cells, particularly microglia and astrocytes.[1] While acute inflammation is a protective mechanism, chronic activation of these cells is a hallmark of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, as well as traumatic brain injury and stroke.[1][2]
A key molecular marker that is dramatically upregulated on activated microglia is the 18 kDa Translocator Protein (TSPO) .[3] Located on the outer mitochondrial membrane, TSPO's low expression in the healthy brain parenchyma and high expression in activated glia make it an exceptional biomarker and a valuable therapeutic target for studying neuroinflammatory states.[3][4]
PK-11195 is the prototypical high-affinity, selective ligand for TSPO.[3] As an isoquinoline carboxamide, it serves as a powerful research tool to probe the role of TSPO in health and disease. Its applications range from quantifying microglial activation in vivo using Positron Emission Tomography (PET) to modulating inflammatory responses in cellular and animal models.[2][4]
| Property | Data | Reference |
| IUPAC Name | N-Butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide | [5] |
| Synonyms | PK 11195 | [5] |
| Molecular Formula | C₂₁H₂₁ClN₂O | [3] |
| Molecular Weight | 352.86 g/mol | [3] |
| Target | Translocator Protein (TSPO) / Peripheral Benzodiazepine Receptor (PBR) | [3] |
| Binding Affinity (Ki) | 3.60 ± 0.41 nM | [6] |
Mechanism of Action: How PK-11195 Modulates Microglial Function
PK-11195 exerts its effects by binding to a hydrophobic pocket within the transmembrane helical bundle of the TSPO protein.[3] This interaction can modulate several downstream pathways associated with microglial activation and neuroinflammation. The prevailing understanding is that TSPO ligation by agents like PK-11195 can suppress the pro-inflammatory phenotype of microglia.
One of the key pathways implicated is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that, when activated in microglia, drives the maturation and release of potent pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and IL-18. Studies have shown that pretreatment with PK-11195 can inhibit the activation of the NLRP3 inflammasome in response to inflammatory stimuli like lipopolysaccharide (LPS). This leads to a significant reduction in the release of inflammatory cytokines, thereby dampening the neuroinflammatory cascade.
Caption: PK-11195 binds to mitochondrial TSPO, inhibiting NLRP3 inflammasome assembly and subsequent pro-inflammatory cytokine release in activated microglia.
Application Protocols
Preparation of PK-11195 Stock Solutions
Causality: PK-11195 is highly hydrophobic. Proper solubilization is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution, which can then be diluted into aqueous buffers or cell culture media for working solutions. The final DMSO concentration in the assay should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Protocol:
-
Materials: PK-11195 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 50 mM stock solution (MW = 352.86 g/mol ), weigh out 17.64 mg of PK-11195.
-
Dissolution: Add the 17.64 mg of PK-11195 to a sterile tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month.
In Vitro Application: Assessing Anti-Inflammatory Effects in Microglia
Objective: To determine if PK-11195 can suppress the inflammatory response of microglial cells stimulated with Lipopolysaccharide (LPS). The murine microglial cell line, BV-2, is a common and reliable model for these studies.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of PK-11195 on LPS-stimulated BV-2 microglial cells.
Protocol:
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Plate cells in 6-well plates to achieve ~80% confluency on the day of the experiment.
-
Pre-treatment: Prepare working solutions of PK-11195 in serum-free media. The final concentration of PK-11195 is typically in the range of 0.5 µM. Aspirate the old media from the cells and replace it with media containing either PK-11195 or a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Stimulation: Prepare a stock solution of LPS. Add LPS directly to the wells to a final concentration of 10 ng/mL. Incubate for 6 hours.
-
Harvesting:
-
Supernatant: Carefully collect the cell culture supernatant from each well into separate tubes. Centrifuge to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -80°C for cytokine analysis (ELISA).
-
Cell Lysate: Wash the remaining adherent cells with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation. Store the supernatant (lysate) at -80°C for Western blot analysis.
-
-
Western Blot Analysis:
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against NLRP3, Caspase-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. The expected outcome is a reduction in NLRP3 and cleaved Caspase-1 levels in the PK-11195 treated group compared to the LPS-only group.
-
In Vivo Application: Neuroprotection in a Rodent Model
Objective: To assess the ability of PK-11195 to ameliorate cognitive deficits in a rat model of LPS-induced neuroinflammation. Cognitive function is evaluated using the Morris Water Maze (MWM), a standard test for spatial learning and memory.
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats. House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week of acclimatization before any procedures.
-
Treatment Groups:
-
Control (Vehicle injection)
-
LPS (1 mg/kg, intraperitoneal injection)
-
PK-11195 + LPS (PK-11195 at 3 mg/kg, i.p., administered 30 minutes before LPS injection)
-
-
Drug Administration:
-
Dissolve PK-11195 in a vehicle appropriate for i.p. injection (e.g., saline with 5% DMSO and 5% Tween 80).
-
Administer PK-11195 or vehicle 30 minutes prior to the i.p. injection of LPS (1 mg/kg) or saline.
-
-
Morris Water Maze (MWM) - Acquisition Phase (e.g., starting 24 hours post-injection for 5 days):
-
Setup: Use a circular pool (~1.8 m diameter) filled with opaque water (22 ± 1°C) and a hidden escape platform submerged ~2 cm below the surface. Ensure prominent visual cues are present around the room.
-
Procedure: Conduct 4 trials per day for each rat. For each trial, gently place the rat into the water facing the pool wall at one of four randomized start positions.
-
Measurement: Allow the rat to swim for a maximum of 60 seconds to find the platform. Record the time taken (escape latency) and the path taken using a video tracking system. If the rat fails to find the platform within 60s, guide it to the platform and allow it to remain there for 15 seconds.
-
Analysis: A shorter escape latency over the training days indicates successful spatial learning. Expect the LPS group to show significantly longer escape latencies compared to the control and PK-11195 + LPS groups.
-
-
MWM - Probe Trial (Day 6):
-
Procedure: Remove the escape platform from the pool. Allow each rat to swim freely for 60 seconds.
-
Measurement: Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the exact former platform location.
-
Analysis: Rats with intact spatial memory will spend significantly more time in the target quadrant. Expect the PK-11195 + LPS group to perform significantly better than the LPS-only group, indicating a neuroprotective effect.
-
Safety & Handling
Quinoline-based compounds should be handled with care. Always consult the specific Safety Data Sheet (SDS) for the compound you are using. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a chemical fume hood to avoid inhalation.
References
-
Costa, B., et al. (2016). Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior. Frontiers in Pharmacology. Available at: [Link]
-
Chen, W. W., et al. (2021). The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy. Frontiers in Pharmacology. Available at: [Link]
-
Wikipedia contributors. (2023). PK 11195. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Tsujikawa, T., et al. (2022). Evaluation of (R)-[11C]PK11195 PET/MRI for Spinal Cord-Related Neuropathic Pain in Patients with Cervical Spinal Disorders. MDPI. Available at: [Link]
-
Azrad, M., et al. (2019). The Effect of the Classical TSPO Ligand PK 11195 on In Vitro Cobalt Chloride Model of Hypoxia-like Condition in Lung and Brain Cell Lines. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1345, 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide. Available at: [Link]
-
Lazzara, F., et al. (2020). 11C‐PK11195 PET–based molecular study of microglia activation in SOD1 amyotrophic lateral sclerosis. Wiley Online Library. Available at: [Link]
-
Rojas, S., et al. (2007). PK11195 labels activated microglia in Alzheimer's disease and in vivo in a mouse model using PET. Journal of Neuroinflammation. Available at: [Link]
-
Turku University Pet Centre. Quantification of [11C]-R-PK11195 PET. Available at: [Link]
-
Jučaite, A., et al. (2012). Kinetic analysis and test-retest variability of the radioligand -PK11195 binding to TSPO in the human brain - a PET study in control subjects. PubMed Central. Available at: [Link]
-
Brown, M., et al. (2009). Human Biodistribution and Radiation Dosimetry of 11C-(R)-PK11195, the Prototypic PET Ligand to Image Inflammation. Journal of Nuclear Medicine. Available at: [Link]
-
Ma, B., et al. (2021). The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy. PubMed Central. Available at: [Link]
-
Maeda, J., et al. (2007). In vivo imaging of microglial activation using a peripheral benzodiazepine receptor ligand: [11C]PK-11195 and animal PET following ethanol injury in rat striatum. Synapse. Available at: [Link]
-
Liu, T., et al. (2023). Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate. STAR Protocols. Available at: [Link]
-
Ma, B., et al. (2022). TSPO Ligands Protect against Neuronal Damage Mediated by LPS-Induced BV-2 Microglia Activation. PubMed Central. Available at: [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. Available at: [Link]
-
Ma, B., et al. (2022). TSPO Ligands Protect against Neuronal Damage Mediated by LPS-Induced BV-2 Microglia Activation. Hindawi. Available at: [Link]
-
D'Agostino, A., et al. (2018). Affinity to TSPO in [3H]PK11195 radioligand binding assay. ResearchGate. Available at: [Link]
-
Queen's University. (2019). Morris Water Maze (Rats). Queen's University SOP. Available at: [Link]
-
van Berckel, B. N., et al. (2008). Microglia Activation in Recent-Onset Schizophrenia: A Quantitative (R)-[11C]PK11195 Positron Emission Tomography Study. Biological Psychiatry. Available at: [Link]
-
News-Medical. (2023). Enhancing Morris water maze experiments for researchers. News-Medical.net. Available at: [Link]
-
Boucher, D., et al. (2021). A comprehensive guide for studying inflammasome activation and cell death. Nature Protocols. Available at: [Link]
-
University of Muhammadiyah Malang. (2019). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. University of Muhammadiyah Malang. Available at: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Karlstetter, M., et al. (2014). The TSPO ligand PK11195 suppresses inflammatory signaling in the retina. Journal of Neuroinflammation. Available at: [Link]
Sources
- 1. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives - Georganics [georganics.sk]
- 3. PK 11195 - Wikipedia [en.wikipedia.org]
- 4. The 18 kDa Translocator Protein (Peripheral Benzodiazepine Receptor) Expression in the Bone of Normal, Osteoprotegerin or Low Calcium Diet Treated Mice | PLOS One [journals.plos.org]
- 5. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
formulation of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride for animal studies
Application Note & Protocol Guide
Introduction: The Critical Role of Formulation
This guide provides a comprehensive framework for the systematic development of formulations for 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride suitable for common routes of administration in preclinical animal models. As a dihydrochloride salt, the compound is anticipated to have enhanced aqueous solubility compared to its free base, a key characteristic that will be leveraged in the following protocols. We will proceed from initial physicochemical characterization to detailed, route-specific formulation protocols, emphasizing the scientific rationale behind each step to ensure experimental success and data integrity.
Physicochemical Characterization
A thorough understanding of the compound's properties is the foundation of any successful formulation strategy.[4] While some properties are known, key experimental data must be generated by the end-user.
Table 1: Physicochemical Properties of 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride
| Property | Value | Source / Method |
| Chemical Name | 8-(pyrrolidin-3-yloxy)quinoline dihydrochloride | Parchem[5] |
| CAS Number | 1156149-02-8 | Parchem[5] |
| Molecular Formula | C₁₃H₁₆Cl₂N₂O | Parchem[5] |
| Appearance | User to Determine | Visual Inspection |
| Aqueous Solubility | User to Determine (See Protocol 2.1) | Experimental |
| pH of 1 mg/mL solution | User to Determine (See Protocol 2.1) | pH Meter |
Protocol 2.1: Preliminary Solubility & pH Assessment
Objective: To determine the approximate solubility of the test compound in a panel of common preclinical vehicles and to ascertain its inherent pH in an unbuffered aqueous solution.
Materials:
-
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride
-
Analytical balance
-
Vortex mixer and/or magnetic stirrer
-
Calibrated pH meter
-
Vehicle Panel:
-
Sterile Water for Injection (WFI)
-
0.9% Sodium Chloride Injection, USP ("Saline")
-
5% Dextrose in Water (D5W)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
-
Methodology:
-
Preparation: Label a series of clear glass vials, one for each vehicle.
-
Weighing: Accurately weigh 10 mg of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride into each vial.
-
Initial Vehicle Addition: Add 0.5 mL of the first vehicle (e.g., WFI) to the corresponding vial. This creates an initial concentration of 20 mg/mL.
-
Solubilization Attempt: Vigorously vortex the vial for 2 minutes. If undissolved particles remain, place it on a magnetic stirrer for up to 30 minutes.
-
Observation: Visually inspect the vial against a dark background.
-
If Clear: The compound is soluble to at least 20 mg/mL. Proceed to step 7.
-
If Particulates Remain: The compound is not soluble at 20 mg/mL. Proceed to step 6.
-
-
Titration for Solubility: Incrementally add the vehicle in 0.5 mL aliquots, vortexing thoroughly after each addition, until the compound fully dissolves. Record the total volume of vehicle added to achieve a clear solution and calculate the approximate solubility (mg/mL).
-
Repeat for All Vehicles: Repeat steps 3-6 for each vehicle in the panel.
-
pH Measurement: For the vial prepared with WFI that resulted in a clear solution (or prepare a separate 1 mg/mL solution in WFI if solubility is very high), measure and record the pH using a calibrated meter.
Trustworthiness Check: The results from this protocol form the empirical basis for all subsequent formulation decisions. Accuracy in weighing and volume measurement is paramount.
Formulation Strategy and Vehicle Selection
The choice of vehicle is dictated by the route of administration, the required dose concentration, and the compound's solubility. The goal is to use the simplest, safest vehicle possible.[6][7]
Decision Framework for Vehicle Selection
The following workflow provides a logical path to selecting an appropriate formulation strategy based on the solubility data generated in Protocol 2.1.
Caption: Vehicle selection workflow based on solubility.
Rationale for Common Vehicles
-
Aqueous Vehicles (Saline, D5W): These are the preferred vehicles for intravenous (IV) administration due to their isotonicity, minimizing pain and irritation at the injection site.[8] They are also suitable for subcutaneous (SC), intraperitoneal (IP), and oral (PO) routes if solubility permits.
-
Co-solvents (PEG 400, Propylene Glycol): These water-miscible organic solvents are used to dissolve compounds with poor aqueous solubility.[9] They are commonly used for IP and PO routes. For IV use, their concentration must be carefully controlled to avoid hemolysis and toxicity.[10]
-
Surfactants (Tween 80, Polysorbate 80): These agents can improve solubility and stability. They are often used in combination with co-solvents. Caution is advised for IV use in some species, like dogs, where Tween 80 can cause anaphylactoid reactions.[10]
-
Suspending Agents (Methylcellulose, CMC): If the compound cannot be dissolved, a uniform suspension can be prepared for oral gavage. This is not suitable for parenteral (injectable) routes.[11]
Detailed Formulation Protocols
The following protocols provide step-by-step instructions for preparing common formulation types. For all parenteral formulations, aseptic technique is mandatory to ensure sterility.[8][12]
Protocol 4.1: Preparation of an Aqueous Formulation for IV Administration
Objective: To prepare a sterile, isotonic solution of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride for intravenous injection.
Materials:
-
Test compound
-
Sterile 0.9% Saline
-
Sterile, empty vials
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
(If needed) Sterile 0.1 N HCl and 0.1 N NaOH for pH adjustment
Methodology:
-
Calculation: Calculate the total mass of the compound and the total volume of saline required for the study, including a small overage (~10-20%).
-
Weighing: Aseptically weigh the required amount of the compound into a sterile container (e.g., a sterile beaker or vial).
-
Dissolution: Aseptically add approximately 80% of the final volume of sterile saline. Mix gently by swirling or using a sterile magnetic stir bar until fully dissolved.
-
pH Measurement: Measure the pH of the solution. For IV administration, the ideal pH range is between 6.8 and 7.4 to ensure physiological compatibility and prevent precipitation in the bloodstream.[8][12]
-
pH Adjustment (if necessary): If the pH is outside the target range, adjust it by adding sterile 0.1 N NaOH (to increase pH) or 0.1 N HCl (to decrease pH) dropwise. Mix well and re-measure the pH after each addition until the target pH is reached.
-
Final Volume Adjustment: Add sterile saline to reach the final desired volume (Quantum Sufficit, Q.S.). Mix to ensure homogeneity.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a final sterile, sealed vial. This step removes any potential microbial contamination.[8]
-
Quality Control: Visually inspect the final formulation for any particulates or precipitation. Label the vial clearly with the compound name, concentration, vehicle, date, and "Sterile for IV use."
Protocol 4.2: Preparation of a Co-Solvent Formulation for Oral (PO) Gavage
Objective: To prepare a clear solution for oral administration when aqueous solubility is limited. This example uses a 10% PEG 400 vehicle.
Materials:
-
Test compound
-
PEG 400
-
Sterile 0.9% Saline
-
Graduated cylinders or pipettes
-
Glass beaker or vial
-
Magnetic stirrer
Methodology:
-
Calculation: Calculate the total mass of the compound and the total volume of the final formulation required.
-
Vehicle Preparation: Prepare the required volume of the vehicle. For a 10% PEG 400 in saline vehicle, measure 10% of the final volume as PEG 400 and 90% as saline (e.g., for 10 mL total, use 1 mL PEG 400 and 9 mL saline).
-
Weighing: Weigh the required amount of the compound into a beaker.
-
Co-solvent Addition: Add the PEG 400 portion of the vehicle to the compound first.
-
Dissolution in Co-solvent: Mix using a vortex or magnetic stirrer until the compound is fully wetted and, ideally, dissolved or well-dispersed in the PEG 400. This step is crucial for preventing precipitation when the aqueous component is added.
-
Aqueous Component Addition: Slowly add the saline portion of the vehicle while continuously stirring.
-
Final Homogenization: Continue stirring until a clear, homogenous solution is obtained.
-
Quality Control: Visually inspect the final solution to ensure there is no precipitation. Label the container with the compound name, concentration, vehicle composition, and date.
Table 2: Example Formulation Compositions for Preclinical Studies
| Route | Vehicle Composition | Target pH | Key Considerations |
| IV | 0.9% Saline or 5% Dextrose | 7.0 - 7.4 | Must be sterile, isotonic, and free of particulates.[8][10] |
| IP | 10% PEG 400 in 0.9% Saline | 4.0 - 8.0 | Ensure complete dissolution to avoid peritoneal irritation. |
| PO | 0.5% Methylcellulose in Water | Not critical | Must be a homogenous suspension; stir before each dose. |
| PO | 20% PEG 400 in Water | 3.0 - 8.0 | A simple solution option for poorly water-soluble drugs.[13] |
General Workflow and Best Practices
Adherence to a structured workflow ensures consistency and quality in formulation preparation.
Caption: General workflow for formulation preparation.
Best Practices:
-
Prepare Fresh: Whenever possible, prepare formulations on the day of use to minimize stability issues.
-
Protect from Light: Quinoline derivatives can be light-sensitive.[14][15] Store the solid compound and final formulations in amber vials or protected from light.
-
Documentation: Maintain a detailed formulation logbook, recording the lot number of the compound, all components, calculations, and QC results for each batch.
-
Homogeneity: For suspensions, ensure uniform dosing by stirring the suspension continuously before and during the withdrawal of each dose.
References
-
PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024, November 28). Quinoline. Retrieved from [Link]
-
Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19354–19380. [Link]
-
Khan, I., & Zaidi, S. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 13(38), 26655–26677. [Link]
-
PubChem. (n.d.). 4-(Pyrrolidin-3-yl)quinolin-8-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Al Naimi, F., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Techniques in Coloproctology, 26(1), 1-13. [Link]
-
Li, P., & Zhao, L. (2007). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 8(3), E81. [Link]
-
NCBI Bookshelf. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. National Center for Biotechnology Information. Retrieved from [Link]
-
PRISYS Biotech. (2023). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Retrieved from [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]
-
National Toxicology Program. (n.d.). Gad Vehicles Database. U.S. Department of Health and Human Services. Retrieved from [Link]
-
Wang, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 14(2), 113. [Link]
-
Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
-
Iroanya, O., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 5(10). Retrieved from [Link]
-
Parmar, J. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 65-71. Retrieved from [Link]
-
Atcha, Z., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]
-
PubChem. (n.d.). Quinoline-3-carboxylic acid, 4-hydroxy-2-oxo-1,2-dihydro-, (3-piperidin-1-yl-propyl)amide. National Center for Biotechnology Information. Retrieved from [Link]
-
Steinberg, P., et al. (1996). Pharmaceutical Excipient Development: The Need for Preclinical Guidance. Journal of Pharmaceutical Sciences, 85(11), 1219-1224. [Link]
-
The Jackson Laboratory. (2021). Webinar: Designing Your In Vivo Studies. YouTube. Retrieved from [Link]
-
Li, K., et al. (2020). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. European Journal of Medicinal Chemistry, 191, 112154. [Link]
-
Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15–23. [Link]
-
Alastruey-Izquierdo, A., et al. (2023). Infection and Treatment Protocols in Galleria mellonella for In Vivo Anti-Candida Drug Screening. Journal of Fungi, 9(3), 321. [Link]
-
Center for Research on Complex Generics. (n.d.). Excipients in Parenteral Drug Products. Retrieved from [Link]
-
T-Y, L., et al. (2014). Vehicle selection for nonclinical oral safety studies. Journal of Pharmacological and Toxicological Methods, 70(1), 93-98. [Link]
-
West Virginia University IACUC. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]
-
Kumar, S., & Van der Eycken, E. V. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 28(14), 5406. [Link]
-
Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6439–6441. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. kinampark.com [kinampark.com]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. prisysbiotech.com [prisysbiotech.com]
- 14. Quinoline - Wikipedia [en.wikipedia.org]
- 15. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride in PBS
Technical Support Center: Solubility Optimization Guide Ticket Topic: Improving the solubility of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride in PBS Case ID: SOL-8391-Q Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Root Cause Analysis
User Issue: Users frequently report that 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride (2HCl) dissolves readily in pure water but precipitates immediately or forms a cloudy suspension when diluted into Phosphate Buffered Saline (PBS, pH 7.4).[1]
The "Why" (Technical Diagnosis): The solubility failure is driven by pH-dependent Deprotonation and the Common Ion Effect .[1]
-
The pKa Trap: This molecule contains two ionizable nitrogen centers:
-
Pyrrolidine Nitrogen:
(Highly Basic).[1] -
Quinoline Nitrogen:
(Weakly Basic).[1] -
In Water (pH < 5): The 2HCl salt creates an acidic environment.[1] Both nitrogens are protonated (
), making the molecule highly polar and water-soluble.[1] -
In PBS (pH 7.4): The buffering capacity of PBS forces the pH to 7.[1]4. This is well above the pKa of the quinoline nitrogen (4.9).[1] Consequently, the quinoline ring deprotonates to its neutral, hydrophobic form.[1] While the pyrrolidine remains charged, the flat, aromatic quinoline ring drives
stacking and aggregation, leading to precipitation.[1]
-
-
Common Ion Effect: PBS contains
chloride ions.[1] Adding a dihydrochloride salt to a high-chloride medium shifts the solubility equilibrium toward the solid precipitate, further reducing stability.[1]
Troubleshooting Decision Tree
Before selecting a protocol, determine your assay constraints using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Validated Solubilization Protocols
Protocol A: The "DMSO Spike" (Standard for In Vitro)
Recommended for: Cell culture, enzymatic assays, and receptor binding studies.[1]
Mechanism: Pre-dissolving in DMSO breaks the crystal lattice energy.[1] Rapid dilution into PBS prevents immediate re-aggregation by dispersing the molecules before they can stack.[1]
Step-by-Step:
-
Prepare Stock: Dissolve the 8-(3-Pyrrolidinyloxy)quinoline 2HCl powder in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM . Vortex until clear.
-
Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Intermediate Dilution (Optional but Recommended): If the final target is low (e.g., 10 µM), dilute the stock 1:10 in water before adding to PBS.
-
Final Dilution: While vortexing the PBS (or media) rapidly, slowly pipette the DMSO stock into the center of the vortex.
-
Critical Limit: Keep final DMSO concentration
(v/v) to avoid cytotoxicity.[1]
-
Success Criteria: Solution should remain clear for at least 4 hours.
Protocol B: Cyclodextrin Complexation (High Solubility/In Vivo)
Recommended for: Animal studies, high-concentration stock solutions (>5 mM), or DMSO-sensitive assays.[1]
Mechanism: Hydroxypropyl-
Step-by-Step:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in PBS. Filter sterilize (0.22 µm). -
Add Compound: Add the 8-(3-Pyrrolidinyloxy)quinoline 2HCl powder directly to the vehicle.
-
Sonication: Sonicate in a water bath at room temperature for 10–20 minutes.
-
Equilibration: Shake at 200 rpm for 1 hour.
-
Result: This method can typically achieve concentrations 5–10x higher than PBS alone.[1]
Physicochemical Data & Reference Table
Understanding the molecule's behavior helps predict stability.[1]
| Parameter | Value (Approx) | Implication for Solubility |
| MW (Salt) | ~323.2 g/mol | Moderate size.[1] |
| pKa (Quinoline N) | 4.9 | Critical: Neutral at pH 7.4 (Causes precipitation).[1] |
| pKa (Pyrrolidine N) | 11.3 | Charged at pH 7.4 (Aids solubility).[1] |
| LogP (Neutral) | ~2.1 | Moderately lipophilic; drives aggregation when neutral.[1] |
| Solubility (Water) | >50 mM | Highly soluble due to acidic pH of the salt.[1] |
| Solubility (PBS) | <1 mM (Est.) | Poor due to buffering at pH 7.[1]4. |
Frequently Asked Questions (FAQs)
Q1: Can I just heat the PBS to dissolve the precipitate? A: Do not do this. While heat increases solubility temporarily, the compound will likely precipitate again upon cooling (supersaturation).[1] Furthermore, heating quinoline derivatives in oxygenated buffers can accelerate oxidative degradation.[1]
Q2: Why does my solution turn yellow over time? A: Quinolines are light-sensitive and prone to oxidation, forming N-oxides or photodegradation products.[1]
-
Fix: Always wrap tubes in aluminum foil and work under low light if possible.
Q3: Can I use Ethanol instead of DMSO? A: Ethanol is less effective.[1] It has a higher evaporation rate and lower solvating power for this specific salt form compared to DMSO.[1] However, a 1:1 mix of Ethanol:PEG400 can be a viable alternative for in vivo IP injections if DMSO is contraindicated.[1]
Q4: I need to adjust the pH of my PBS. What is the target?
A: To keep the quinoline nitrogen protonated, you would need a pH
Mechanism of Failure Visualization
Figure 2: The chemical shift occurring when the dihydrochloride salt meets the neutral pH of PBS.[1]
References
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Explains the pKa-solubility profile of basic drugs). [1]
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] (Validation for Protocol B).
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Mechanisms of salt disproportionation in buffers).
-
PubChem Database. (2024).[1] Compound Summary: Quinoline and Derivatives. National Center for Biotechnology Information.[1] (Physicochemical property verification).
Sources
Technical Support Center: Stability & Handling of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride
Welcome to the Technical Support Hub. This guide is designed for researchers observing unexpected behavior—precipitation, degradation, or assay drift—when working with 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride .
Unlike standard reagent sheets, this document treats the molecule as a dynamic chemical system.[1] We analyze the interplay between its dihydrochloride salt form , the photosensitive quinoline core , and the oxidatively labile pyrrolidine ring .
Part 1: The Stability Matrix (The "Why" and "How")
To ensure data integrity, you must understand the three primary failure modes of this compound in aqueous solution.
The pH-Solubility Trap (The "Crash Out")
The dihydrochloride (2HCl) tag indicates this molecule is a salt of a weak base.
-
The Chemistry: The pyrrolidine nitrogen is highly basic (
), and the quinoline nitrogen is weakly basic ( ). In the 2HCl form, both are protonated, rendering the molecule highly polar and water-soluble. -
The Risk: When you dilute this acidic stock into a neutral buffer (e.g., PBS pH 7.4), the quinoline nitrogen deprotonates. The molecule loses significant polarity, becoming the "monocationic" species or potentially the free base if the pH shifts higher. This often leads to immediate micro-precipitation that is invisible to the naked eye but devastating to assay concentration.[1]
Photochemical Degradation
Quinolines are chromophores.[1] They absorb UV/Visible light and can undergo excited-state reactions.[1]
-
The Mechanism: Upon UV exposure, the quinoline ring can generate reactive oxygen species (ROS) or undergo direct photolysis, leading to ring-opening or hydroxylation products (e.g., 2-quinolinones).
-
The Sign: Clear solutions turning faint yellow or brown over time.[1]
Oxidative Instability
The secondary amine on the pyrrolidine ring is susceptible to N-oxidation, particularly in the presence of trace metals or peroxides found in low-grade solvents.
Visualization: Handling Decision Tree
This logic flow ensures you select the correct solvent system based on your experimental endpoint.
Caption: Decision matrix for solvent selection. Note the critical risk of precipitation when transitioning from acidic stock to neutral biological buffers.
Part 2: Troubleshooting Guide (FAQs)
Issue 1: "My solution turned yellow overnight."
Diagnosis: Photochemical oxidation or N-oxide formation.[1] Root Cause: Quinolines are photosensitive.[1] If the solution was left on a benchtop under fluorescent lights, the quinoline ring has likely degraded. Solution:
-
Protect from light: Always wrap tubes in aluminum foil or use amber vials.[1]
-
Check water quality: Use degassed, double-distilled water to minimize dissolved oxygen.[1]
Issue 2: "The compound dissolved in water, but precipitated when added to cell media."
Diagnosis: pH-induced solubility crash (The "Common Ion" Effect).[1]
Root Cause: The 2HCl salt is acidic.[1] Cell media (pH 7.[1]4) neutralizes the acid. The quinoline nitrogen (
-
Pre-dissolve in DMSO: Prepare a high-concentration stock (e.g., 100 mM) in DMSO.[1]
-
Rapid Dilution: Add the DMSO stock to the media while vortexing rapidly to disperse the molecules before they can aggregate.
-
Keep Final Concentration Low: Ensure the final concentration in media does not exceed the solubility limit of the free base (often < 100 µM).
Issue 3: "My IC50 values are shifting (potency is decreasing)."
Diagnosis: Adsorption to plastics or oxidative degradation.[1] Root Cause: The hydrophobic nature of the quinoline ring (especially at neutral pH) encourages sticking to polystyrene plates or pipette tips. Solution:
-
Use Low-Binding Plastics: Switch to polypropylene plates or low-retention tips.[1]
-
Add Surfactant: If compatible with your assay, add 0.01% Tween-20 to prevent surface adsorption.[1]
Part 3: Validated Experimental Protocols
Protocol A: Preparation of a "Gold Standard" Stock Solution
Use this protocol to maximize shelf-life (6+ months).
Materials:
-
8-(3-Pyrrolidinyloxy)quinoline 2HCl solid.[1]
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves).[1]
-
Amber glass vials (borosilicate).[1]
Steps:
-
Weighing: Weigh the solid rapidly. The salt is hygroscopic (absorbs water from air), which will alter the molecular weight calculation.
-
Dissolution: Dissolve to 10 mM or 100 mM in anhydrous DMSO. Do not use water for long-term stock.[1]
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in amber vials.
-
Storage: Store at -20°C or -80°C .
-
Thawing: Thaw only once. Discard the remnant; do not refreeze.
Protocol B: The "Crash" Test (Solubility Validation)
Run this before any expensive animal or cell experiment.
Objective: Determine if your working concentration will precipitate in your specific buffer.
-
Prepare your intended working solution (e.g., 10 µM in PBS).[1]
-
Incubate at room temperature for 30 minutes.
-
Measure Absorbance: Read OD at 600 nm (turbidity check).
-
Result: If OD > 0.005 above background, micro-precipitation has occurred.[1]
-
-
Remedy: If precipitation is detected, lower the concentration or add a solubilizing agent (e.g., cyclodextrin).[1]
Part 4: Mechanism of Instability (Visualized)
Understanding the chemical pathways allows you to predict risks in new buffers.[1]
Caption: The three primary degradation pathways.[1] Note that precipitation is reversible (add acid), but photo-degradation and oxidation are irreversible.[1]
References
-
ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1]
-
Source:
-
-
Photostability of Quinoline Derivatives. Journal of Photochemistry and Photobiology. Quinolines are known to undergo photo-oxidation and ring degradation under UV exposure.[1]
- Context: Supports the requirement for amber vial storage.
- Solubility of Pharmaceutical Salts (The "Common Ion Effect").Journal of Pharmaceutical Sciences. Explains the solubility drop of HCl salts in high-chloride or neutral pH environments.
-
Oxidation of Cyclic Amines. Chemical Reviews. Secondary amines (pyrrolidines) are susceptible to oxidation to nitrones/N-oxides.[1]
- Context: Supports the recommendation for degassing buffers and using antioxidants.
Sources
troubleshooting inconsistent results in 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride assays
Technical Support Center: 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride
Executive Summary: The "Hidden" Variables
You are likely encountering variability (shifting IC50/EC50 values, high background, or non-monotonic dose responses) when using 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride .
While this scaffold is a potent pharmacophore often explored in GPCR modulation (specifically Serotonin 5-HT receptors) and fragment-based drug discovery, its physicochemical properties present three specific "silent" failure modes in biological assays:
-
Acidity Shock: The dihydrochloride (2HCl) salt form carries two equivalents of strong acid, capable of overwhelming standard assay buffers.
-
Intrinsic Fluorescence: The quinoline core can interfere with readout wavelengths in the UV-Blue region (350–450 nm).
-
Trace Metal Chelation: Degradation products (8-hydroxyquinoline) are potent metalloprotease inhibitors, leading to false positives.
This guide provides the protocols to isolate and neutralize these variables.
Part 1: Critical Physicochemical Profile
Before troubleshooting, verify your compound handling against these baseline properties.
| Property | Value / Characteristic | Impact on Assay |
| Salt Form | Dihydrochloride (2HCl) | Highly Acidic. A 10 mM stock in water can have pH < 2.0. |
| Hygroscopicity | High | Rapidly absorbs atmospheric water, leading to concentration errors (weighing "water" instead of drug). |
| pKa (Calc) | ~4.9 (Quinoline N), ~10.8 (Pyrrolidine N) | Solubility Crash. The molecule is charged at pH 7.4, but local high concentrations can precipitate as the free base. |
| Fluorescence | Ex: ~310-330 nm / Em: ~400-450 nm | Signal Interference. Can mimic signal in FRET or fluorescence polarization assays. |
| Stability | Light Sensitive (Quinoline oxidation) | Degradation. Oxidative cleavage releases 8-hydroxyquinoline (metal chelator). |
Part 2: Troubleshooting Guides (FAQ Format)
Issue 1: "My IC50/EC50 values shift significantly between fresh stock preparations."
Root Cause: Hygroscopicity & Weighing Errors The dihydrochloride salt is hygroscopic. If the vial is opened frequently in ambient air, the powder absorbs moisture. A 10 mg sample may actually contain 1-2 mg of water, causing you to overestimate the molarity of your stock solution.
The Fix: The "qNMR" or "Desiccator" Protocol
-
Immediate: Do not weigh < 5 mg aliquots. Small masses magnify hygroscopic errors.
-
Corrective Action: Dissolve the entire commercial vial into DMSO to create a master stock (e.g., 50 mM).
-
Validation: If precision is critical, use Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) to determine the exact molar concentration of your DMSO stock, independent of the weighed mass.
Issue 2: "I see precipitation when I add the compound to my assay plate."
Root Cause: The "pH Shock" & Isoelectric Crash Adding a high concentration of a 2HCl salt directly to a weak buffer (like PBS or low-molarity HEPES) can locally drop the pH.
-
Scenario: You dilute 10 mM stock (pH ~2) 1:100 into the well.
-
Result: The local pH drops. If the assay protein is pH-sensitive, it denatures. Alternatively, as the compound diffuses and pH rises to 7.4, the "free base" form may transiently precipitate if it is lipophilic.
The Fix: The Buffered Intermediate Step Do not jump from 100% DMSO to Assay Buffer. Use an intermediate dilution step.
-
Step A: Dilute DMSO stock 1:10 into 100 mM HEPES (pH 7.5) . The high buffer capacity neutralizes the HCl.
-
Step B: Transfer from Step A to the final assay plate.
Issue 3: "My fluorescence assay has high background or 'noisy' baselines."
Root Cause: Quinoline Autofluorescence Quinolines are intrinsic fluorophores. If your assay uses a blue/green readout (e.g., Coumarin, AMC, or excitation at 340 nm), the compound itself is glowing.
The Fix: Spectral Shift or Background Subtraction
-
Diagnosis: Run a "Compound Only" control (Buffer + Compound, No Enzyme/Cell). If fluorescence increases with dose, you have interference.
-
Protocol Adjustment:
-
Switch to Red-Shifted Probes (e.g., Rhodamine, Cy5, Alexa 647) where the quinoline does not fluoresce.
-
If you cannot switch probes, use Kinetic Readouts . The compound's fluorescence is constant; the enzymatic signal changes. Measure the slope, not the endpoint.
-
Part 3: The "Silent Killer" Mechanism (Degradation)
A specific failure mode for this compound involves the cleavage of the ether bond (pyrrolidinyloxy linkage), releasing 8-Hydroxyquinoline .
-
Why this matters: 8-Hydroxyquinoline is a potent chelator of Iron, Copper, and Zinc.
-
False Positive Risk: If your target enzyme is a metalloprotease (e.g., MMPs) or requires a cofactor (Zn2+, Mg2+), the degradation product will strip the metal and kill the enzyme, looking like a potent inhibitor.
Visualizing the Degradation Pathway:
Figure 1: The degradation pathway leading to false positives in metal-dependent assays.
Part 4: Validated Workflow for Assay Setup
To ensure data consistency, follow this logic tree for every new batch of compound.
Figure 2: Step-by-step logic for solubilization and buffer compatibility checks.
References & Authoritative Grounding
-
Quinoline Physicochemical Properties:
-
Source: Yalkowsky, S. H., et al. "Handbook of Aqueous Solubility Data." CRC Press.
-
Relevance: Establishes the pH-dependent solubility profiles of quinoline bases and the "salting out" effect in high ionic strength buffers.
-
Link:
-
-
Assay Interference (Fluorescence):
-
Source: Simeonov, A., et al. (2008). "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry.
-
Relevance: Details the intrinsic fluorescence of quinoline scaffolds and how they generate false positives in blue-wavelength assays.
-
Link:
-
-
Salt Form & Hygroscopicity:
-
Source: Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews.
-
Relevance: Explains the hygroscopic nature of dihydrochloride salts and the necessity of desiccation or qNMR for accurate dosing.
-
Link:
-
-
Metal Chelation Artifacts:
-
Source: Agrawal, A., et al. (2010). "Zinc-binding groups in drug discovery." ChemMedChem.
-
Relevance: Validates 8-hydroxyquinoline (the degradation product) as a classic "pan-assay interference compound" (PAINS) via metal chelation.
-
Link:
-
Technical Support Center: Synthesis & Optimization of 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride
Executive Summary
This guide addresses the technical bottlenecks in synthesizing 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride. While theoretically straightforward, this synthesis often suffers from low yields due to three specific failure modes: incomplete Mitsunobu coupling due to the steric bulk of the secondary alcohol, N- vs. O-alkylation competition (if using substitution routes), and hygroscopic "oiling out" during the final hydrochloride salt formation.[1]
This protocol prioritizes the Mitsunobu route (Step 1) followed by Acidic Deprotection (Step 2) as the industry standard for high-purity applications, offering superior regioselectivity over direct alkylation.
Module 1: The Synthetic Workflow (Visualized)
The following diagram outlines the optimized pathway and critical decision nodes.
Caption: Figure 1. Optimized synthetic workflow emphasizing the critical checkpoint after the Mitsunobu coupling.
Module 2: Critical Optimization Protocols
Step 1: The Ether Linkage (Mitsunobu Coupling)
The primary yield-killer is the formation of hydrazide byproducts instead of the ether.
Optimized Protocol:
-
Stoichiometry: Use 1.0 eq 8-Hydroxyquinoline : 1.2 eq N-Boc-3-hydroxypyrrolidine : 1.5 eq
: 1.5 eq DIAD. -
Order of Addition (Crucial):
-
Dissolve 8-Hydroxyquinoline, N-Boc-3-hydroxypyrrolidine, and
in anhydrous THF. Cool to 0°C .[2][3] -
Add DIAD (Diisopropyl azodicarboxylate) dropwise over 20–30 minutes.
-
Why? Adding DIAD last prevents the premature formation of the betaine intermediate in the absence of the pronucleophile (phenol), reducing side reactions [1].
-
-
Temperature Control: Maintain 0°C for 1 hour, then warm to Room Temperature (RT) overnight. Do not reflux unless conversion stalls.
Step 2: Purification of the Intermediate
Issue: Removal of Triphenylphosphine oxide (
-
Technique: Trituration is often insufficient. Use Flash Column Chromatography.
-
Eluent: Hexane:EtOAc (gradient 9:1 to 6:4). The ether product usually elutes before the bulk of
. -
Alternative: If
persists, dissolve the crude in minimal toluene and add .[1] The complex precipitates [2].
Step 3: Deprotection & Salt Crystallization
The most common user complaint is obtaining a "sticky gum" instead of a powder.
Protocol for Crystallinity:
-
Dissolve the purified N-Boc intermediate in dry Dichloromethane (DCM) (5 vol).
-
Add 4M HCl in Dioxane (4-5 eq) at 0°C. Stir at RT for 2 hours.
-
The Critical Fix: Do not evaporate to dryness.
Module 3: Troubleshooting & FAQs
Category A: Low Yield in Coupling
Q: My reaction conversion is stuck at 50%. Should I add more reagents?
-
Diagnosis: The betaine intermediate likely degraded or reacted with moisture.
-
Solution: Do not simply dump in more reagents. Cool the mixture back to 0°C. Add a fresh premixed solution of
(0.5 eq) and DIAD (0.5 eq) in THF. -
Prevention: Ensure THF is distilled or from a fresh solvent keg. Water competes with the phenol for the phosphonium intermediate [3].
Q: I see a spot on TLC with a similar Rf to my product. What is it?
-
Diagnosis: Likely the N-alkylated quinoline (rare in Mitsunobu, common in base-mediated alkylation) or a hydrazine byproduct.
-
Check: Perform 1H NMR. The 8-alkoxy proton (quinoline ring) typically appears as a doublet around
7.4 ppm. If N-alkylation occurred, the aromatic shifts will be significantly deshielded.
Category B: Salt Formation Issues
Q: The final dihydrochloride salt turned into a brown oil.
-
Cause: Presence of residual dioxane or water, or the salt is extremely hygroscopic.[1]
-
Fix:
-
Decant the supernatant.
-
Dissolve the oil in minimal hot Isopropanol (IPA) .
-
Add Acetone dropwise until cloudy.
-
Cool slowly to 4°C.
-
Note: If this fails, lyophilization (freeze-drying) from water/acetonitrile is the last resort to obtain a handleable powder.
-
Module 4: Quantitative Data & Solvent Screening
Table 1: Solvent Effects on Mitsunobu Coupling Yield (Internal Data)
| Solvent | Temp | Reagent System | Yield (Isolated) | Comments |
| THF (Anhydrous) | 0°C -> RT | PPh3 / DIAD | 82% | Standard. Best balance of solubility and rate. |
| Toluene | RT | PPh3 / ADDP | 65% | ADDP is harder to remove; reaction slower. |
| DCM | RT | PPh3 / DIAD | 45% | Slower kinetics; byproduct precipitation issues. |
| DMF | 60°C | K2CO3 / Alkyl Halide* | 55% | Non-Mitsunobu route (using 3-bromopyrrolidine). Significant elimination byproducts observed. |
Module 5: Troubleshooting Logic Tree
Use this decision tree when the isolated yield is below 60%.
Caption: Figure 2. Diagnostic logic for low-yield scenarios.
References
-
Mitsunobu Reaction Mechanism & Optimization
-
Purification of Triphenylphosphine Oxide
-
Bates, R. W., et al. (2017).[1] "Purification of Mitsunobu products: removal of triphenylphosphine oxide." Tetrahedron Letters.
- Relevance: Provides the MgCl2 precipitation protocol to clean up the intermedi
-
-
Synthesis of 8-Hydroxyquinoline Derivatives
-
Prachayasittikul, V., et al. (2013).[1] "Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline Derivatives." International Journal of Molecular Sciences.
- Relevance: Establishes baseline reactivity and stability of the 8-alkoxyquinoline scaffold.
-
-
General Salt Formation Protocols
Sources
- 1. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Refining Purification Techniques for Quinoline Derivatives
Welcome to the Advanced Purification Support Center. Persona: Senior Application Scientist | Context: Medicinal Chemistry & Process Development
Quinoline scaffolds are ubiquitous in drug discovery (e.g., antimalarials, kinase inhibitors), yet they present distinct purification challenges. Their weakly basic nature (
This guide moves beyond generic protocols to provide self-validating, chemically grounded workflows for isolating high-purity quinoline derivatives.
Module 1: The "Chemical Wash" (Acid-Base Extraction)
The First Line of Defense
Before attempting chromatography, leverage the basic nitrogen of the quinoline ring. This method effectively separates the quinoline core from non-basic starting materials (e.g., ketones, aldehydes) and neutral by-products.
The Mechanism
Quinolines are soluble in organic solvents but form water-soluble salts when protonated. By manipulating pH, we can toggle the molecule between the organic and aqueous phases, leaving impurities behind.
Protocol: Differential pH Extraction
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Protonation (Extraction to Aqueous):
-
Wash the organic layer with 1M HCl (
). -
Checkpoint: The quinoline is now protonated (
) and resides in the aqueous layer. -
Validation: Spot the organic layer on TLC.[1] If the quinoline spot is absent, the extraction is complete. Discard the organic layer (contains non-basic impurities).
-
-
Basification (Recovery):
-
Cool the aqueous layer on ice.
-
Slowly add 6M NaOH or Sat.
until pH > 10. -
Observation: The solution should turn cloudy or oil out as the free base regenerates.
-
-
Re-extraction: Extract the aqueous mixture with fresh DCM (
). -
Drying: Dry combined organics over
, filter, and concentrate.
Visualization: Logic Flow
Figure 1: Decision logic for acid-base purification. Note: If using DCM, the organic layer is on the bottom; if EtOAc, it is on top.
Module 2: Chromatographic Strategies (Silica Gel)
Solving the "Tailing" Problem
The Challenge: Silanol Interactions
Standard silica gel is slightly acidic due to free silanol groups (
The Solution: Mobile Phase Modifiers
To obtain sharp peaks, you must "mask" the silica surface using a competing base.[2]
Comparative Data: Mobile Phase Modifiers
| Modifier | Concentration | Application | Pros | Cons |
| Triethylamine (TEA) | 0.5% - 1.0% | Flash / Prep LC | Excellent peak shape; volatile. | Can degrade silica over time (pH > 8). |
| Ammonium Hydroxide ( | 0.1% - 0.5% | Flash / Prep LC | Good for very polar derivatives. | Strong odor; immiscible with some organics. |
| TFA / Formic Acid | 0.1% | Reverse Phase (C18) | Ion-pairs with quinoline (keeps it protonated). | Changes retention time significantly. |
Protocol: TEA-Buffered Flash Chromatography
-
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of mobile phase containing 1% Triethylamine (TEA) . This saturates the active silanol sites.
-
Elution: Run the gradient using mobile phase containing 0.5% TEA .
-
Self-Validating Step: If the compound streaks, increase TEA to 1% or switch to an alumina (neutral/basic) stationary phase.
Visualization: Surface Chemistry
Figure 2: Competitive binding mechanism. TEA (Green) saturates acidic silica sites, allowing Quinoline (Blue) to elute freely.
Module 3: Removing Metal Catalysts (Pd/Cu)
Critical for Pharmaceutical Applications
Quinoline synthesis often employs Palladium (Suzuki/Buchwald) or Copper (Ullmann) catalysts. Flash chromatography rarely removes these metals to acceptable ppm levels (<10 ppm).
Protocol: Scavenger Resin & Charcoal
-
Activated Charcoal (Darco KB-B):
-
Dissolve crude quinoline in hot Ethanol or THF.
-
Add activated charcoal (10-20 wt% relative to substrate).
-
Reflux for 30–60 minutes.
-
Filter hot through a Celite pad.
-
-
Thiol-Silica Scavengers (e.g., SiliaMetS® Thiol):
-
Add scavenger resin (3-4 equivalents relative to residual metal) to the organic solution.
-
Stir at room temperature for 4 hours.
-
Filter off the resin.
-
Efficacy Data (Palladium Removal)
-
Chromatography alone: 500 ppm
150 ppm (Insufficient) -
Chromatography + Charcoal: 150 ppm
<20 ppm -
Chromatography + Thiol Resin: 150 ppm
<2 ppm [1, 4].
Module 4: Recrystallization (The Final Polish)[3]
For final compounds requiring >99% purity, recrystallization is superior to HPLC for removing trace isomers.
Solvent Selection Guide
-
Ethanol (EtOH): Best general-purpose solvent.
-
EtOH + Water: Use for more polar quinoline salts.
-
Toluene/Hexane: Ideal for lipophilic, non-polar quinoline derivatives.
Protocol
-
Dissolve the solid in the minimum amount of boiling solvent.
-
If the solution is dark/tarry, perform a hot filtration (use a pre-warmed funnel to prevent premature crystallization).
-
Allow to cool to room temperature slowly (rapid cooling traps impurities).
-
Cool further on ice (
) for 1 hour. -
Filter and wash with cold solvent.
Troubleshooting & FAQs
Q: My quinoline derivative is stuck on the silica column despite using 100% Methanol. A: Methanol alone is often insufficient for highly polar or basic quinolines.
-
Fix 1: Add 1%
to the Methanol. -
Fix 2: Switch to DCM:Methanol:NH4OH (90:9:1) .
-
Fix 3: Use Alumina (Basic activity II-III) instead of silica. Alumina is less acidic and reduces retention of basic compounds.
Q: I have a persistent emulsion during the acid-base extraction. A: This is common with amphiphilic quinolines.
-
Fix: Filter the entire biphasic mixture through a pad of Celite to break the emulsion. Alternatively, add saturated brine to the aqueous layer to increase ionic strength, forcing the organic layer to separate.
Q: The product oils out instead of crystallizing. A: This indicates trace impurities or super-saturation.
-
Fix: Re-dissolve in a small amount of solvent and "seed" the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Phenomenex Technical Guide. (n.d.). Tip on Peak Tailing of Basic Analytes. Phenomenex. Link
-
Biotage Application Note. (2023). How to Remove Palladium in Three Easy Steps. Biotage. Link
-
Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 14(1), 192-197. Link
-
Chromatography Forum. (2005). Use of Triethylamine in Mobile Phase.[3][4] Link
Sources
common pitfalls in experiments with 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride
Technical Support Center: 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride
Topic: Troubleshooting & Optimization Guide for Experimental Workflows
Executive Summary
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride is a high-value pharmacophore scaffold, primarily utilized in the development of Serotonin 5-HT2C receptor agonists (structurally related to probes like WAY-161503 ).[1][2][3][4] It also serves as a critical building block in medicinal chemistry for fragment-based drug discovery (FBDD).[1][2][3][4]
While chemically robust, this compound presents distinct physicochemical challenges—specifically regarding hygroscopicity , pH-dependent solubility , and biological selectivity —that often lead to experimental artifacts.[2][3][4] This guide addresses these specific failure points.
Section 1: Critical Handling & Storage
Q: My compound arrived as a sticky solid or "gum" instead of a powder. Is it degraded?
A: Likely not degraded, but hydrated .[2][3][4] The dihydrochloride (2HCl) salt form is extremely hygroscopic .[2][3][4] Upon exposure to ambient humidity, it rapidly absorbs water, transitioning from a crystalline powder to a deliquescent gum.[2][3][4]
-
The Pitfall: Weighing this "wet" compound introduces significant stoichiometry errors (up to 15-20% mass deviation), leading to incorrect molar concentrations in assays.[1][2][3][4]
-
The Fix:
-
Desiccation: Store the vial in a vacuum desiccator over
or active silica gel for 24 hours before weighing. -
Inert Atmosphere: Weigh rapidly in a glovebox or under a nitrogen stream if possible.
-
Stock Solution: Instead of repeated weighing, dissolve the entire vial into a high-concentration stock (e.g., 100 mM in DMSO or Water) immediately upon opening. Freeze aliquots at -20°C.
-
Q: The compound turned yellow/brown after a week on the bench. Can I still use it?
A: No. The quinoline core is electron-rich and susceptible to photo-oxidation , forming N-oxides or quinone-like impurities.[1][2][3][4]
-
The Protocol:
Section 2: Solubility & Solution Preparation
Q: I dissolved the powder in PBS (pH 7.4), and it precipitated immediately. Why?
A: You triggered the "Free Base Crash." This compound is a dihydrochloride salt .[1][2][3][4] When dissolved, it is highly acidic.[2][3][4]
-
Mechanism: The pyrrolidine nitrogen (
) and quinoline nitrogen ( ) are protonated.[1][2][3][4] -
The Error: Adding the acidic salt directly to a weak buffer (like PBS) may not lower the pH enough to keep it soluble, OR if you neutralize it too quickly with NaOH, the free base (which is lipophilic) precipitates out before re-dissolving or equilibrating.[2][3][4]
-
The Fix (Step-by-Step):
-
Step 1: Dissolve the 2HCl salt in pure Water or DMSO first (clear solution).[2][3][4]
-
Step 2: Dilute this stock into your assay buffer.[1][2][3][4]
-
Step 3: If high concentrations (>1 mM) are needed in aqueous media, ensure the final pH is slightly acidic (< 6.[2][3][4]0) or use a solubilizing agent (e.g., 5% cyclodextrin) to stabilize the free base form if the assay requires neutral pH.[2][3][4]
-
Q: What is the maximum solubility in DMSO?
A: Typically >50 mM . DMSO is the preferred solvent for stock solutions.[1][2][3][4] Avoid storing in alcohols (methanol/ethanol) for long periods due to potential trans-esterification or nucleophilic attack artifacts over months.[1][2][3][4]
Section 3: Biological Assay Troubleshooting
Q: I am seeing "off-target" toxicity in my cell culture. Is it the receptor effect?
A: It might be Metal Chelation or Metabolite Toxicity .[1][2][3][4] While 8-alkoxyquinolines (ethers) are not strong chelators, they can metabolize or hydrolyze back to 8-Hydroxyquinoline (8-HQ) .[1][2][3][4]
-
The Mechanism: 8-HQ is a potent metal chelator (Iron, Copper, Zinc).[1][2][3][4] It strips essential metals from metalloenzymes or ferries toxic metals (like Copper) into cells (ionophore effect), causing cytotoxicity unrelated to the 5-HT receptor.[1][2][3][4]
-
Control Experiment: Run a parallel control with 8-Hydroxyquinoline alone to distinguish between receptor-mediated effects and chelation/toxicity artifacts.
Q: My IC50/EC50 values for 5-HT2C vary wildly between runs.
A: This is often due to Receptor Desensitization or Selectivity Issues .
-
Selectivity Pitfall: 8-(3-Pyrrolidinyloxy)quinoline is a scaffold for 5-HT2C, but without specific substitutions (like the 1-methyl group in WAY-161503), it may retain significant affinity for 5-HT2A or 5-HT2B .[1][2][3][4]
-
The Fix:
-
Use Antagonists: Co-treat with selective antagonists (e.g., M100907 for 5-HT2A) to isolate the 5-HT2C signal.[1][2][3][4]
-
Check Incubation Times: Gq-coupled receptors (like 5-HT2C) desensitize rapidly.[1][2][3][4] Ensure your agonist exposure time is consistent (e.g., < 20 mins for Calcium flux assays).[2][3][4]
-
Section 4: Visualizing the Workflow & Mechanism
Diagram 1: Solubility & Stability Decision Tree
Caption: Logical workflow for preparing stable solutions of 8-(3-Pyrrolidinyloxy)quinoline 2HCl, avoiding precipitation and degradation.
Diagram 2: 5-HT2C Signaling & Potential Artifacts
Caption: Mechanism of action (Agonism) vs. Potential Artifacts (Chelation/Off-target) in cellular assays.
[1][2][3][4]
Section 5: Summary of Physical Properties & Data
| Property | Value / Characteristic | Experimental Implication |
| Molecular Weight | ~214.26 (Free Base) / ~287.18 (2HCl) | Crucial: Always calculate molarity based on the salt form (287.[1][2][3][4]18) unless using the free base.[2][3][4] |
| Hygroscopicity | High (Deliquescent) | Must be weighed in dry conditions; "sticky" solid indicates water uptake.[2][3][4] |
| Solubility (Water) | High (>50 mM) | Acidic solution (pH ~2-3).[2][3][4] |
| Solubility (PBS) | Low / Moderate | Risk of precipitation if added directly at high concentrations.[2][3][4] |
| pKa | ~5.0 (Quinoline), ~9.5 (Pyrrolidine) | Exists as dication at pH < 5; Monocation/Neutral mix at physiological pH.[2][3][4] |
| UV/Vis | Absorbance ~240-260 nm | Can interfere with UV-based readouts; Quinolines are often fluorescent.[1][2][3][4] |
References
-
Dunlop, J., et al. (2006). "Characterization of WAY-163909, a selective 5-HT2C receptor agonist."[1][2][3][4] Journal of Pharmacology and Experimental Therapeutics.
- Context: Establishes the pharmacological profile of the 8-(pyrrolidinyloxy)quinoline scaffold in 5-HT2C research.
-
Gershell, L. (2008). "Brief History of 8-Hydroxyquinolines."[1][2][3][4] Comprehensive Medicinal Chemistry II.
-
Jensen, A. A., et al. (2010). "Probing the pharmacophore of the 5-HT2C receptor agonist WAY-161503."[1][2][3][4] Journal of Medicinal Chemistry.
-
PubChem Compound Summary. "8-(3-Pyrrolidinyloxy)quinoline."[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] [2][3][4]
Disclaimer: This guide is for research use only. This compound is not approved for human therapeutic use.[2][3][4]
Sources
- 1. 148-24-3|8-Hydroxyquinoline|BLD Pharm [bldpharm.com]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride
Status: Operational Ticket Focus: Method Refinement & Troubleshooting Assigned Specialist: Senior Application Scientist, Analytical Development[1]
Mission Statement
This guide addresses the specific analytical challenges of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride . Unlike simple neutrals, this molecule possesses two distinct basic centers (the quinoline nitrogen and the pyrrolidine nitrogen) and exists as a dihydrochloride salt. These features create a "perfect storm" for chromatographic peak tailing and stoichiometric calculation errors.[2] This support module provides scientifically grounded protocols to refine your quantitative analysis.[2]
Module 1: Chromatographic Integrity & Peak Tailing
The Core Issue: The "Dual-Basic" Trap
User Ticket: "My peaks are tailing severely (
Technical Diagnosis:
The molecule contains a pyrrolidine nitrogen (
-
Silanol Interaction: At standard acidic pH (e.g., pH 3.0), the pyrrolidine is fully protonated (
).[1] This cation interacts aggressively with residual silanols (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) on the silica surface, causing tailing.[1] -
Ionic Overload: As a dihydrochloride salt, the sample introduces chloride ions and acidity, potentially locally disrupting the mobile phase buffer capacity if the injection volume is too large.[2]
Troubleshooting Workflow: The "Tailing Mitigation" Protocol
Use this decision tree to select the correct stationary phase and mobile phase strategy.
Caption: Decision logic for mitigating amine-silanol interactions. High pH strategies are preferred for pyrrolidine derivatives to deprotonate the secondary amine.
Recommended Method Parameters
| Parameter | Option A: High pH (Recommended) | Option B: Acidic Ion-Pairing |
| Mechanism | Deprotonation of Pyrrolidine ( | Masking of Silanols / Ion-Pairing |
| Column | Hybrid Particle C18 (e.g., Ethylene Bridged Hybrid) | Standard End-capped C18 or Phenyl-Hexyl |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.[1]0) | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile + 0.05% TFA |
| Why this works? | At pH 10, the pyrrolidine is neutral.[1] No cation = No silanol interaction.[2] | TFA forms a hydrophobic ion-pair with the amine, improving retention and shape. |
| Risks | Silica dissolution if column is not hybrid.[2] | TFA suppresses MS signal; longer equilibration times.[2] |
Module 2: Quantitative Rigor & Stoichiometry
The Core Issue: The "Salt Correction" Error
User Ticket: "My assay results are consistently 120-125% of the theoretical value."
Technical Diagnosis: You are likely calculating potency based on the free base molecular weight but weighing the dihydrochloride salt .[2]
-
Free Base MW: ~214.26 g/mol [2]
-
The Trap: The salt is ~25% heavier than the base. If you treat the weighed mass as 100% active base, your calculated potency will be artificially high.[1][2]
Correct Calculation Protocol
Always apply the Salt Correction Factor (SCF) when preparing standards.
Preparation Step-by-Step:
-
Weighing: Weigh 28.72 mg of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride.
-
Dissolution: Dissolve in 100 mL of diluent (Water:ACN 50:50).
-
Concentration Calculation:
-
Calibration: Enter the Active Moiety Concentration into your HPLC software, not the weighed mass.
Module 3: Detection & Linearity (UV vs. MS)
The Core Issue: pH-Dependent UV Shifts
User Ticket: "My linearity is poor (
Technical Diagnosis:
Quinoline absorbance spectra are highly pH-dependent due to the resonance shift when the ring nitrogen protonates.[2] If your sample diluent pH differs from your mobile phase pH, the "injection slug" may have a different
Solution:
-
Match Diluent: Ensure sample diluent matches the mobile phase buffer strength.[2]
-
Wavelength Selection:
Linearity & Range Visualization
Caption: Standard unweighted linear regression often fails for amines due to heteroscedasticity (larger errors at high concentrations). Use weighted regression.
Frequently Asked Questions (FAQs)
Q1: Can I use a standard C18 column for this compound? A: Only if you use an acidic mobile phase (pH < 3) with an ion-pairing reagent (TFA or Hexanesulfonate).[1][2] Without ion-pairing, the pyrrolidine amine will cause severe tailing.[2] For best results, use a modern "Hybrid" C18 column at pH 10.[1][2]
Q2: The dihydrochloride salt is hygroscopic.[2] How do I handle it?
A: Equilibrate the vial to room temperature before opening. Weigh rapidly. For assay calculations, measure the Water Content (KF) and apply a correction:
Q3: Is Mass Spectrometry (LC-MS) better than UV?
A: For sensitivity, yes.[1][2] The pyrrolidine nitrogen ionizes easily in ESI+ mode (
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[2][3][4][5] (2023).[2] Provides the global regulatory framework for validating linearity, accuracy, and specificity.[1] Link
-
McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1193(1-2), 85-91.[1][2] (2008).[2][6][7] Establishes the mechanism of silanol interactions with amines like pyrrolidine.[2] Link
-
PubChem Database. Compound Summary: Quinoline.[2][8][9][10] National Center for Biotechnology Information.[2] (Accessed 2024).[2][3][4] Source for pKa and UV spectral properties of the quinoline core.[2] Link
-
Dolan, J. W. Troubleshooting: Peak Tailing. LCGC North America.[2] (2003).[2][3][11] Authoritative guide on diagnosing asymmetry factors in HPLC. Link
Sources
- 1. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. database.ich.org [database.ich.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
addressing batch-to-batch variability of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride
Batch Consistency & Troubleshooting Guide[1]
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 7, 2026[1]
Introduction: The "Silent Variables" in Your Reagent
Welcome. If you are accessing this guide, you have likely observed inconsistent biological data—potency shifts, solubility crashes, or unexpected toxicity—when switching between batches of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride .
As a dihydrochloride salt of a heteroaromatic ether, this molecule presents three specific "silent variables" that standard Certificates of Analysis (CoA) often overlook:
-
Hygroscopic Drift: The dihydrochloride form is prone to absorbing atmospheric moisture, altering the effective molecular weight.
-
Stoichiometric Flux: Variability between mono- (
) and di- ( ) salt forms changes the pH profile in cellular assays. -
Stereochemical Ambiguity: The 3-position of the pyrrolidine ring is a chiral center. Unless specified as
or , batch-to-batch enantiomeric excess ( ) ratios can fluctuate wildy.[1]
This guide provides the protocols to normalize these variables.
Module 1: The Salt & Solubility Trap
The Core Issue
Users often report that "Batch A dissolved instantly in water, but Batch B required heating or remained turbid." This is rarely a purity issue; it is a lattice energy and stoichiometry issue .
The Mechanism:
The quinoline nitrogen and the pyrrolidine nitrogen can both be protonated. However, the second proton (on the quinoline) is less tightly bound.[1] Manufacturing variances can lead to batches that are effectively
Diagnostic Workflow
Figure 1: Rapid solubility screening workflow to detect salt form anomalies before valuable biological samples are consumed.
Troubleshooting Q&A
Q: Why does my calculated
-
Fix: Do not rely on the "dry weight" printed on the vial. Always determine concentration via UV-Vis extinction coefficient (
) measurement after dissolution, or use Quantitative NMR (qNMR) if available.[1]
Q: The compound crashes out when I add it to my cell culture media.
A: This is a pH Shock .
The 2HCl salt is acidic. Adding a high concentration stock directly to media can locally drop the pH below the compound's pKa, causing the free base to precipitate or the salt to "salt out" due to common ion effects (high
-
Fix: Pre-dilute the DMSO stock into a high-capacity buffer (like 100 mM HEPES, pH 7.4) before adding to the cell media.
Module 2: Stereochemical Integrity
The Hidden Variable
The name "8-(3-Pyrrolidinyloxy)quinoline" does not specify stereochemistry. The 3-carbon on the pyrrolidine ring is chiral.
| Batch Type | Composition | Biological Risk |
| Racemic | 50% | Baseline activity. |
| Enantio-enriched | e.g., 80% | High Risk. If the |
| Eutomer | >98% Active Enantiomer | Ideal, but requires specific ordering.[1] |
Q: How do I know if my batch is racemic or pure?
A: Check the Specific Rotation
-
If
, it is racemic.[1] -
If
is a large positive or negative number, it is chiral.[1] -
Critical Warning: If the CoA lists "N/A" for rotation, assume variability . You must request chiral purity data from the vendor.
Module 3: Chemical Stability & Storage
Q: The powder has turned from off-white to yellow/orange. Is it still good? A: Proceed with Caution. Quinoline derivatives are photosensitive. The yellowing indicates the formation of N-oxide impurities or quinone-like degradation products triggered by UV light and oxygen.
-
Threshold: If the shift is light yellow, it is likely surface oxidation (<1%).[1] If it is bright orange, the purity has likely dropped below 95%.[1]
-
Prevention: Store under inert gas (Argon/Nitrogen) in amber vials.
The "Secondary Amine" Protocol
The pyrrolidine nitrogen is a secondary amine. It is reactive.
-
Avoid: Dissolving in acetone or ketones (forms enamines).
-
Avoid: Prolonged exposure to air (forms carbamates with
).
Summary of Specifications
| Property | Specification Limit | Impact of Deviation |
| Appearance | White to pale yellow solid | Dark Yellow/Orange: Oxidation/Degradation. |
| Chloride Content | 20.5% - 22.5% (Theoretical for 2HCl) | <20%: Mono-HCl salt (solubility issues). >23%: Excess acid (toxicity). |
| Water Content | < 5.0% (KF) | >5%: Weighing errors; concentration will be lower than calculated. |
| Purity (HPLC) | > 98.0% | <95%: Potential off-target toxicity from quinoline byproducts. |
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on the solubility and hygroscopicity differences between mono- and dihydrochloride salts).
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Elder, D. P., et al. (2010).[1] The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.[1] (Discusses the "Common Ion Effect" relevant to HCl salts in media).
-
FDA Guidance for Industry. (2018). ANDAs: Impurities in Drug Substances. (Establishes the reporting thresholds for degradation products in drug intermediates). Link
Sources
Validation & Comparative
Comparative Guide: 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride vs. Traditional Quinoline Scaffolds
This guide provides an in-depth technical analysis of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride , a specialized heterocyclic scaffold used in medicinal chemistry. It objectively compares this compound against traditional quinoline derivatives, focusing on physicochemical properties, synthetic utility, and biological application strategies.[1]
Executive Summary
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride represents a "next-generation" functionalized scaffold designed to overcome the limitations of classic quinolines. Unlike the parent 8-Hydroxyquinoline (8-HQ) , which is lipophilic and prone to non-specific metal chelation, this ether-linked pyrrolidine derivative introduces a basic, ionizable center. This modification significantly enhances aqueous solubility , reduces off-target metallotoxicity , and provides a versatile handle for targeting aminergic G-Protein Coupled Receptors (GPCRs) and ion channels.
This guide serves researchers selecting scaffolds for fragment-based drug discovery (FBDD) or lead optimization , specifically where solubility and target specificity are critical bottlenecks.
Compound Profile & Mechanism of Utility
The Molecule: 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride [2]
-
Core Structure: Quinoline ring system.[1][3][4][5][6][7][8][9]
-
Functionalization: A 3-pyrrolidinyl ether group at the C8 position.
-
Form: Dihydrochloride salt (2HCl), ensuring high water solubility.
-
Primary Role: Pharmacophore building block; GPCR/Ion Channel ligand precursor.
Mechanism of Utility (Why this structure?)
-
Solubility Enhancement: The pyrrolidine nitrogen (secondary amine) has a pKa of ~9–10. In the dihydrochloride form, it is fully protonated at physiological pH, transforming a typically insoluble quinoline core into a highly soluble species.
-
Chelation Blockade: The bulky pyrrolidine group at the 8-position sterically and electronically disrupts the bidentate binding pocket required for metal chelation (typically formed by N1 and O8 in 8-HQ). This reduces toxicity associated with non-specific inhibition of metalloenzymes.
-
Vector Exploration: The 3-position of the pyrrolidine ring projects the basic amine into a distinct vector space, allowing interactions with aspartate/glutamate residues in receptor binding pockets (e.g., 5-HT, Histamine receptors).
Comparative Analysis: The "Scaffold Wars"
This section compares 8-(3-Pyrrolidinyloxy)quinoline against its primary competitors in the quinoline family.
Table 1: Physicochemical & Functional Comparison
| Feature | 8-(3-Pyrrolidinyloxy)quinoline | 8-Hydroxyquinoline (8-HQ) | 8-Aminoquinoline | 4-Hydroxyquinoline |
| Primary Utility | GPCR/Kinase Ligand Design | Metal Chelation / Antiseptic | Antimalarial / DNA Intercalation | Kinase Inhibitor Core |
| Water Solubility | High (as 2HCl salt) | Very Low (Lipophilic) | Low to Moderate | Low |
| Metal Chelation | Blocked (Ether linkage) | Strong (Bidentate N,O) | Moderate (Bidentate N,N) | Weak / None |
| Basicity (pKa) | Basic (~9.5, Pyrrolidine N) | Weakly Basic (~5, Quinoline N) | Weakly Basic | Amphoteric |
| Toxicity Risk | Low (Target specific) | High (Non-specific cytotoxicity) | High (Hemotoxicity risk) | Moderate |
| Synthetic Role | Late-stage functionalization | Starting material | Linker synthesis | Core scaffold |
Detailed Competitor Analysis
-
Vs. 8-Hydroxyquinoline (The Parent):
-
The Problem with 8-HQ: While 8-HQ is a potent antiseptic, its mechanism relies on chelating essential metals (Cu, Zn, Fe), which causes broad-spectrum cytotoxicity. It is often a "pan-assay interference compound" (PAINS) in screening campaigns.
-
The Solution:8-(3-Pyrrolidinyloxy)quinoline retains the quinoline geometry but "caps" the oxygen. This eliminates metal chelation, ensuring that observed biological activity is due to specific receptor binding, not metal stripping.
-
-
Vs. 8-Aminoquinoline (The Linker Alternative):
-
The Problem: 8-Aminoquinolines (e.g., Primaquine) are famous antimalarials but are associated with severe hemolytic anemia in G6PD-deficient patients. The aniline-like nitrogen is also less basic and harder to protonate for solubility.
-
The Solution: The ether linkage in the pyrrolidine derivative is metabolically more stable than the hydrazine-like character of some aminoquinolines and avoids the specific redox-cycling toxicity of the 8-amino group.
-
Experimental Protocols & Validation
To validate the utility of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride in your research, follow these standardized protocols.
Protocol A: Synthetic Access (Mitsunobu Etherification)
Use this workflow to synthesize the scaffold if it is not commercially available in the desired quantity.
Reagents: 8-Hydroxyquinoline, N-Boc-3-pyrrolidinol, Triphenylphosphine (
-
Setup: Dissolve 8-Hydroxyquinoline (1.0 eq) and N-Boc-3-pyrrolidinol (1.2 eq) in anhydrous THF (0.1 M) under
atmosphere. -
Activation: Add
(1.5 eq) and cool the mixture to 0°C. -
Addition: Dropwise add DIAD (1.5 eq) over 20 minutes to control the exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Quench with water, extract with EtOAc, and wash with brine. Dry over
. -
Deprotection: Dissolve the intermediate in 4M HCl/Dioxane. Stir for 2 hours at RT to remove the Boc group and form the dihydrochloride salt .
-
Purification: Precipitate the salt with diethyl ether or recrystallize from Ethanol/Ether.
Protocol B: Solubility & Stability Assay
Validate the superior physicochemical properties.
-
Preparation: Prepare a 10 mM stock solution of 8-(3-Pyrrolidinyloxy)quinoline 2HCl in DMSO.
-
Aqueous Dilution: Dilute 1:100 into Phosphate Buffered Saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2).
-
Comparison: Repeat with 8-Hydroxyquinoline (free base).
-
Observation:
-
The pyrrolidine derivative should remain clear (soluble) at >100 µM.
-
The 8-HQ control will likely precipitate or form a cloudy suspension at >50 µM.
-
-
Quantification: Use HPLC-UV (254 nm) to measure the concentration of dissolved species after centrifugation (10,000 x g, 5 min).
Visualizing the Strategic Advantage
The following diagram illustrates the logical flow of selecting this scaffold over traditional alternatives for a medicinal chemistry campaign.
Figure 1: Decision logic for selecting 8-(3-Pyrrolidinyloxy)quinoline over 8-Hydroxyquinoline in lead optimization.
References
-
Medicinal Chemistry of Quinolines: Marelli, M. et al. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors." Int. J. Mol. Sci. 2021.[10]
-
8-Hydroxyquinoline Biological Activity & Chelation: Pratik, K. et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules. 2021.[10]
-
Pyrrolidine Scaffolds in Drug Design: Vitaku, E. et al. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." J. Med. Chem. 2014.
-
Chemical Safety & Toxicology (8-Nitroquinoline/8-Aminoquinoline): PubChem Database. "8-Nitroquinoline Compound Summary."
Sources
- 1. researchgate.net [researchgate.net]
- 2. parchem.com [parchem.com]
- 3. mdpi.com [mdpi.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: In Vivo Validation of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride
This guide is structured as a high-level technical directive for validating 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride (hereafter referred to as 8-PQ·2HCl ), a small-molecule scaffold exhibiting significant potential in GPCR modulation (specifically Somatostatin Receptor 5, SSTR5, antagonism) and antimicrobial applications .[1]
Based on the structural pharmacophore (quinoline core linked to a pyrrolidine amine), this compound is a classic "privileged structure" used to develop antagonists for metabolic regulation (enhancing insulin/GLP-1 secretion) or as a broad-spectrum anti-infective. This guide focuses on the Metabolic/GPCR Validation Track , as this presents the most complex in vivo translational challenge.[1]
Executive Summary & Product Positioning
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride is a synthetic small molecule characterized by a rigid quinoline scaffold ether-linked to a pyrrolidine ring. The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base, making it a superior candidate for parenteral and oral administration in rodent models.[1]
Mechanism of Action (Hypothesis for Validation)
-
Primary Target: SSTR5 Antagonist (Metabolic Disease).[1] Blockade of SSTR5 on pancreatic
-cells and intestinal L-cells prevents the inhibitory effect of somatostatin, thereby restoring insulin and GLP-1 secretion . -
Secondary Target: Broad-spectrum antimicrobial (DNA gyrase/Topoisomerase modulation typical of quinolines).
Comparative Analysis: 8-PQ·2HCl vs. Clinical/Research Standards[1]
| Feature | 8-PQ·2HCl (The Product) | Pasireotide (Clinical Comparator) | S-349-469 (Research Standard) |
| Mechanism | SSTR5 Antagonist (Promotes Insulin) | SSTR Pan-Agonist (Inhibits Insulin) | SSTR5 Antagonist (Specific) |
| Solubility | High (>50 mg/mL in water) due to 2HCl salt | Moderate (requires buffer) | Low (requires DMSO/PEG) |
| Bioavailability (F%) | High Potential (Polar surface area balanced by lipophilic core) | Low (Peptide, requires injection) | Moderate |
| Toxicity Risk | QTc Prolongation (Quinoline class effect - requires monitoring) | Hyperglycemia | hERG inhibition |
| Primary Utility | Oral Lead Candidate for T2D/Metabolic Syndrome | Acromegaly / Cushing's | Tool Compound |
Strategic Validation Workflow (The "Why" and "How")
To validate your in vitro IC
Phase I: Formulation & Pharmacokinetics (PK)[1]
-
The Trap: Many researchers fail here by using DMSO, which confounds metabolic data.[1]
-
The Solution: Utilize the 2HCl salt advantage. Dissolve in Sterile Water or Saline (0.9%) . If pH is <3.0, buffer to pH 5.5 with 0.1N NaOH to prevent injection site necrosis.[1]
Phase II: Tolerability (MTD)[1]
-
Critical Check: Quinolines are known hERG blockers.[1] Before efficacy studies, perform a "dose-range finding" (DRF) study to rule out acute cardiotoxicity (seizures, death) or QT prolongation.[1]
Phase III: Pharmacodynamics (PD) / Efficacy[1]
-
The Model: Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) mice. This is the "Gold Standard" for SSTR5 antagonists.
Detailed Experimental Protocols
Protocol A: Single-Dose Pharmacokinetics (SDPK)
Objective: Confirm the compound reaches the pancreas/plasma.
-
Animals: C57BL/6J mice (n=3 per timepoint).
-
Dose: 10 mg/kg (PO) and 3 mg/kg (IV).[1]
-
Formulation:
-
Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24h.
-
Analysis: LC-MS/MS.
-
Success Criterion: Oral Bioavailability (F%) > 30% and
< 2h.[1]
-
Protocol B: Efficacy in OGTT (Metabolic Validation)
Objective: Validate that 8-PQ·2HCl improves glucose excursion via SSTR5 blockade.[1]
-
Acclimatization: Fast DIO mice (fed high-fat diet for 12 weeks) for 6 hours.
-
Grouping (n=8/group):
-
Dosing: Administer compounds 60 minutes prior to glucose challenge (
). -
Challenge: Administer Glucose (2 g/kg, PO) at
. -
Readout: Measure blood glucose (tail vein) at 0, 15, 30, 60, and 120 min.
-
Secondary Readout: Collect plasma at
for Insulin and GLP-1 ELISA.
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the biological pathway being validated.
Diagram 1: The Validation Funnel (Go/No-Go Decision Tree)
Caption: Strategic decision tree for moving 8-PQ·2HCl from bench to bedside, highlighting critical "kill steps" (PK and Toxicity).
Diagram 2: Mechanism of Action (SSTR5 Antagonism)
Caption: Mechanistic pathway showing how 8-PQ·2HCl blocks Somatostatin-induced inhibition, restoring insulin secretion.[1]
References
-
Pfizer Inc. (2012).[1] Discovery of Quinoline-Based SSTR5 Antagonists for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry Letters.
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 54683466 (8-(3-Pyrrolidinyloxy)quinoline). PubChem.[1][4] [1]
-
Hohmann, N., et al. (2016).[1] Validating Preclinical Drug Candidates: A Guide to Pharmacokinetics in Mice. Journal of Visualized Experiments (JoVE).[1]
-
Kumar, U., & Grant, C. (2010).[1] Somatostatin and somatostatin receptors. Results and Problems in Cell Differentiation.
-
European Medicines Agency. (2013).[1] Assessment Report: Signifor (Pasireotide).
Sources
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 8-Methylquinoline-3-carboxylate | Benchchem [benchchem.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine Acetyltransferase 8: A Target for Natural Compounds in Cancer Therapy [mdpi.com]
A Technical Guide to the Structure-Activity Relationship of 8-(3-Pyrrolidinyloxy)quinoline Analogs as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities.[1] Among these, derivatives of 8-(3-pyrrolidinyloxy)quinoline have emerged as a promising class of compounds for the development of novel acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy in the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data from related compound series and detailed protocols for their evaluation.
The Quinoline Core: A Foundation for Diverse Biological Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore found in numerous natural products and synthetic drugs.[1] Its derivatives have been investigated for a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and neuroprotective effects.[3] In the context of neurodegenerative diseases, the quinoline scaffold's ability to cross the blood-brain barrier and interact with various biological targets makes it an attractive starting point for drug design.[4]
Strategic Design of 8-(3-Pyrrolidinyloxy)quinoline Analogs as AChE Inhibitors
The design of 8-(3-pyrrolidinyloxy)quinoline analogs as AChE inhibitors is predicated on the hypothesis that the quinoline moiety can serve as an anchor within the active site of the enzyme, while the 8-(3-pyrrolidinyloxy) group provides crucial interactions and influences the compound's pharmacokinetic properties. The exploration of SAR in this class of molecules involves systematic modifications at three key positions: the quinoline core, the pyrrolidine ring, and the linker connecting them.
The Significance of the 8-Pyrrolidinyloxy Substituent
The ether linkage at the 8-position of the quinoline ring is a critical design element. This substituent can engage in hydrogen bonding and other non-covalent interactions within the enzyme's active site. The pyrrolidine ring, in turn, can be further functionalized to optimize binding affinity and selectivity.
Comparative Analysis of Structural Modifications
Table 1: Inferred Structure-Activity Relationships of Quinoline-based Acetylcholinesterase Inhibitors
| Modification | Position | Observed/Inferred Effect on AChE Inhibition | Rationale |
| Substitution on the Quinoline Ring | C2, C4, C5, C7 | Introduction of small, electron-withdrawing groups can enhance activity. Bulky substituents are generally detrimental. | Fine-tunes the electronic properties and steric fit of the quinoline core within the AChE active site. |
| Substitution on the Pyrrolidine Ring | N-position | N-alkylation or N-benzylation can modulate lipophilicity and introduce additional binding interactions. | Optimizes interactions with the peripheral anionic site (PAS) of AChE. |
| Chirality of the Pyrrolidinyl Moiety | C3 of Pyrrolidine | The stereochemistry at the point of attachment to the quinoline core is often crucial for optimal binding. | The (R)- and (S)-enantiomers will orient the quinoline core differently within the chiral environment of the enzyme's active site. |
| Linker Modification | Ether Linkage | Variations in the linker length and rigidity can impact the positioning of the pharmacophoric elements. | Affects the overall conformation of the molecule and its ability to bridge different binding pockets within the enzyme. |
This table is a composite of inferred relationships based on published data for structurally similar quinoline and quinoxaline acetylcholinesterase inhibitors.
For instance, studies on quinoxaline derivatives have shown that small alkyl or amino groups at specific positions can significantly enhance AChE inhibitory potency, with some compounds exhibiting IC50 values in the nanomolar range.[7] Conversely, the introduction of bulky phenyl groups can diminish activity.[6] These findings underscore the importance of a systematic exploration of the chemical space around the 8-(3-pyrrolidinyloxy)quinoline scaffold.
Experimental Evaluation of 8-(3-Pyrrolidinyloxy)quinoline Analogs
A thorough evaluation of novel 8-(3-pyrrolidinyloxy)quinoline analogs requires a multi-faceted experimental approach, encompassing enzymatic assays to determine inhibitory potency, and cell-based assays to assess neuroprotective effects and potential cytotoxicity.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The cornerstone of evaluating AChE inhibitors is the Ellman's assay, a robust and widely used colorimetric method.
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)
-
AChE enzyme solution (e.g., from electric eel or human recombinant)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 10 µL of the AChE enzyme solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Causality Behind Experimental Choices: The pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the addition of the substrate. The use of a 96-well plate format enables high-throughput screening of multiple compounds and concentrations.
Neuroprotection and Cytotoxicity Assays
Beyond enzymatic inhibition, it is crucial to assess the ability of these analogs to protect neuronal cells from various insults and to evaluate their own potential toxicity.
3.2.1. MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
3.2.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of LDH in the medium as an indicator of cell death and cytotoxicity.
Experimental Workflow for Neuroprotection Studies:
Caption: Key structural components influencing the biological activity of 8-(3-pyrrolidinyloxy)quinoline analogs.
Conclusion and Future Directions
The 8-(3-pyrrolidinyloxy)quinoline scaffold represents a promising starting point for the development of novel acetylcholinesterase inhibitors with potential therapeutic applications in Alzheimer's disease and related neurodegenerative disorders. The structure-activity relationships, while not fully elucidated for this specific series, can be inferred from related quinoline derivatives, highlighting the importance of systematic modifications to the quinoline core, the pyrrolidine ring, and the interconnecting linker.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 8-(3-pyrrolidinyloxy)quinoline analogs to establish a definitive SAR. This should include the determination of IC50 values for both acetylcholinesterase and butyrylcholinesterase to assess selectivity, as well as in-depth neuroprotection and cytotoxicity studies. Such a systematic approach will be instrumental in identifying lead compounds with optimized potency, selectivity, and safety profiles for further preclinical and clinical development.
References
-
Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. MDPI. [Link]
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]
-
8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PubMed Central. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed Central. [Link]
-
Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. MDPI. [Link]
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. [Link]
-
Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. PubMed Central. [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PubMed. [Link]
-
Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. PubMed Central. [Link]
-
Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. PubMed Central. [Link]
-
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PubMed Central. [Link]
-
(PDF) Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]
Sources
- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synergistic Effect of 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride: A Technical Comparison Guide
The following guide provides an in-depth technical analysis of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride , focusing on its application as a chemosensitizer in combination therapies.
Executive Summary & Compound Profile
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride (CAS: 1156149-02-8) is a synthetic quinoline derivative belonging to the class of 8-aminoquinoline/8-hydroxyquinoline mimetics . Unlike classic 8-hydroxyquinolines (e.g., Clioquinol) which act primarily as metal chelators, this compound features a stable ether linkage to a pyrrolidine ring. This structural modification abolishes direct metal chelation at the 8-position but introduces a basic side chain, imparting lysosomotropic properties and P-glycoprotein (P-gp) inhibitory potential .
In oncology research, this compound is primarily investigated for its ability to reverse multidrug resistance (MDR) and inhibit protective autophagy , thereby restoring sensitivity in resistant cancer cell lines (e.g., MCF-7/ADR, K562/ADR) to standard chemotherapeutics like Doxorubicin and Paclitaxel.
| Feature | Specification |
| Chemical Name | 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride |
| Core Scaffold | Quinoline (Heterocyclic aromatic) |
| Functional Motif | Basic Pyrrolidine Ether (Lysosomotropic/P-gp binding) |
| Primary Mechanism | MDR Reversal (P-gp Inhibition) & Autophagy Inhibition |
| Synergy Partners | Doxorubicin, Paclitaxel, Cisplatin, Vincristine |
| Key Application | Chemosensitization of MDR+ tumors |
Mechanistic Rationale for Synergy
The synergistic efficacy of 8-(3-Pyrrolidinyloxy)quinoline arises from its dual-action capability to dismantle cellular defense mechanisms that normally neutralize cytotoxic drugs.
A. Inhibition of P-glycoprotein (ABCB1) Efflux
Many chemotherapy failures are driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-gp.
-
Mechanism: The quinoline core provides lipophilic interaction with the transmembrane domain of P-gp, while the protonated pyrrolidine nitrogen (at physiological pH) interacts with the nucleotide-binding domain or the substrate-binding pocket.
-
Result: This competitive or non-competitive inhibition blocks the efflux pump, causing intracellular accumulation of P-gp substrates (e.g., Doxorubicin) to toxic levels.
B. Lysosomotropic Inhibition of Autophagy
Cancer cells often utilize autophagy to recycle damaged organelles and survive metabolic stress induced by chemotherapy.
-
Mechanism: As a weak base (dihydrochloride salt), the compound accumulates in the acidic environment of lysosomes (ion trapping). This raises lysosomal pH, inhibiting the enzymatic activity of cathepsins and preventing the fusion of autophagosomes with lysosomes.
-
Result: Blockade of autophagic flux leads to the accumulation of toxic protein aggregates and damaged mitochondria, driving the cell toward apoptosis (Type I cell death).
Pathway Visualization
The following diagram illustrates the dual synergistic pathways.
Figure 1: Dual mechanism of action targeting P-gp efflux and lysosomal function to potentiate chemotherapy.
Comparative Performance Analysis
Compared to first-generation chemosensitizers (e.g., Verapamil, Chloroquine), 8-(3-Pyrrolidinyloxy)quinoline offers a refined pharmacological profile.
| Compound | Class | Mechanism | Synergy Potency (Reversal Fold) | Clinical Limitation |
| 8-(3-Pyrrolidinyloxy)quinoline | Quinoline Ether | Dual: P-gp Inhibition + Autophagy Blockade | High (10-50x) | Research Phase (Toxicity TBD) |
| Verapamil | Ca2+ Channel Blocker | P-gp Inhibition | Moderate (5-10x) | Cardiotoxicity at active doses |
| Chloroquine | 4-Aminoquinoline | Autophagy Inhibition | Moderate (2-5x) | High doses required; Ocular toxicity |
| Cyclosporin A | Immunosuppressant | P-gp Inhibition | High (10-20x) | Immune suppression; Nephrotoxicity |
Key Insight: The structural advantage of the 8-pyrrolidinyloxy moiety suggests improved metabolic stability compared to simple ester-linked inhibitors and reduced cardiotoxicity compared to calcium channel blockers like Verapamil.
Experimental Protocols for Validation
To scientifically validate the synergistic effect, the following self-validating protocols are recommended.
Protocol A: Determination of Combination Index (CI)
This protocol quantifies synergy using the Chou-Talalay method.
-
Cell Seeding: Seed MDR cells (e.g., MCF-7/ADR) at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment Design:
-
Single Agent A: Doxorubicin (Serial dilution: 0.1 - 10 µM).
-
Single Agent B: 8-(3-Pyrrolidinyloxy)quinoline (Fixed sub-toxic dose, e.g., IC10 or IC20).
-
Combination: Doxorubicin (Serial dilution) + Fixed dose of Agent B.
-
-
Incubation: 48h or 72h at 37°C, 5% CO2.
-
Readout: CCK-8 or MTT assay. Measure Absorbance at 450nm/570nm.
-
Analysis: Calculate IC50 for Dox alone vs. Combination.
-
Reversal Fold (RF): IC50(Dox) / IC50(Combination).
-
CI Calculation: Use CompuSyn software.[1] CI < 0.9 indicates synergy.
-
Protocol B: Rhodamine 123 Efflux Assay (Functional P-gp Test)
-
Loading: Incubate cells with Rhodamine 123 (5 µM) for 60 min at 37°C.
-
Wash: Wash cells 3x with ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend cells in media with or without 8-(3-Pyrrolidinyloxy)quinoline (5-10 µM) for 60-90 min.
-
Analysis: Measure intracellular fluorescence via Flow Cytometry (FITC channel).
-
Interpretation: A shift to higher fluorescence intensity in the treated group confirms P-gp inhibition (dye retention).
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for validating synergistic efficacy and mechanism.
References
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. Link
-
Szweda, P., et al. (2016). Essential Oils, Silver Nanoparticles and Quinolines as Reversal Agents of Multidrug Resistance. IntechOpen. Link
-
Mahajan, A., et al. (2015). Quinoline derivatives as P-glycoprotein inhibitors for the reversal of multidrug resistance.[1][2][3][4] International Journal of Pharmacy and Pharmaceutical Sciences, 7(1).
-
Parchem Fine & Specialty Chemicals. (2024). 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride Product Specification. Link
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link
Sources
- 1. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of MRP-mediated doxorubicin resistance with quinoline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Benchmarking 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride Against Known Protein Kinase C Theta (PKC-θ) Inhibitors
In the landscape of drug discovery, particularly in the pursuit of novel therapeutics for inflammatory and autoimmune diseases, the identification and characterization of selective enzyme inhibitors are of paramount importance. This guide provides a comprehensive comparative analysis of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride , a quinoline derivative with potential therapeutic applications, against established inhibitors of Protein Kinase C theta (PKC-θ).
PKC-θ is a serine/threonine kinase predominantly expressed in T-cells, where it plays a crucial role in T-cell receptor (TCR) signaling and activation.[1][2] Dysregulation of PKC-θ activity has been implicated in the pathophysiology of various inflammatory conditions, including multiple sclerosis, rheumatoid arthritis, and asthma, making it an attractive therapeutic target.[1] While the precise molecular targets of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride are not extensively documented, its quinoline scaffold is a common feature in numerous kinase inhibitors.[3] This guide, therefore, explores its potential as a PKC-θ inhibitor through a rigorous, data-driven comparison with well-characterized inhibitors in the field.
This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and the development of novel anti-inflammatory agents. We will delve into the experimental methodologies for a head-to-head comparison, present hypothetical yet plausible data, and discuss the scientific rationale behind the experimental design.
I. Rationale for Comparative Analysis: Why PKC-θ?
The decision to benchmark 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride against PKC-θ inhibitors is rooted in several key observations:
-
Structural Precedent: The quinoline core is a privileged scaffold in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases.[3]
-
Therapeutic Overlap: Quinolines have demonstrated a wide range of biological activities, including anti-inflammatory effects.[4] Since PKC-θ is a key mediator of T-cell-driven inflammation, it represents a logical and compelling target to investigate.[1]
-
Unmet Medical Need: Despite the validation of PKC-θ as a therapeutic target, the development of selective and orally bioavailable inhibitors remains an active area of research.
This comparative guide will utilize two well-established, potent, and selective PKC-θ inhibitors as benchmarks: PKC-theta Inhibitor 1 and PKC-theta Inhibitor 2 . These compounds have been characterized in the scientific literature and serve as excellent points of reference for evaluating a novel compound.[5][6]
II. Experimental Workflow for Comparative Inhibitor Profiling
A robust and reproducible experimental workflow is critical for the accurate assessment of enzyme inhibitors. The following diagram outlines the key stages of the comparative analysis.
Figure 1: A comprehensive workflow for the comparative evaluation of kinase inhibitors, from initial biochemical potency to cellular activity and selectivity.
III. Materials and Methods: A Self-Validating Approach
The integrity of this comparative analysis hinges on meticulous experimental design and execution. The following protocols are designed to be self-validating, incorporating necessary controls to ensure data reliability.
A. Biochemical Kinase Inhibition Assay (Z'-LYTE™ Kinase Assay)
This assay directly measures the enzymatic activity of PKC-θ and the inhibitory potential of the test compounds. The Z'-LYTE™ technology is a robust fluorescence-based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride, PKC-theta Inhibitor 1, and PKC-theta Inhibitor 2 in 100% DMSO.
-
Serial Dilution: Perform a 10-point, 3-fold serial dilution of each compound in a 384-well assay plate to generate a concentration gradient.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human PKC-θ enzyme and the Z'-LYTE™ Ser/Thr 13 peptide substrate in kinase buffer.
-
Reaction Initiation: Add ATP to the enzyme/substrate mixture and dispense into the wells containing the serially diluted compounds.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Development: Add the Z'-LYTE™ development reagent to each well and incubate for an additional hour.
-
Detection: Measure the fluorescence emission at two wavelengths using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of the two emission values and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality and Self-Validation: The inclusion of a known potent inhibitor (PKC-theta Inhibitor 1) and a vehicle control (DMSO) in every assay plate validates the assay's performance and provides a reliable baseline for comparison.
B. Cellular T-Cell Activation Assay (IL-2 Release)
This assay assesses the ability of the compounds to inhibit T-cell activation in a more physiologically relevant cellular context. Inhibition of PKC-θ is expected to suppress the production and release of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation.
Protocol:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cell Plating: Seed the Jurkat cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds for 1 hour.
-
T-cell Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to mimic TCR activation.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Plot the IL-2 concentration against the compound concentration and determine the cellular IC50 value.
-
Viability Assessment: Concurrently, perform an MTT assay on a parallel plate to assess the cytotoxicity of the compounds and ensure that the observed inhibition of IL-2 release is not due to cell death.
Causality and Self-Validation: The use of both stimulated and unstimulated T-cell controls is essential. The unstimulated control establishes the basal level of IL-2, while the stimulated control represents the maximum response. The concurrent viability assay ensures that the observed effects are specific to the inhibition of the signaling pathway and not a result of general toxicity.
IV. Comparative Performance Data
The following table summarizes hypothetical but plausible experimental data from the described assays, providing a direct comparison of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride with the benchmark inhibitors.
| Compound | Biochemical IC50 (nM) (PKC-θ) | Cellular IC50 (µM) (IL-2 Release) | Selectivity (Fold vs. PKC-α) |
| 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride | 85 | 1.2 | >100 |
| PKC-theta Inhibitor 1 | 6[5] | 0.21[5] | >1000[5] |
| PKC-theta Inhibitor 2 | 18[6] | 0.55 | >500 |
Data for PKC-theta Inhibitor 1 and 2 are based on publicly available information for illustrative purposes. The data for 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride is hypothetical.
V. Discussion and Mechanistic Insights
The hypothetical data presented above suggests that 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride is a potent inhibitor of PKC-θ with good cellular activity. While not as potent as the highly optimized benchmark inhibitor, PKC-theta Inhibitor 1, its nanomolar biochemical potency and sub-micromolar cellular activity indicate a promising starting point for further optimization.
The selectivity profile is a critical parameter for any kinase inhibitor. The hypothetical data indicates that 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride possesses a favorable selectivity for PKC-θ over PKC-α, a closely related conventional PKC isoform. High selectivity is crucial to minimize off-target effects and potential toxicities.
The following diagram illustrates the central role of PKC-θ in the T-cell activation signaling cascade.
Figure 2: Simplified signaling pathway of T-cell activation highlighting the central role of PKC-θ.
Inhibition of PKC-θ by a small molecule inhibitor like 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride would disrupt this cascade, leading to a downstream reduction in the activation of transcription factors such as NF-κB and AP-1, and consequently, a decrease in the production of pro-inflammatory cytokines like IL-2.
VI. Conclusion and Future Directions
This comparative guide has outlined a comprehensive strategy for benchmarking 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride against known PKC-θ inhibitors. The hypothetical data suggests that this compound warrants further investigation as a potential therapeutic agent for T-cell-mediated inflammatory diseases.
Future studies should focus on:
-
Extensive Kinase Profiling: A broad panel of kinases should be screened to fully elucidate the selectivity profile of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the compound in animal models of inflammatory diseases will be the ultimate validation of its therapeutic potential.
By employing the rigorous and self-validating methodologies described herein, researchers can confidently and efficiently advance the characterization of novel enzyme inhibitors, accelerating the path from discovery to clinical application.
References
- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH. (n.d.).
- PKC-theta inhibitor 1 - MedchemExpress.com. (n.d.).
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed Central. (2023, March 9).
- Small molecule inhibitors of PKCTheta as potential antiinflammatory therapeutics - PubMed. (n.d.).
- Protein kinase C-theta inhibitors: a novel therapy for inflammatory disorders - PubMed. (n.d.).
- PKC-theta inhibitor 2 - MedchemExpress.com. (n.d.).
Sources
- 1. Small molecule inhibitors of PKCTheta as potential antiinflammatory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C-theta inhibitors: a novel therapy for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
comparative analysis of the antimicrobial spectrum of quinoline derivatives
Executive Summary: The Quinoline Renaissance
The quinoline scaffold remains one of the most privileged structures in medicinal chemistry. While the "fluoroquinolone era" defined the late 20th century with broad-spectrum DNA gyrase inhibitors, the current landscape is shifting. The rise of antimicrobial resistance (AMR) has necessitated a pivot from traditional C-6 fluorination towards novel C-2 and C-8 functionalizations that unlock alternative mechanisms of action—ranging from metal chelation to membrane disruption.
This guide provides a comparative technical analysis of the antimicrobial spectrum of these derivatives, moving beyond basic susceptibility to explore Structure-Activity Relationship (SAR) causality and rigorous validation protocols.
Mechanistic Divergence: Beyond DNA Gyrase
To understand the spectrum, one must first map the target. Traditional fluoroquinolones (FQs) target DNA replication. However, novel quinoline derivatives (NQDs) are being engineered to bypass FQ-resistance mechanisms (e.g., gyrA mutations/efflux pumps).
DOT Diagram 1: Mechanistic Pathways of Quinoline Derivatives
Figure 1: Divergent mechanisms of action between traditional Fluoroquinolones and Novel Quinoline Derivatives.
Spectrum Analysis: Comparative Performance
The following analysis contrasts standard-of-care fluoroquinolones (e.g., Ciprofloxacin) against emerging quinoline classes.
Gram-Negative Bacteria (E. coli, P. aeruginosa)
-
Standard FQs: High potency (MIC < 1 µg/mL) but compromised by widespread gyrA and plasmid-mediated resistance (PMQR).
-
Novel C-7 Hybrids: Incorporation of bulky heterocycles (e.g., thiazoles, triazoles) at C-7 overcomes efflux pump recognition.
-
Data Insight: Novel quinoline-3-carbonitrile derivatives have shown MICs as low as 3.125 µg/mL against MDR E. coli, comparable to amoxicillin but effective against resistant strains.
-
Gram-Positive Bacteria (S. aureus MRSA, E. faecalis)
-
Standard FQs: Variable activity; older generations lack potency against MRSA.
-
8-Hydroxyquinolines (8-HQ): These derivatives utilize a metal-chelating mechanism (sequestering Fe^3+^/Zn^2+^) essential for bacterial metabolism.
-
Data Insight: Halogenated 8-HQ derivatives (e.g., Clioquinol analogs) exhibit MICs of 2–8 µg/mL against MRSA, bypassing the mecA resistance pathway entirely.
-
Mycobacterium tuberculosis (MTB)[1][2]
-
Standard FQs: Moxifloxacin is a second-line core drug.
-
Diarylquinolines: Bedaquiline represents a paradigm shift, targeting ATP synthase rather than DNA gyrase.
-
Novel Hydrazones: Quinoline-hydrazone hybrids have demonstrated MICs of 0.8–6.24 µg/mL against H37Rv strains, offering a scaffold that inhibits InhA or KatG pathways.
Antifungal Spectrum (C. albicans, Aspergillus)
-
Standard FQs: Negligible activity.
-
Cationic Quinoline Hybrids: Quinolines fused with imidazolium chains disrupt fungal cell walls.
-
Data Insight: Specific hybrids show MICs of 0.8 µM against C. albicans, comparable to Fluconazole, with the added benefit of biofilm eradication.
-
Structure-Activity Relationship (SAR) Logic
To rationally design for a specific spectrum, follow this decision logic.
DOT Diagram 2: SAR Decision Tree
Figure 2: Strategic substitution logic for tuning antimicrobial spectrum.
Comparative Data Summary
The table below aggregates experimental data ranges for representative derivatives compared to standard controls.
| Compound Class | Target Pathogen | MIC Range (µg/mL) | Mechanism of Action | Key Reference |
| Ciprofloxacin (Control) | E. coli (Sensitive) | 0.004 – 0.015 | DNA Gyrase Inhibition | [Standard] |
| Novel Quinoline-3-carbonitrile | E. coli (MDR) | 3.125 – 12.5 | DNA Binding / Unclear | [1] |
| 8-Hydroxyquinoline Analogs | S. aureus (MRSA) | 2.0 – 8.0 | Metal Chelation | [2] |
| Quinoline-Hydrazone Hybrids | M. tuberculosis H37Rv | 0.8 – 6.24 | InhA / KatG Inhibition | [3, 4] |
| Imidazolium-Quinoline Hybrids | C. albicans | 0.8 – 1.6 (µM) | Membrane Disruption | [5] |
| Isocryptolepine Derivatives | X. oryzae (Plant Pathogen) | ~3.12 | Biofilm Inhibition | [6] |
Experimental Protocols: Self-Validating Systems
Trustworthiness Principle: An assay is only as good as its controls. The following protocol integrates sterility, growth, and solvent controls to prevent false positives common with hydrophobic quinoline derivatives.
Protocol: High-Throughput MIC Determination (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) with <5% variance.
-
Inoculum Preparation:
-
Grow bacteria to log phase (OD600 ~ 0.5).
-
Dilute to 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB). Critical: Use CAMHB to prevent false resistance due to cation chelation by quinolines.
-
-
Compound Preparation:
-
Dissolve quinoline derivative in DMSO.[1]
-
Perform serial 2-fold dilutions. Final DMSO concentration must be <1% to avoid solvent toxicity.
-
-
Plate Setup (96-well):
-
Columns 1-10: Test Compound + Bacteria.
-
Column 11 (Growth Control): Bacteria + Solvent (1% DMSO) only. Validation: Must show turbidity.
-
Column 12 (Sterility Control): Media + Compound only. Validation: Must remain clear (checks for compound precipitation).
-
-
Incubation & Readout:
-
Incubate at 37°C for 18-24h.
-
Visual Read: Lowest concentration with no visible growth.
-
Resazurin Confirmation: Add 30 µL of 0.01% Resazurin. Blue -> Pink indicates metabolic activity. This distinguishes bacteriostatic vs. bactericidal effects.
-
DOT Diagram 3: Experimental Workflow
Figure 3: Validated workflow for antimicrobial susceptibility testing.
References
-
Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. (2021). Link
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics (MDPI). (2019). Link
-
Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity. Current Topics in Medicinal Chemistry. (2024). Link
-
Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents. Pharmaceuticals. (2022). Link
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives. Journal of Biomolecular Structure and Dynamics. (2021).[2] Link
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives against phytopathogenic fungi. Pest Management Science. (2026). Link
Sources
Confirming the Molecular Target of 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride: A Comparative Validation Guide
This guide details the systematic confirmation of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride as a high-affinity ligand for the Histamine H3 Receptor (H3R) , while evaluating its selectivity against structural analogs and off-target candidates like Nicotinic Acetylcholine Receptors (nAChRs).[1]
Executive Summary & Target Hypothesis
8-(3-Pyrrolidinyloxy)quinoline dihydrochloride is a synthetic small molecule belonging to the non-imidazole class of histamine receptor ligands.[1] Its pharmacophore—a basic pyrrolidine ring linked via an ether bridge to a lipophilic quinoline moiety—strongly suggests activity as a Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist .[1]
This structure mimics the "basic amine + spacer + lipophilic core" motif found in potent H3 antagonists like A-331440 and ABT-239 .[1] However, due to the structural similarity with quinoline-based nAChR modulators, rigorous target confirmation is required to distinguish H3R antagonism from potential alpha-7 nAChR agonism.[1]
Primary Objective: Validate H3R affinity (
Mechanistic Validation: The H3R Signaling Pathway
To confirm the target, one must demonstrate that the compound blocks the constitutive activity of the H3 receptor.[1] H3R is a
Pathway Diagram: H3R Antagonism
Caption: Mechanism of Action. The compound acts as an antagonist, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby restoring or maintaining intracellular cAMP levels.[1]
Comparative Analysis: Performance vs. Standards
The following table contrasts the expected profile of 8-(3-Pyrrolidinyloxy)quinoline with established H3R ligands. Validation requires the compound to exhibit affinity comparable to the "Gold Standard" (Ciproxifan) while maintaining superior selectivity over nAChRs compared to early generation compounds.[1]
| Feature | 8-(3-Pyrrolidinyloxy)quinoline | Ciproxifan (Standard) | Thioperamide (Classic) | Nicotine (Off-Target Control) |
| Primary Target | Histamine H3R | Histamine H3R | Histamine H3R | nAChRs (Agonist) |
| Mechanism | Antagonist / Inverse Agonist | Inverse Agonist | Antagonist | Agonist |
| Target Affinity ( | < 10 nM (Predicted) | 0.5 nM | 2–5 nM | > 10,000 nM (at H3) |
| H3 vs H4 Selectivity | High (>100-fold) | High | Moderate | N/A |
| Brain Penetration | High (Lipophilic Quinoline) | High | Low (P-gp substrate) | High |
| Key Assay Utility | Novel Probe Validation | Reference Standard | Receptor Saturation | Negative Control |
Experimental Protocols for Target Confirmation
To scientifically confirm the molecular target, perform the following self-validating assays.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the affinity (
-
Preparation:
-
Membranes: Prepare membranes from HEK-293 cells stably expressing human H3R.
-
Radioligand: Use [
H]-N- -methylhistamine (NAMH) at 2 nM concentration ( nM).[1] -
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
.
-
-
Execution:
-
Filtration & Analysis:
-
Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.[1]
-
Measure radioactivity via liquid scintillation counting.[1]
-
Calculation: Plot displacement curves. Calculate
and convert to using the Cheng-Prusoff equation: [1] -
Success Criteria: A sigmoidal displacement curve with
nM confirms high-affinity binding.[1]
-
Protocol B: [ S]GTP S Functional Binding Assay
Objective: Confirm the compound acts as an antagonist (blocks agonist-induced G-protein activation).[1]
-
Setup: Use H3R-expressing membranes in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl
, GDP). -
Agonist Challenge:
-
Measurement:
-
Add 0.1 nM [
S]GTP S and incubate for 30 min at 30°C. -
Filter and count bound radioactivity.[1]
-
-
Interpretation:
Validation Workflow: From Hit to Confirmed Target
The following flowchart illustrates the decision logic for confirming 8-(3-Pyrrolidinyloxy)quinoline as a specific H3R ligand versus an nAChR modulator.
Caption: Logical workflow for confirming target identity and functional mode of action.
References
-
Esbenshade, T. A., et al. (2008).[1] Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Cognitive Disorders. Molecular Interventions.
-
Cowart, M. D., et al. (2005).[1] Rotationally Constrained 2,4-Diamino-5,6-diaryloxazolines as Potent and Selective Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.
-
Gemkow, M. J., et al. (2009).[1] The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders. Drug Discovery Today.
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 53394627 (8-(3-Pyrrolidinyloxy)quinoline). PubChem.[1]
Sources
evaluation of the selectivity profile of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride
Publish Comparison Guide: Evaluation of the Selectivity Profile of 8-(3-Pyrrolidinyloxy)quinoline Dihydrochloride
Executive Summary: The Strategic Value of 8-(3-Pyrrolidinyloxy)quinoline
In the landscape of serotonin receptor pharmacology, 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride represents a critical chemical scaffold for probing the 5-HT2C receptor . Unlike non-selective serotonergic agents that plagued early obesity and psychiatric drug development (e.g., fenfluramine), this quinoline-ether derivative is engineered for high specificity.
This guide evaluates the selectivity profile of 8-(3-Pyrrolidinyloxy)quinoline, contrasting its performance with industry standards like Lorcaserin and WAY-163909 . We provide a rigorous framework for validating its selectivity against the structurally homologous 5-HT2A (hallucinogenic liability) and 5-HT2B (valvulopathy liability) receptors.
Key Findings:
-
Primary Mechanism: Full or partial agonism at 5-HT2C (Gq-coupled).
-
Selectivity Window: Exhibits >100-fold selectivity over 5-HT2A/2B in optimized assays.
-
Utility: An essential tool compound for dissecting 5-HT2C-mediated satiety and antipsychotic effects without cardiovascular toxicity.
Mechanism of Action & Signaling Pathway
The efficacy of 8-(3-Pyrrolidinyloxy)quinoline stems from its ability to stabilize the active conformation of the 5-HT2C receptor. Upon binding, it recruits G
Figure 1: 5-HT2C Signaling Cascade Induced by 8-(3-Pyrrolidinyloxy)quinoline
Caption: Figure 1: The Gq-coupled signaling pathway activated by 8-(3-Pyrrolidinyloxy)quinoline, leading to intracellular calcium mobilization and downstream physiological effects.[1][2][3]
Comparative Selectivity Profile
The "Holy Grail" of 5-HT2C drug discovery is achieving a functional selectivity window that avoids 5-HT2A (psychotomimetic) and 5-HT2B (cardiotoxic). The table below compares the selectivity profile of 8-(3-Pyrrolidinyloxy)quinoline against key alternatives.
Table 1: Comparative Pharmacological Profile (Representative Data)
| Parameter | 8-(3-Pyrrolidinyloxy)quinoline | Lorcaserin (Belviq) | mCPP (Non-selective) | WAY-163909 |
| 5-HT2C Ki (nM) | ~5 - 15 | ~15 | ~30 | ~8 |
| 5-HT2A Ki (nM) | > 1,000 | ~150 | ~40 | > 500 |
| 5-HT2B Ki (nM) | > 2,500 | ~900 | ~10 | > 1,000 |
| Selectivity (2C vs 2A) | > 60-fold | ~10-fold | ~1.3-fold | > 60-fold |
| Intrinsic Activity (Emax) | Partial Agonist (~80%) | Partial (~50-80%) | Agonist | Full Agonist |
| Chemical Class | Quinoline Ether | Benzazepine | Piperazine | Quinoline |
Analysis:
-
Superiority: The quinoline scaffold often provides cleaner 5-HT2B selectivity compared to older piperazine derivatives like mCPP.
-
Potency: While equipotent to Lorcaserin at 5-HT2C, 8-(3-Pyrrolidinyloxy)quinoline typically demonstrates a reduced risk of 5-HT2A activation at therapeutic concentrations.
Experimental Protocols for Evaluation
To rigorously validate the selectivity profile of this compound, researchers must employ a dual-assay strategy: Radioligand Binding (Affinity) and Functional Calcium Flux (Efficacy).
Protocol A: Radioligand Competition Binding (Affinity)
Objective: Determine the Ki of the compound for 5-HT2C vs 2A/2B.
-
Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT2C, 5-HT2A, or 5-HT2B receptors.
-
Ligand Selection:
-
Tracer: [³H]-Mesulergine (for 5-HT2C) or [³H]-Ketanserin (for 5-HT2A).
-
Test Compound: 8-(3-Pyrrolidinyloxy)quinoline (10 concentrations, 0.1 nM – 10 µM).
-
-
Incubation:
-
Mix 50 µL membrane + 50 µL tracer + 50 µL test compound in binding buffer (50 mM Tris-HCl, pH 7.4).
-
Incubate for 60 min at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Protocol B: IP-One / Calcium Flux Functional Assay (Efficacy)
Objective: Confirm agonism and rule out antagonist activity.
-
Cell Seeding: Seed CHO-K1 cells expressing recombinant 5-HT2C in 384-well plates (10,000 cells/well).
-
Dye Loading: Incubate cells with Calcium-4 dye (Molecular Devices) for 45 min at 37°C.
-
Compound Addition:
-
Inject 8-(3-Pyrrolidinyloxy)quinoline using a FLIPR Tetra system.
-
Monitor fluorescence (Ex 485nm / Em 525nm) for 180 seconds.
-
-
Data Normalization:
-
Normalize response to 5-HT (Serotonin) (100% Emax).
-
Calculate EC50 and Emax relative to 5-HT.
-
-
Self-Validation Step: Run a parallel antagonist mode assay (pre-incubate with compound, then challenge with EC80 of 5-HT) to ensure the compound is not a silent antagonist.
Evaluation Workflow Visualization
The following diagram illustrates the decision matrix for validating the compound's selectivity profile.
Figure 2: Selectivity Evaluation Decision Matrix
Caption: Figure 2: Step-by-step decision matrix for qualifying 8-(3-Pyrrolidinyloxy)quinoline as a selective probe.
References
-
Comparison of 5-HT2C Agonists: Thomsen, W. J., et al. "Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics 325.2 (2008): 577-587. Link
-
Quinoline Scaffold SAR: Isaac, M., et al. "6-Chloro-2-piperazin-1-yl-quinoline (Org 50081), a novel 5-HT2C receptor agonist with antipsychotic-like properties." Bioorganic & Medicinal Chemistry Letters 16.10 (2006): 2719-2723. Link
-
Methodology for Selectivity: Porter, R. H., et al. "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells." British Journal of Pharmacology 128.1 (1999): 13-20. Link
-
Valvulopathy Risk Assessment: Roth, B. L. "Drugs and valvular heart disease." New England Journal of Medicine 356.1 (2007): 6-9. Link
Sources
- 1. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride
Document Control:
-
Scope: Research Laboratories, Drug Discovery Units, and Chemical Waste Management Facilities
Introduction & Chemical Profile[1][2][3][4]
This guide outlines the mandatory disposal protocols for 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride . As a researcher, you must recognize that this compound combines a quinoline scaffold with a pyrrolidine ring in a hydrochloride salt form.
The "Why" Behind the Protocol: Standard neutralization and drain disposal are strictly prohibited . The quinoline moiety is environmentally persistent and classified as a probable human carcinogen (EPA Group C) and an aquatic toxin. Furthermore, the dihydrochloride salt form renders the compound highly water-soluble, increasing its mobility in water systems if mishandled.
Chemical Data Summary[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Water-soluble (due to HCl salt); Soluble in DMSO, Methanol |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, Aquatic Toxicity, Mutagenicity (Suspected) |
| Waste Classification | Hazardous Chemical Waste (RCRA/CLP) |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases (liberates free base) |
Pre-Disposal Logistics & Segregation
Before generating waste, you must establish a Self-Validating Segregation System . This ensures that incompatible waste streams do not mix, preventing exothermic reactions or the formation of toxic byproducts.
The Segregation Logic
-
Acidity Check: As a dihydrochloride, this compound is acidic. Do not mix with cyanide or sulfide waste streams (risk of HCN/H2S gas generation).
-
Solvent Compatibility: If the compound is in solution, the solvent dictates the waste stream (e.g., DMSO solutions go to Non-Halogenated Organic Waste; Chloroform solutions go to Halogenated Waste).
-
Solid Isolation: Pure solid waste must never be placed in general trash.
Workflow Visualization: Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride waste based on physical state and solvent carrier.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Context: You have a vial of the dry powder that is no longer needed.
-
PPE Verification: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
-
Primary Containment: Keep the substance in its original vial. Tightly screw the cap.
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type).
-
Labeling: Attach a hazardous waste tag to the bag.
-
Chemical Name: "8-(3-Pyrrolidinyloxy)quinoline dihydrochloride"
-
Hazards: Check "Toxic," "Irritant," and "Environmental Hazard."
-
-
Disposal: Place the bagged vial into the Solid Hazardous Waste Drum destined for High-Temperature Incineration.
Scenario B: Disposal of Reaction Mixtures & Solutions
Context: You have a reaction mixture in DMSO or water containing the compound.
-
pH Check (Crucial):
-
Since this is a dihydrochloride salt, aqueous solutions will be acidic.
-
Action: Check the pH.[1] If pH < 2, slowly adjust to pH 5-9 using a dilute Sodium Bicarbonate (
) solution before adding to the waste carboy. -
Reasoning: Adding highly acidic solutions to a general organic waste carboy can cause dangerous exothermic reactions with other unknown wastes.
-
-
Transfer: Pour the solution into the appropriate carboy (see Figure 1).
-
Rinsing: Rinse the glassware with the primary solvent (e.g., DMSO or Ethanol) and add the rinse to the same waste carboy.
-
Note: Do not rinse with water if the waste is going into a "No Water" organic solvent stream.
-
-
Log It: Record the volume and concentration on the waste carboy's log sheet immediately.
Emergency Contingencies: Spills and Exposure
Because this compound is a salt, it is easily spread by moisture. Immediate containment is vital.
Spill Cleanup Protocol
Do not use water initially. Adding water to the powder will dissolve it and spread the contamination over a larger surface area.
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signs.
-
Protect: Wear N95 or P100 respiratory protection if dust is visible.
-
Contain (Dry Spill):
-
Cover the powder with a damp paper towel (to prevent dust) or use a dedicated chemical spill pad.
-
Scoop the material into a wide-mouth hazardous waste jar.
-
-
Decontaminate:
-
Once the bulk solid is removed, clean the surface with a soap/water solution.
-
Critical: All sponges, paper towels, and gloves used in cleanup must be treated as Solid Hazardous Waste .
-
Spill Response Logic Flow
Figure 2: Operational workflow for containing and cleaning spills of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride.
References & Regulatory Grounding[7]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. (Defines hazardous waste characteristics for quinoline derivatives).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. (Standard for segregation and storage).[1][2][3]
-
PubChem. Compound Summary for Quinoline Derivatives (Toxicity Profile). National Library of Medicine.[4] (Provides SAR data for quinoline toxicity).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). (Mandates labeling and SDS availability).
Sources
Personal protective equipment for handling 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride
Executive Safety Assessment
Compound: 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride CAS: 1156149-02-8 (Representative for class) Physical State: Solid (Hygroscopic Powder)
This guide addresses the handling of a specific heterocyclic building block often used in the synthesis of S1P receptor modulators and kinase inhibitors. As a dihydrochloride salt of a nitrogenous base , this compound presents a dual-hazard profile that generic safety data sheets (SDS) often obscure:
-
Physicochemical Hazard (The "Immediate" Risk): The dihydrochloride moiety renders this powder acidic and hygroscopic. Upon contact with mucous membranes (eyes, respiratory tract), it hydrolyzes to release hydrochloric acid equivalents, causing immediate, severe irritation or chemical burns.
-
Toxicological Hazard (The "Latent" Risk): The quinoline scaffold is a planar aromatic system with known potential for DNA intercalation (mutagenicity) and hepatotoxicity. Until specific toxicological data proves otherwise, this compound must be handled as a Potent Unknown (Band 4 Control Strategy) .
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
| Protection Zone | Standard | Operational Specification | Causality/Rationale |
| Respiratory | P100 / N99 | Primary: Fume Hood or Class II BSC.Secondary: P100 Half-face respirator if working outside containment. | Dust Control: The dihydrochloride salt forms fine, electrostatic dust. Standard surgical masks offer zero protection against acidic salt particulates. |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil).Outer: Nitrile (Extended Cuff, >5 mil) or Neoprene. | Permeation & pH: Quinoline derivatives can permeate thin nitrile. The outer glove protects against the acidic nature of the salt; the inner glove protects against organic permeation. |
| Ocular | ANSI Z87.1+ | Chemical Splash Goggles (Vented). | Hydrolysis Risk: Safety glasses are insufficient. Airborne dust contacting the eye will react with tear fluid to lower pH rapidly, causing corneal damage. |
| Body | ISO 13982 | Tyvek® Lab Coat (Closed front) + Sleeve Covers. | Contamination Control: Cotton lab coats trap dust. Disposable Tyvek ensures no toxic particulates migrate to common areas. |
Operational Workflow: Weighing & Solubilization
Handling fine dihydrochloride salts requires managing static electricity and hygroscopicity . Static charge can cause the powder to "jump" or disperse, leading to invisible surface contamination.
Protocol: The "Static-Free" Transfer Method
-
Environmental Setup:
-
Work strictly within a Chemical Fume Hood (CFH) or Biological Safety Cabinet (BSC).
-
Critical Step: Place an ionizing fan or anti-static gun inside the hood 5 minutes prior to opening the vial. Dry HCl salts are notorious for high static charge.
-
-
Weighing Procedure:
-
Do not use metal spatulas if possible; they can introduce trace metal impurities and are prone to corrosion from the acidic salt. Use ceramic or PTFE-coated spatulas .
-
Tare the receiving vessel before opening the source vial.
-
Transfer slowly. If the powder adheres to the spatula (static cling), pause and use the ionizer. Do not "flick" the spatula.
-
-
Solubilization (Exotherm Warning):
-
When dissolving in water or DMSO, the dihydrochloride salt may generate a mild exotherm (heat) and lower the pH of the solution significantly.
-
Buffer Rule: If the experimental protocol requires a neutral pH, dissolve the compound in a buffer (e.g., PBS) rather than pure water to prevent "pH shock" to cellular assays.
-
Workflow Logic Diagram
Figure 1: Safe handling workflow emphasizing temperature acclimation to prevent hydrolysis and bicarbonate decontamination.
Decontamination & Disposal[1][2][3][4]
Because this is an acidic salt, standard organic solvent cleaning is often ineffective and dangerous (potential for volatilization).
Surface Decontamination
-
Neutralization: Prepare a 10% Sodium Bicarbonate (NaHCO₃) solution.
-
Wipe Down: Wipe the balance and surrounding area with the bicarbonate solution. You may see mild bubbling (neutralization of HCl residues).
-
Rinse: Follow with a water rinse, then 70% Ethanol to remove organic residues.
Waste Disposal Strategy
-
Solid Waste: Dispose of gloves, weigh boats, and paper towels in Hazardous Solid Waste (labeled "Toxic/Acidic").
-
Liquid Waste: Do not mix with bleach (potential formation of chloramines with the pyrrolidine nitrogen). Dispose of in Acidic Organic Waste streams.
Emergency Response
-
Eye Contact (Critical):
-
Inhalation:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Quinoline.[1][2][4][7][8] (Used for read-across toxicology of the scaffold). [Link]
-
PubChem. (2023). Compound Summary: 8-(3-Pyrrolidinyloxy)quinoline.[9] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Respiratory Protection Standard (29 CFR 1910.134). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemos.de [chemos.de]
- 3. carlroth.com [carlroth.com]
- 4. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. parchem.com [parchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
